Product packaging for Copper(II)-iminodiacetate(Cat. No.:CAS No. 14219-31-9)

Copper(II)-iminodiacetate

货号: B082839
CAS 编号: 14219-31-9
分子量: 194.63 g/mol
InChI 键: KBRWUTUSBJVEEN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Copper(II)-iminodiacetate (CAS 14219-31-9) is a coordination compound where the copper(II) ion is chelated by an iminodiacetate anion. This compound serves as a critical building block in diverse research fields due to its defined coordination geometry and chelating properties. In environmental and separation science, this compound and its analogs are studied for their efficient binding of heavy metals, showing potential for applications in wastewater treatment and metal ion flotation . The polar head group of the ligand, containing both oxygen and nitrogen donors, allows for strong and potentially reversible complexation, which is key for developing recyclable chelating surfactants . In biomedical research, copper iminodiacetate complexes have demonstrated significant antiviral activity. Studies have shown that such complexes, like copper adamantyl iminodiacetate, can block the proton conductance of the influenza A M2 proton channel, including the amantadine-resistant S31N variant . The mechanism of action involves a two-phase block where the complex first binds within the channel, followed by a slower step involving the formation of a coordination complex with a histidine residue (His37) in the channel lumen . Furthermore, this compound is a foundational precursor in materials science for synthesizing polynuclear coordination compounds and coordination polymers . These polymers, formed with flexible multidentate ligands like iminodiacetate, are explored for their potential applications in gas storage, catalysis, and environmental remediation . The compound is typically characterized by a tetragonally elongated octahedral geometry around the copper(II) center, a consequence of the Jahn-Teller effect, resulting in four strong equatorial bonds and two longer axial bonds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5CuNO4 B082839 Copper(II)-iminodiacetate CAS No. 14219-31-9

属性

IUPAC Name

copper;2-(carboxylatomethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRWUTUSBJVEEN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5CuNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161968
Record name Copper(II)-iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14219-31-9
Record name Copper(II)-iminodiacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(II)-iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of Copper(II)-iminodiacetate complexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II)-Iminodiacetate Complexes

Introduction

This compound ([Cu(IDA)]) complexes are a significant class of coordination compounds extensively studied for their diverse applications, ranging from biological systems to materials science. The iminodiacetate (IDA) anion is a versatile and robust tridentate chelating agent.[1] It typically coordinates to a central metal ion, such as Copper(II), through its secondary amine nitrogen and the two oxygen atoms from its carboxylate groups.[1] This coordination forms a thermodynamically stable structure consisting of two fused, five-membered chelate rings.[1]

The Copper(II) ion, with its d⁹ electronic configuration, is subject to the Jahn-Teller effect, which often results in distorted coordination geometries, most commonly square pyramidal or distorted octahedral.[1] The final structure is also significantly influenced by the presence of auxiliary ligands that can complete the copper ion's coordination sphere.[1] This guide provides a comprehensive overview of the synthesis and characterization of these complexes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Complexes

The synthesis of [Cu(IDA)] complexes is typically achieved through a direct reaction between a Copper(II) salt and iminodiacetic acid or its derivatives. The reaction conditions, such as solvent, temperature, and pH, can be controlled to influence the final product's structure, yielding either monomeric or polymeric forms.[1]

Experimental Protocol: General Synthesis of [Cu(IDA)(H₂O)₂]

This protocol outlines a general method for the synthesis of a simple hydrated this compound complex.

  • Reactant Preparation :

    • Dissolve a desired molar equivalent of a Copper(II) salt (e.g., Copper(II) acetate monohydrate, Cu(CH₃COO)₂·H₂O) in a suitable solvent, such as methanol or water.[1]

    • In a separate vessel, dissolve an equimolar amount of iminodiacetic acid (H₂IDA) in the same solvent. The addition of a base, like triethylamine (Et₃N), may be required to facilitate the deprotonation of the iminodiacetic acid.[1]

  • Reaction :

    • Slowly add the iminodiacetic acid solution to the stirring Copper(II) salt solution at room temperature.[1]

    • A color change (typically to blue or green) is often the first indication of complex formation.[2]

    • Allow the reaction mixture to stir for a specified period, for instance, 30 minutes to several hours, to ensure completion.[1]

  • Isolation and Purification :

    • The resulting precipitate, if formed, can be collected by filtration.

    • Wash the collected solid with cold solvent (e.g., ethanol and acetone) to remove any unreacted starting materials.[3]

    • The product can be dried in a desiccator or under vacuum. For crystalline products suitable for X-ray diffraction, slow evaporation of the filtrate or recrystallization from a suitable solvent may be necessary.

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of [Cu(IDA)] complexes.

Synthesis_Workflow General Synthesis and Characterization Workflow Reactants Reactants - Copper(II) Salt (e.g., Cu(OAc)₂) - Iminodiacetic Acid (H₂IDA) Mixing Mixing & Reaction (Room Temperature) Reactants->Mixing Solvent Solvent (e.g., Methanol/Water) Solvent->Mixing Isolation Isolation (Filtration) Mixing->Isolation Precipitation Purification Purification (Washing & Drying) Isolation->Purification Product [Cu(IDA)] Complex (Solid Product) Purification->Product Characterization Characterization (Spectroscopy, X-ray, etc.) Product->Characterization

Caption: A flowchart of the synthesis and characterization process.

Structural Characterization

A combination of analytical techniques is employed to elucidate the structure, coordination environment, and properties of [Cu(IDA)] complexes.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and the overall coordination geometry. For many [Cu(IDA)] complexes, the IDA ligand acts as a tridentate chelator, binding the Cu(II) ion through the nitrogen atom and two carboxylate oxygen atoms.[1] This coordination leads to a distorted octahedral or square-based pyramidal geometry around the copper center.[4]

The diagram below illustrates the typical coordination of the iminodiacetate ligand to a Copper(II) ion.

Characterization_Methods Characterization Techniques and Derived Properties cluster_techniques Analytical Techniques cluster_properties Determined Properties Complex [Cu(IDA)] Complex XRD X-ray Diffraction Complex->XRD FTIR FT-IR Spectroscopy Complex->FTIR UVVIS UV-Vis Spectroscopy Complex->UVVIS TGA_DSC Thermal Analysis (TGA/DSC) Complex->TGA_DSC Structure 3D Structure & Bond Lengths/Angles XRD->Structure Coordination Ligand Coordination & Functional Groups FTIR->Coordination Geometry Coordination Geometry & Electronic Structure UVVIS->Geometry Stability Thermal Stability & Decomposition TGA_DSC->Stability

References

physicochemical properties of Copper(II)-iminodiacetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Copper(II)-Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a coordination complex formed between the Copper(II) ion (Cu²⁺) and the iminodiacetate (IDA) ligand, is a compound of significant interest in coordination chemistry, biochemistry, and materials science. The IDA ligand, a tridentate chelator, forms a highly stable complex with copper, making it a valuable model system for studying metal-ligand interactions in biological systems.[1] Its unique structural and solution-state properties have led to its use in various applications, including ligand-exchange chromatography and as a precursor for more complex mixed-ligand systems with potential therapeutic applications, such as antitumor agents.[1][2] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual representations of key chemical processes.

Synthesis and Structure

General Synthesis

The synthesis of this compound is typically achieved through a direct reaction between a Copper(II) salt and iminodiacetic acid (IDA) in an aqueous or alcoholic solution.[1] A common method involves reacting a salt like copper(II) acetate monohydrate with IDA. A base, such as triethylamine, is often added to facilitate the deprotonation of the carboxylic acid groups of IDA, promoting the formation of the dianionic iminodiacetate (ida²⁻) ligand required for effective chelation.[1]

Synthesis_Workflow Cu_Salt Copper(II) Salt (e.g., Cu(OAc)₂·H₂O) Reaction Reaction Mixture Cu_Salt->Reaction IDA Iminodiacetic Acid (IDA) IDA->Reaction Solvent Solvent (e.g., Methanol/Water) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Deprotonation Complex [Cu(IDA)] Complex Formation Reaction->Complex Stirring at Room Temp. Isolation Isolation & Purification (Crystallization) Complex->Isolation Product This compound Crystals Isolation->Product

Caption: General workflow for the synthesis of this compound.

Coordination Chemistry and Crystal Structure

The iminodiacetate anion is a classic tridentate chelating ligand. It coordinates to the central Copper(II) ion via its secondary amine nitrogen atom and the two oxygen atoms from its carboxylate groups. This coordination results in the formation of two stable, fused five-membered chelate rings, an arrangement that is thermodynamically highly favorable.[1]

The d⁹ electronic configuration of the Cu(II) ion makes it susceptible to the Jahn-Teller effect, which typically results in a distorted coordination geometry.[1] In the solid state, this compound dihydrate, [Cu(C₄H₅NO₄)]·2H₂O, crystallizes in the orthorhombic space group Pbca. The crystal structure reveals that the copper ion is in a distorted octahedral environment.[2] The coordination sphere is comprised of the nitrogen and two oxygens from one IDA ligand, two water molecules, and an oxygen atom from a neighboring complex molecule, leading to a polymeric chain structure.[2]

Caption: Tridentate coordination of the IDA ligand to a central Cu(II) ion.

Physicochemical Properties in Solution

The behavior of this compound in aqueous solution is characterized by its stability and the thermodynamics of its formation. These parameters are crucial for understanding its reactivity and potential applications.

Stability and Formation Constants

The stability of the Cu(II)-IDA complex is quantified by its formation constants (log K). These constants are typically determined by potentiometric titration at a specific temperature and ionic strength.[3] The primary species formed is the 1:1 complex, [Cu(IDA)], with a 1:2 complex, [Cu(IDA)₂]²⁻, forming at higher ligand concentrations.

Table 1: Stability Constants (log K) of this compound Complexes

Complex Species log K₁ log K₂ Conditions Reference
[Cu(IDA)] 10.55 - 25 °C, I = 0.1 M (NaNO₃) [3]
[Cu(IDA)₂]²⁻ - 6.05 25 °C, I = 0.1 M (NaNO₃) [3]

| [Cu(IDA)] | 10.63 | - | 25 °C, I = 0.1 M (KCl) |[4][5] |

Note: log K₁ refers to the formation of the 1:1 complex, and log K₂ refers to the addition of a second ligand to the 1:1 complex.

Thermodynamic Parameters

The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the spontaneity and driving forces of the complexation reaction. These values are often determined through a combination of potentiometric and calorimetric measurements.[6][7]

Table 2: Thermodynamic Parameters for the Formation of [Cu(IDA)] at 298.15 K

Parameter Value Conditions Reference
ΔG° (kJ/mol) -60.2 I = 0.5 M (KNO₃) [6][7]
ΔH° (kJ/mol) -27.5 I = 0.5 M (KNO₃) [6][7]

| TΔS° (kJ/mol) | 32.7 | I = 0.5 M (KNO₃) |[6][7] |

The negative ΔG° indicates a spontaneous complex formation. The negative ΔH° shows the reaction is exothermic, driven by the formation of strong coordinate bonds. The positive ΔS° reflects the release of ordered water molecules from the copper ion's hydration sphere upon chelation, which increases the overall disorder of the system.

Solubility

This compound dihydrate shows moderate solubility in water. Its solubility is influenced by pH, as the protonation state of the IDA ligand changes with pH. The parent ligand, iminodiacetic acid, is soluble in water but practically insoluble in most organic solvents.[8]

Key Experimental Protocols

The characterization of this compound relies on several key analytical techniques.

Potentiometric Titration

This is the primary method for determining the stability constants of metal complexes in solution.[9]

  • Principle: A solution containing the metal ion (Cu²⁺) and the ligand (IDA) is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode.

  • Methodology:

    • Prepare solutions of Cu(II) salt (e.g., Cu(ClO₄)₂), iminodiacetic acid, and a standardized strong base (e.g., NaOH) in a background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.[4]

    • Calibrate a pH electrode and meter using standard buffers.

    • Place a known volume and concentration of the Cu(II) and IDA solution (typically at a 1:1 or 1:2 molar ratio) in a thermostatted vessel at a constant temperature (e.g., 25 °C).[4]

    • Add aliquots of the standardized base and record the pH after each addition, allowing the system to reach equilibrium.

    • The resulting titration curve (pH vs. volume of base added) is analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the formed Cu(II)-IDA complexes.[4]

Potentiometry_Workflow Prep Prepare Solutions (Cu²⁺, IDA, NaOH, Electrolyte) Setup Setup Titration Vessel (Thermostatted, Stirring) Prep->Setup Calib Calibrate pH Electrode Calib->Setup Titrate Titrate with NaOH Setup->Titrate Record Record pH vs. Volume Data Titrate->Record Analyze Analyze Titration Curve (e.g., HYPERQUAD software) Record->Analyze Result Determine Stability Constants (log K) Analyze->Result

Caption: Experimental workflow for potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of enthalpy (ΔH), and subsequently Gibbs free energy (ΔG) and entropy (ΔS).

  • Principle: A solution of the ligand (IDA) is injected in small aliquots into a sample cell containing the metal ion (Cu²⁺). The heat change associated with the complex formation is measured.

  • Methodology:

    • Prepare degassed solutions of the Cu(II) salt and IDA in a suitable buffer at a known pH.

    • Load the Cu(II) solution into the sample cell of the calorimeter and the IDA solution into the injection syringe.

    • Set the experimental temperature (e.g., 298.15 K).

    • Perform a series of injections of the ligand into the metal solution. The heat change for each injection is measured and integrated.

    • The resulting data (heat per injection vs. molar ratio) is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of reaction (ΔH). ΔG and ΔS can then be calculated using the equations ΔG = -RTlnK and ΔG = ΔH - TΔS.

Spectrophotometry

UV-Visible spectrophotometry is used to confirm complex formation and can also be used to determine stability constants.

  • Principle: The formation of the Cu(II)-IDA complex results in a change in the electronic absorption spectrum of the Cu(II) ion. The hydrated Cu²⁺ ion has a broad absorption maximum around 800 nm, which shifts to a lower wavelength (blue shift) upon coordination with IDA.[3]

  • Methodology:

    • Prepare a series of solutions with a constant concentration of Cu(II) and varying concentrations of IDA at a fixed pH and ionic strength.

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 500-900 nm).

    • Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry (e.g., using Job's method) and stability of the complex.[10]

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic structure of the complex in the solid state.

  • Principle: A single crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice.

  • Methodology:

    • Grow a suitable single crystal of this compound, often by slow evaporation of a saturated solution.

    • Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

    • Process the data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and overall molecular geometry.[2]

Conclusion

This compound serves as a fundamental example of a stable metal chelate. Its well-defined physicochemical properties, including its high stability constant and favorable thermodynamics of formation, make it a robust system for both fundamental research and practical applications. The experimental protocols outlined provide a clear framework for the comprehensive characterization of this and related coordination complexes, which is essential for professionals in chemical research and drug development who rely on a deep understanding of metal-ligand interactions.

References

An In-Depth Technical Guide to Copper(II)-Iminodiacetate Coordination Chemistry and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry and structural characteristics of copper(II) complexes with iminodiacetic acid (IDA). It covers fundamental coordination principles, structural data, spectroscopic properties, and detailed experimental protocols relevant to the synthesis and analysis of these compounds.

Introduction to Copper(II)-Iminodiacetate Complexes

Iminodiacetic acid (H₂IDA) is a versatile chelating agent that forms highly stable complexes with a variety of metal ions. Its coordination with copper(II) is of significant interest due to the diverse structural motifs and potential applications of the resulting complexes in catalysis, materials science, and as precursors for potential metallodrugs.[1][2][3] The IDA ligand, in its deprotonated form (IDA²⁻), is a tridentate chelator, typically binding to the Cu(II) center through its central nitrogen atom and the oxygen atoms of its two carboxylate groups.[4] This coordination mode results in the formation of two stable, fused five-membered chelate rings, an arrangement that is thermodynamically favorable and significantly enhances complex stability.[4] The d⁹ electronic configuration of the Cu(II) ion often leads to distorted coordination geometries, most commonly square pyramidal or tetragonally elongated octahedral, as a consequence of the Jahn-Teller effect.[4]

Coordination Chemistry and Structural Analysis

The interaction between Cu(II) and IDA can result in a variety of structures, from simple mononuclear complexes to intricate one-dimensional (1D) or three-dimensional (3D) coordination polymers. The final structure is influenced by factors such as pH, temperature, and the presence of other auxiliary ligands.[4]

Coordination Modes of Iminodiacetate

The IDA²⁻ ligand is a robust tridentate chelator.[4] Its primary mode of coordination involves the imino nitrogen and two carboxylate oxygens, occupying three coordination sites on the copper ion. In polymeric structures, one of the carboxylate groups can act as a bridge, linking adjacent copper centers.[5][6] This bridging often occurs in a syn-anti conformation.[5]

Caption: Coordination modes of IDA with Cu(II) centers.

Crystal Structure Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangements of Cu(II)-IDA complexes. A common example is catena-Poly[[aquacopper(II)]-μ₂-iminodiacetato], [Cu(IDA)(H₂O)]n, which forms a one-dimensional zigzag chain coordination polymer.[5] In this structure, each Cu(II) ion is five-coordinated in a distorted square-pyramidal geometry.[5] Another well-characterized structure is copper iminodiacetate dihydrate, [Cu(IDA)(H₂O)₂]·2H₂O, where the copper ion exists in a distorted octahedral environment.[7]

Table 1: Selected Crystallographic Data for this compound Complexes

CompoundFormulaCrystal SystemSpace GroupCu(II) GeometrySelected Bond Lengths (Å)Reference
[Cu(IDA)(H₂O)]n[Cu(C₄H₅NO₄)(H₂O)]nMonoclinicP2₁/cDistorted Square PyramidalCu-N: 2.014(3), Cu-O(ida): 1.945(3)-1.961(3), Cu-O(H₂O): 1.991(3)[5][7]
[Cu(IDA)(H₂O)₂]·2H₂OC₄H₉CuNO₆OrthorhombicPbcaDistorted OctahedralCu-N1: 2.014(3), Cu-O1: 1.945(3), Cu-O3': 1.961(3), Cu-OW1: 1.991(3)[7]

Note: Bond lengths are averaged or selected for clarity. Refer to the original crystallographic information files for complete data.

Solution Chemistry and Stability

In aqueous solution, the formation and stability of Cu(II)-IDA complexes are highly dependent on pH.[4] Potentiometric titrations are commonly used to determine the stoichiometry and stability constants of the species formed.[8][9] The iminodiacetic acid must be deprotonated to the IDA²⁻ dianion for effective chelation to occur.[4]

Table 2: Stability Constants (log K) for Cu(II)-IDA Complexes

SpeciesEquilibriumlog KConditionsReference
[Cu(IDA)]Cu²⁺ + IDA²⁻ ⇌ [Cu(IDA)]10.5525 °C, I = 0.1 M[10]
[Cu(IDA)₂]²⁻[Cu(IDA)] + IDA²⁻ ⇌ [Cu(IDA)₂]²⁻5.8525 °C, I = 0.1 M[10]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Spectroscopic Properties

UV-Visible spectroscopy is a key technique for characterizing Cu(II) complexes. The d-d electronic transitions of the Cu(II) ion (d⁹ configuration) are typically observed as a broad, weak absorption band in the visible region (around 600-800 nm).[11][12] The position and intensity of this band are sensitive to the coordination geometry and the nature of the ligands. More intense charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), often appear in the UV region.[11][12]

Table 3: Representative UV-Vis Spectroscopic Data

Complex Typeλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition AssignmentReference
[Cu(IDA)(H₂O)n]~73030-60d-d transition[13]
Mixed-ligand Cu(II)-IDA250-450> 1000LMCT[11]

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and characterization of coordination compounds.

Synthesis of [Cu(IDA)(H₂O)]n Polymer

This protocol is adapted from standard procedures for direct synthesis.[4]

  • Dissolution: Dissolve iminodiacetic acid (1.33 g, 10 mmol) in 50 mL of deionized water. Adjust the pH to ~6-7 by the dropwise addition of 1 M NaOH solution to facilitate deprotonation.

  • Reaction: In a separate beaker, dissolve copper(II) acetate monohydrate (1.99 g, 10 mmol) in 50 mL of deionized water with gentle heating.

  • Precipitation: Add the copper(II) acetate solution to the sodium iminodiacetate solution dropwise with constant stirring. A blue precipitate will form immediately.

  • Digestion: Heat the resulting suspension at 60 °C for 1 hour to encourage particle growth and improve crystallinity.

  • Isolation: Allow the mixture to cool to room temperature. Collect the blue solid by vacuum filtration.

  • Washing & Drying: Wash the product with deionized water (3 x 20 mL) and then with ethanol (2 x 20 mL). Dry the solid in a desiccator over silica gel.

Protocol for Growing Single Crystals

Growing X-ray quality single crystals often requires careful control of crystallization conditions. Slow evaporation or solvent diffusion are common methods.[14][15]

  • Prepare a Saturated Solution: Synthesize the crude Cu(II)-IDA complex as described above. Prepare a nearly saturated solution by dissolving a small amount of the complex in a suitable solvent system (e.g., water or a water/ethanol mixture) with gentle heating (40-50 °C).[14]

  • Filter: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial to remove any undissolved solids.

  • Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.[14]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or tweezers.

Potentiometric Titration for Stability Constant Determination

This method allows for the determination of formation constants in solution.[9][16]

  • Apparatus: Use a calibrated pH meter with a glass electrode and an Ag/AgCl reference electrode.[9] Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a water bath.

  • Solutions: Prepare stock solutions of Cu(II) nitrate (~0.01 M), iminodiacetic acid (~0.02 M), a standardized strong acid (e.g., 0.1 M HClO₄), and a carbonate-free strong base (e.g., 0.1 M NaOH). Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration: In a thermostated vessel, pipette known volumes of the Cu(II) solution, IDA solution, strong acid, and background electrolyte. Titrate this mixture with the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve is then analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand species.[17]

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization Reactants Cu(II) Salt + H₂IDA Crude Crude Cu(II)-IDA Ppt. Reactants->Crude Precipitation Potentiometry Potentiometric Titration Reactants->Potentiometry Crystals Single Crystals Crude->Crystals Recrystallization UVVis UV-Vis Spectroscopy Crude->UVVis Xray Single-Crystal XRD Crystals->Xray Structure 3D Structure Xray->Structure Spectra Spectroscopic Profile UVVis->Spectra Stability Stability Constants Potentiometry->Stability

Caption: General workflow for synthesis and characterization.

Relevance to Drug Development

Copper complexes are increasingly being investigated as potential therapeutic agents, particularly in cancer treatment.[2][18] The coordination environment significantly influences their biological activity. Cu(II)-IDA complexes can serve as foundational building blocks for more complex mixed-ligand systems.[18] By introducing other biologically active ligands (e.g., N-heterocycles like phenanthroline), researchers can tune the lipophilicity, redox potential, and DNA-binding capabilities of the final compound.[18][19] The IDA ligand can act as a stable anchor, while the auxiliary ligands modulate the pharmacological properties. Understanding the fundamental coordination chemistry of the Cu(II)-IDA core is therefore a critical first step in the rational design of new copper-based drug candidates.[3]

References

Thermodynamic Stability of Copper(II)-Iminodiacetate Chelates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of Copper(II)-iminodiacetate (Cu(II)-IDA) chelates. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry of copper and its potential therapeutic applications. This document summarizes key thermodynamic data, details experimental protocols for their determination, and visualizes the underlying chemical and biological processes.

Quantitative Thermodynamic Data

The stability of metal complexes is paramount in understanding their behavior in biological systems. The thermodynamic parameters for the formation of Cu(II)-iminodiacetate complexes provide insights into the spontaneity and driving forces of the chelation process. The key equilibria involve the formation of the 1:1 (Cu(IDA)) and 1:2 (Cu(IDA)₂) complexes.

Table 1: Stability Constants and Thermodynamic Parameters for this compound Chelates

Complex Specieslog KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Temperature (°C)Ionic Strength (M)
Cu(IDA)10.55-60.2-25.135.1250.1 (KNO₃)
Cu(IDA)₂²⁻6.85-39.1-18.820.3250.1 (KNO₃)

Note: The thermodynamic parameters are interrelated by the equation: ΔG = -RTlnK = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.

The data clearly indicates that the formation of the 1:1 complex is a highly spontaneous process, driven by both favorable enthalpy and a significant positive entropy change. The formation of the 1:2 complex is also spontaneous, though to a lesser extent. The positive entropy values are characteristic of chelation reactions, where the multidentate iminodiacetate ligand displaces multiple water molecules from the copper(II) coordination sphere, leading to an increase in the overall disorder of the system.

Experimental Protocols

Accurate determination of thermodynamic parameters is crucial for understanding the stability of metal chelates. The following sections detail the methodologies for two key experimental techniques: potentiometric titration and isothermal titration calorimetry.

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a widely used method to determine the stability constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow Potentiometric Titration Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Acid Solution (e.g., 0.1 M HCl) G Titrate Acid with Base (System Calibration) A->G B Prepare Standard Base Solution (e.g., 0.1 M NaOH, carbonate-free) B->G H Titrate (Acid + Ligand) with Base B->H I Titrate (Acid + Ligand + Cu(II)) with Base B->I C Prepare Iminodiacetic Acid Solution (known concentration) C->H C->I D Prepare Copper(II) Salt Solution (e.g., Cu(NO₃)₂, known concentration) D->I E Prepare Background Electrolyte (e.g., 0.1 M KNO₃) E->G E->H E->I F Calibrate pH Electrode F->G G->H H->I J Plot Titration Curves (pH vs. Volume of Base) I->J K Calculate Protonation Constants of Ligand J->K L Calculate Stability Constants (log K) using a suitable software (e.g., HYPERQUAD) K->L

A schematic representation of the potentiometric titration workflow.

Detailed Methodology:

  • Solution Preparation: All solutions should be prepared using deionized, CO₂-free water. The exact concentrations of the acid, base, and metal salt solutions must be accurately determined by standardization. The ionic strength of all solutions is maintained constant using a background electrolyte (e.g., 0.1 M KNO₃).

  • pH Electrode Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

  • Titrations: A series of titrations are performed at a constant temperature (e.g., 25 °C).

    • System Calibration: A known volume of the standard acid is titrated with the standard base in the presence of the background electrolyte. This allows for the determination of the standard potential of the electrode and the concentration of the base.

    • Ligand Protonation: A solution containing the standard acid and the iminodiacetic acid is titrated with the standard base. This data is used to calculate the protonation constants of the ligand.

    • Complex Formation: A solution containing the standard acid, iminodiacetic acid, and the Copper(II) salt is titrated with the standard base. The displacement of the titration curve compared to the ligand titration curve indicates complex formation.

  • Data Analysis: The titration data (pH versus volume of added base) is processed using specialized software. The software refines the protonation and stability constants by minimizing the difference between the experimental and calculated pH values based on a defined chemical model.

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the enthalpy of formation (ΔH). When combined with the stability constant (log K) obtained from potentiometric titration, the entropy change (ΔS) can be calculated.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_prep_itc Sample Preparation cluster_itc_run ITC Experiment cluster_analysis_itc Data Analysis P1 Prepare Iminodiacetate Solution in Buffer P3 Degas both solutions P1->P3 P2 Prepare Copper(II) Solution in the same Buffer P2->P3 R1 Load Cu(II) solution into the sample cell P3->R1 R2 Load IDA solution into the injection syringe P3->R2 R3 Equilibrate the system at the desired temperature R1->R3 R2->R3 R4 Perform a series of injections of IDA into the Cu(II) solution R3->R4 R5 Record the heat change after each injection R4->R5 A1 Integrate the heat peaks to obtain the heat per injection R5->A1 A2 Plot heat per mole of injectant vs. molar ratio A1->A2 A3 Fit the data to a binding model to determine ΔH, K, and stoichiometry (n) A2->A3 A4 Calculate ΔG and ΔS from the fitted parameters A3->A4

A schematic representation of the Isothermal Titration Calorimetry workflow.

Detailed Methodology:

  • Sample Preparation: The Copper(II) salt and iminodiacetic acid solutions are prepared in the same buffer to minimize heats of dilution. The concentrations should be accurately known. Both solutions must be thoroughly degassed before the experiment to avoid the formation of air bubbles in the calorimeter cell.

  • ITC Instrument Setup: The sample cell is filled with the Copper(II) solution, and the injection syringe is filled with the iminodiacetate solution. The system is allowed to equilibrate at the desired temperature.

  • Titration: A series of small, precise injections of the iminodiacetate solution are made into the Copper(II) solution in the sample cell. The heat released or absorbed during the binding event after each injection is measured by the instrument.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the ligand to the metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the reaction (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.

Relevance in Drug Development: A Potential Anticancer Mechanism

Copper complexes, including those with iminodiacetate and its derivatives, have garnered significant interest as potential anticancer agents. Their mechanism of action is often multifaceted, involving the induction of cellular stress and interference with key cellular processes.

Logical Relationship of Potential Anticancer Activity

Anticancer_Mechanism Potential Anticancer Mechanism of Cu(II)-IDA Chelates cluster_cell Cancer Cell CuIDA Cu(II)-IDA Chelate ROS Increased Reactive Oxygen Species (ROS) CuIDA->ROS Cellular Uptake & Redox Cycling DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Oxidative Stress CellCycleArrest Cell Cycle Arrest (e.g., at G2/M phase) DNA_Damage->CellCycleArrest CellCycleArrest->Apoptosis

A logical diagram illustrating a potential anticancer mechanism of Cu(II)-IDA chelates.

The proposed mechanism suggests that after cellular uptake, the Cu(II)-IDA chelate can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress can cause significant damage to cellular components, including DNA. DNA damage, in turn, can trigger cell cycle arrest, preventing the cancer cell from proliferating, and ultimately lead to apoptosis, or programmed cell death. This multi-pronged attack on cancer cells makes this compound chelates and related compounds promising candidates for further investigation in drug development.

The Evolving Landscape of Copper(II)-Iminodiacetate Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of Copper(II)-iminodiacetate complexes has a rich history, evolving from fundamental coordination chemistry to a field with significant implications for catalysis and drug development. This in-depth technical guide provides a comprehensive overview of the historical development, key experimental protocols, and a summary of the quantitative data that underpins our current understanding of these versatile compounds.

Historical Development

The investigation into metal complexes of iminodiacetic acid (IDA) began in the mid-20th century, with the pioneering work of Schwarzenbach and his contemporaries on chelating agents.[1] These early studies laid the groundwork by establishing the fundamental principles of stoichiometry and stability constants of metal-IDA complexes in solution. The tridentate nature of the iminodiacetate ligand, coordinating through a central nitrogen atom and two carboxylate oxygen atoms to form stable five-membered chelate rings, was a key finding of this era.

The advent of advanced analytical techniques propelled the field forward. Single-crystal X-ray diffraction, for instance, provided unambiguous structural elucidation, revealing the common distorted octahedral and square-based pyramidal geometries adopted by this compound complexes. Spectroscopic methods, such as UV-Vis and EPR, offered insights into the electronic structure and coordination environment of the copper center.

More recent research has expanded into the synthesis and characterization of ternary complexes, where auxiliary ligands are introduced to modulate the electronic and steric properties of the Copper(II) center. This has led to the exploration of their catalytic activity in various organic reactions, particularly oxidations, and their potential as therapeutic agents, notably in the realm of anticancer drug development. The interaction of these complexes with biological macromolecules like DNA has become a significant area of investigation.

Quantitative Data Summary

The stability of this compound complexes is a critical parameter influencing their behavior in both chemical and biological systems. The following tables summarize key quantitative data from the literature.

Table 1: Stability Constants of Binary this compound Complexes

Complex SpeciesLog K₁Log K₂Overall Log β₂Conditions
[Cu(IDA)]10.556.0516.600.1 M KCl, 25 °C
[Cu(IDA)]10.63--0.1 M NaClO₄, 20 °C
[Cu(IDA)]10.48--0.5 M KNO₃, 25 °C

Table 2: Thermodynamic Parameters for the Formation of [Cu(IDA)] at 25 °C

ParameterValueUnitsConditions
ΔG°-60.2kJ/mol0.1 M KCl
ΔH°-29.3kJ/mol0.1 M KCl
ΔS°103.6J/mol·K0.1 M KCl

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative this compound complex.

Synthesis of this compound Monohydrate, [Cu(IDA)(H₂O)]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Iminodiacetic acid (H₂IDA)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 1.99 g (10 mmol) of copper(II) acetate monohydrate in 100 mL of distilled water with gentle heating.

  • In a separate beaker, dissolve 1.33 g (10 mmol) of iminodiacetic acid in 50 mL of distilled water.

  • Slowly add the iminodiacetic acid solution to the copper(II) acetate solution with constant stirring.

  • A blue precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with three 20 mL portions of distilled water, followed by one 20 mL portion of ethanol.

  • Dry the resulting blue powder in a desiccator over anhydrous calcium chloride to a constant weight.

Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: PerkinElmer Spectrum Two or equivalent.

  • Sample Preparation: KBr pellet method. Mix a small amount of the dried complex with spectroscopic grade KBr and press into a thin pellet.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Key vibrational bands to observe are the asymmetric and symmetric COO⁻ stretches (typically around 1600-1550 cm⁻¹ and 1400-1380 cm⁻¹, respectively) and the Cu-N and Cu-O stretching frequencies in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy:

  • Instrument: Agilent Cary 60 UV-Vis Spectrophotometer or equivalent.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the complex in distilled water to prepare a solution of known concentration (e.g., 10⁻³ M).

  • Analysis: Record the absorption spectrum from 200 to 800 nm. The d-d transition of the Cu(II) ion typically appears as a broad absorption band in the visible region (around 600-700 nm).

Single-Crystal X-ray Diffraction:

  • Crystal Growth: Slow evaporation of a dilute aqueous solution of the synthesized complex can yield single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELX). Solve the structure using direct methods or Patterson methods and refine using full-matrix least-squares on F². This will provide precise bond lengths, bond angles, and details of the coordination geometry.

Visualizations

The following diagrams illustrate key concepts in this compound research.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Copper(II) Salt Copper(II) Salt Mixing in Solvent Mixing in Solvent Copper(II) Salt->Mixing in Solvent Iminodiacetic Acid Iminodiacetic Acid Iminodiacetic Acid->Mixing in Solvent Stirring Stirring Mixing in Solvent->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying [Cu(IDA)(H2O)n] [Cu(IDA)(H2O)n] Drying->[Cu(IDA)(H2O)n]

Caption: General workflow for the synthesis of this compound complexes.

Coordination_Geometry cluster_IDA Iminodiacetate (IDA) Cu Cu(II) N N Cu->N O1 O Cu->O1 O2 O Cu->O2 L1 L1 Cu->L1 L2 L2 Cu->L2 C1 CH2 N->C1 C2 CH2 N->C2 O3 O O4 O C3 C C1->C3 C4 C C2->C4 C3->O1 C3->O3 C4->O2 C4->O4

Caption: Coordination of the iminodiacetate ligand to a Copper(II) center.

Anticancer_Mechanism Cu(II)-IDA Complex Cu(II)-IDA Complex Cellular Uptake Cellular Uptake Cu(II)-IDA Complex->Cellular Uptake Interaction with DNA Interaction with DNA Cellular Uptake->Interaction with DNA ROS Generation ROS Generation Cellular Uptake->ROS Generation Enzyme Inhibition Enzyme Inhibition Cellular Uptake->Enzyme Inhibition DNA Damage DNA Damage Interaction with DNA->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Disruption of Cellular Processes Disruption of Cellular Processes Enzyme Inhibition->Disruption of Cellular Processes Disruption of Cellular Processes->Apoptosis

Caption: Proposed anticancer mechanism of this compound complexes.

References

Unveiling the Magnetic Landscape of Copper(II)-Iminodiacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Copper(II)-iminodiacetate and its derivatives. The unique electronic configuration of the Cu(II) ion (d⁹), with its single unpaired electron, makes these complexes a fascinating subject for magnetochemistry studies. The iminodiacetate (IDA) ligand, a versatile tridentate chelator, plays a crucial role in defining the coordination geometry around the copper center, which in turn governs the magnetic behavior of the resulting complex. This guide delves into the synthesis, structural characteristics, and magnetic properties of these compounds, offering detailed experimental protocols and a summary of key magnetic data to aid researchers in this field.

Structural and Magnetic Correlations

The iminodiacetate ligand typically coordinates to a Copper(II) ion through its central nitrogen atom and the oxygen atoms of its two carboxylate groups, forming two stable five-membered chelate rings.[1] This coordination preference often leads to distorted octahedral or square-pyramidal geometries around the Cu(II) center, a consequence of the Jahn-Teller effect inherent to d⁹ systems.[1] The nature of the remaining coordination sites, occupied by solvent molecules or other auxiliary ligands, significantly influences the overall molecular structure and, consequently, the magnetic properties.

In polynuclear complexes, where multiple Cu(II) centers are present, the bridging ligands between the metal ions dictate the nature and magnitude of the magnetic exchange interactions. These interactions can be either antiferromagnetic (AF), leading to a pairing of electron spins and a decrease in the overall magnetic moment at lower temperatures, or ferromagnetic (FM), resulting in an alignment of electron spins and an enhanced magnetic moment. The strength of this magnetic coupling is highly sensitive to structural parameters such as the Cu-O-Cu bond angle and the Cu-Cu distance in oxo-bridged species.

Quantitative Magnetic Data

Table 1: Magnetic Data for Mononuclear Copper(II) Complexes

ComplexGeometryMagnetic Moment (μeff) at RT (B.M.)Weiss Constant (θ) (K)Reference
[Cu(L)(Cl)(H₂O)]¹Distorted Trigonal Bipyramidal1.74-[2]
[Cu(L)(Br)(H₂O)]¹Distorted Trigonal Bipyramidal1.72-[2]
--INVALID-LINK--₂·4H₂O²Square Planar1.70-[3]

¹ L = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol) ² MPD = m-Phenylenediamine

Table 2: Magnetic Data for Binuclear Copper(II) Complexes

ComplexBridging Ligand(s)-2J (cm⁻¹)Magnetic Moment (μeff) per Cu(II) at RT (B.M.)Reference
Binuclear Cu(II) Complex³Acetate166.72 (Calculated AF)-[4]
Binuclear Cu(II) Complex⁴Phenoxido5001.68
Binuclear Cu(II) Complex⁵Hydroxido7.22.65 (per dimer)

³ Structure with π-π stacking interactions. ⁴ [Cu₂(L⁵)₂(H₂O)]·2H₂O ⁵ [Cu₂(L⁷)₂(NCS)₂]

Experimental Protocols

Synthesis of a Representative this compound Complex

A general method for the synthesis of a simple this compound complex involves the direct reaction of a copper(II) salt with iminodiacetic acid.[1]

Materials:

  • Copper(II) acetate monohydrate

  • Iminodiacetic acid (IDA)

  • Methanol

  • Triethylamine (optional)

Procedure:

  • Dissolve iminodiacetic acid in methanol. A gentle warming may be required to facilitate dissolution.

  • In a separate flask, dissolve an equimolar amount of Copper(II) acetate monohydrate in methanol.

  • Slowly add the Copper(II) acetate solution to the iminodiacetic acid solution with constant stirring.

  • If the ligand is not deprotonated, a base such as triethylamine can be added dropwise to facilitate the complex formation.[1]

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting precipitate, the this compound complex, is collected by filtration, washed with cold methanol, and dried in a desiccator.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_isolation Product Isolation Reactant1 Dissolve Iminodiacetic Acid in Methanol Mix Mix Reactant Solutions Reactant1->Mix Reactant2 Dissolve Copper(II) Acetate in Methanol Reactant2->Mix Add_Base Add Triethylamine (optional) Mix->Add_Base Stir Stir at Room Temperature Add_Base->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry in Desiccator Wash->Dry Product Cu(II)-Iminodiacetate Complex Dry->Product

Synthesis Workflow
Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique for determining the magnetic susceptibility of a solid sample.[5][6]

Apparatus:

  • Gouy Balance

  • Sample tube

  • Analytical balance

  • Electromagnet

Procedure:

  • Calibration:

    • Measure the mass of the empty sample tube with the magnetic field off (m₀) and on (m'₀).

    • Fill the tube to a calibrated mark with a standard substance of known magnetic susceptibility (e.g., HgCo(SCN)₄).

    • Measure the mass of the tube with the calibrant with the magnetic field off (m₁) and on (m'₁).

  • Sample Measurement:

    • Empty and clean the sample tube.

    • Fill the tube with the powdered this compound derivative to the same calibrated mark.

    • Measure the mass of the tube with the sample with the magnetic field off (m₂) and on (m'₂).

  • Calculation:

    • The mass susceptibility (χg) of the sample can be calculated using the following formula: χg_sample = χg_calibrant * (m'₁ - m₁) / (m'₂ - m₂) * (m₂ - m₀) / (m₁ - m₀)

    • The molar susceptibility (χM) is then obtained by multiplying the mass susceptibility by the molar mass of the complex.

    • Corrections for the diamagnetism of the constituent atoms (Pascal's constants) should be applied to obtain the paramagnetic susceptibility.

Gouy_Method_Workflow cluster_calibration Calibration cluster_measurement Sample Measurement cluster_calculation Calculation EmptyTube Weigh Empty Tube (Field On/Off) FillCalibrant Fill with Calibrant EmptyTube->FillCalibrant WeighCalibrant Weigh Calibrant Tube (Field On/Off) FillCalibrant->WeighCalibrant FillSample Fill with Sample WeighCalibrant->FillSample WeighSample Weigh Sample Tube (Field On/Off) FillSample->WeighSample Calc_Chi_g Calculate Mass Susceptibility (χg) WeighSample->Calc_Chi_g Calc_Chi_M Calculate Molar Susceptibility (χM) Calc_Chi_g->Calc_Chi_M Diamagnetic_Correction Apply Diamagnetic Correction Calc_Chi_M->Diamagnetic_Correction Result Paramagnetic Susceptibility Diamagnetic_Correction->Result

Gouy Method Workflow
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic structure and the local environment of the copper ion.[1][7]

Apparatus:

  • EPR Spectrometer (X-band is common)

  • Cryostat for low-temperature measurements

  • EPR tube

Procedure:

  • Sample Preparation:

    • For powder spectra, a small amount of the finely ground solid sample is placed in an EPR tube.

    • For solution spectra, the complex is dissolved in a suitable solvent and the solution is placed in the EPR tube and typically frozen to a glass at low temperature (e.g., 77 K).

  • Data Acquisition:

    • The EPR tube is placed in the spectrometer's resonant cavity.

    • The spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves of a constant frequency.

    • Spectra are typically recorded at room temperature and at a low temperature (e.g., 77 K or 4 K) to observe temperature-dependent effects and to obtain better resolution.

  • Data Analysis:

    • The g-values (g∥ and g⊥ for axial symmetry) and hyperfine coupling constants (A∥ and A⊥) are determined from the spectrum.

    • The relationship g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for square-pyramidal or elongated octahedral Cu(II) complexes.[1]

    • The number of hyperfine lines is related to the nuclear spin of the copper atom (I = 3/2), which splits the signal into four lines.

    • Superhyperfine coupling to ligand atoms with nuclear spin (e.g., ¹⁴N) can provide direct evidence of coordination.[1]

EPR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Powder Grind Solid Sample Load_Tube Load into EPR Tube Powder->Load_Tube Solution Dissolve in Solvent and Freeze Solution->Load_Tube Place_in_Cavity Place Tube in Resonant Cavity Load_Tube->Place_in_Cavity Record_Spectrum Record Spectrum (Sweep Magnetic Field) Place_in_Cavity->Record_Spectrum Low_Temp Repeat at Low Temperature Record_Spectrum->Low_Temp Determine_g_A Determine g and A values Low_Temp->Determine_g_A Analyze_Ground_State Analyze Electronic Ground State Determine_g_A->Analyze_Ground_State Analyze_Hyperfine Analyze Hyperfine and Superhyperfine Coupling Determine_g_A->Analyze_Hyperfine Interpretation Elucidate Electronic Structure and Coordination Environment Analyze_Ground_State->Interpretation Analyze_Hyperfine->Interpretation

EPR Spectroscopy Workflow

Signaling Pathways and Logical Relationships

The relationship between the synthesis, structure, and magnetic properties of this compound derivatives can be visualized as a logical flow. The synthetic pathway determines the final molecular structure, which in turn dictates the magnetic behavior of the complex.

Logical_Relationship Synthesis Synthesis (Reactants, Conditions) Structure Molecular Structure (Coordination Geometry, Bridging Ligands) Synthesis->Structure Magnetic_Properties Magnetic Properties (μ, J, g-values) Structure->Magnetic_Properties Characterization Characterization Techniques (X-ray, EPR, Magnetometry) Structure->Characterization Magnetic_Properties->Characterization

Logical Relationships

Conclusion

The magnetic properties of this compound derivatives are intrinsically linked to their molecular structure. The ability of the iminodiacetate ligand to form stable complexes with copper, combined with the potential for introducing a variety of auxiliary ligands, provides a rich platform for tuning the magnetic behavior of these compounds. This guide has provided an overview of the key magnetic parameters, detailed experimental protocols for their characterization, and a logical framework for understanding the structure-property relationships in this important class of coordination compounds. Further research focusing on the systematic synthesis and magnetic characterization of a broader range of this compound derivatives will be invaluable for a deeper understanding and for the rational design of new magnetic materials and potential therapeutic agents.

References

Theoretical Calculations for Copper(II)-Iminodiacetate Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structures of Copper(II)-iminodiacetate (Cu(II)-IDA) complexes. It summarizes key quantitative data from theoretical studies, details computational protocols, and illustrates the underlying concepts and workflows through diagrams. This document is intended to serve as a valuable resource for researchers in coordination chemistry, computational modeling, and drug development.

Introduction to this compound Complexes

This compound complexes are of significant interest in coordination chemistry and have potential applications in various fields, including catalysis and as therapeutic agents. The iminodiacetate (IDA) anion typically acts as a tridentate ligand, coordinating to the copper(II) ion through its central nitrogen atom and the oxygen atoms of its two carboxylate groups.[1] This coordination mode results in the formation of two stable five-membered chelate rings, which enhances the stability of the complex.[1]

The Cu(II) ion, with its d⁹ electron configuration, is subject to the Jahn-Teller effect, which often leads to distorted coordination geometries, most commonly square pyramidal or distorted octahedral.[1] The coordination sphere of the copper ion is often completed by solvent molecules, such as water, or other auxiliary ligands.[1] Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the three-dimensional structures, electronic properties, and vibrational characteristics of these complexes.[1][2]

Theoretical and Computational Methodologies

The theoretical investigation of Cu(II)-IDA complexes predominantly employs Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy for transition metal systems.

Computational Protocols

A typical computational protocol for studying Cu(II)-IDA complexes involves the following steps:

  • Model Building: A starting geometry of the Cu(II)-IDA complex is constructed. This can be based on experimental data from X-ray crystallography or built from standard bond lengths and angles. Different coordination numbers and isomers can be modeled, for example, by including one or more water molecules in the coordination sphere to simulate an aqueous environment.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step that determines the equilibrium bond lengths, bond angles, and dihedral angles of the complex.

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. This serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the complex.

  • Electronic Structure Analysis: Once a stable geometry is obtained, various electronic properties can be calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis to determine atomic charges, and the prediction of electronic spectra.

A common computational approach for Cu(II)-IDA complexes is the use of the B3LYP hybrid functional.[2] For the basis set, a combination of Pople-style basis sets, such as 6-31G(d), for the non-metal atoms and a basis set with an effective core potential, like LANL2DZ, for the copper atom is frequently employed.[2] To improve accuracy, larger basis sets like 6-311+G(d,p) can be used. Solvation effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

Data Presentation: Calculated Structural and Electronic Properties

The following tables summarize representative quantitative data for Cu(II)-IDA and related complexes as determined by DFT calculations. It is important to note that the exact values can vary depending on the specific computational methodology (functional, basis set, solvent model) and the presence of other ligands in the coordination sphere.

Parameter [Cu(IDA)(H₂O)₂] (Distorted Octahedral) [Cu(IDA)(phen)] (Square Pyramidal)
Cu-N(IDA) Bond Length (Å) ~ 2.05 - 2.10~ 2.00 - 2.05
Cu-O(IDA) Bond Length (Å) ~ 1.95 - 2.00 (equatorial)~ 1.95 - 2.00
~ 2.20 - 2.40 (axial)
Cu-O(H₂O) Bond Length (Å) ~ 2.00 - 2.10 (equatorial)N/A
~ 2.30 - 2.50 (axial)
Cu-N(phen) Bond Length (Å) N/A~ 2.00 - 2.10
N(IDA)-Cu-O(IDA) Angle (°) ~ 80 - 85~ 80 - 85
O(IDA)-Cu-O(IDA) Angle (°) ~ 160 - 170~ 160 - 170

Table 1: Representative Calculated Bond Lengths and Angles for Cu(II)-IDA Complexes. (Data synthesized from typical values found in computational studies of related complexes).

Property Calculated Value (approx.)
HOMO Energy (eV) -6.0 to -7.0
LUMO Energy (eV) -2.0 to -3.0
HOMO-LUMO Gap (eV) 3.0 to 4.0
Mulliken Charge on Cu +0.5 to +0.8

Table 2: Representative Calculated Electronic Properties for a Cu(II)-IDA Complex. (Data synthesized from typical values found in computational studies of related complexes).

Mandatory Visualizations

The following diagrams illustrate the computational workflow for studying Cu(II)-IDA complexes and the coordination of the IDA ligand to the copper center.

computational_workflow start Model Building (e.g., [Cu(IDA)(H2O)2]) opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)/LANL2DZ) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Found analysis Electronic Structure Analysis (HOMO, LUMO, Charges) check->analysis None end Final Results (Structure, Properties, Spectra) analysis->end

Caption: Computational workflow for theoretical calculations of Cu(II)-IDA complexes.

Caption: Coordination of the tridentate iminodiacetate ligand to the Cu(II) center.

References

Methodological & Application

Application Notes and Protocols for Protein Purification Using Copper(II)-Iminodiacetate (Cu(II)-IDA) Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of proteins and peptides.[1][2][3] This method is based on the principle of reversible interaction between certain amino acid residues on the surface of a protein and chelated transition metal ions.[2][4] Copper(II)-iminodiacetate (Cu(II)-IDA) represents a specific application of IMAC where copper ions are immobilized on a solid support matrix via an iminodiacetate (IDA) chelating ligand.[1]

The interaction primarily occurs with exposed histidine residues, although cysteine and tryptophan can also participate to a lesser extent.[2][4] The affinity of proteins for the immobilized metal ions allows for their selective capture and subsequent elution, leading to significant purification in a single step.[1] Copper(II) ions exhibit a strong binding affinity for proteins, making Cu(II)-IDA a robust choice for initial protein purification studies, especially when the protein's binding characteristics are unknown.[4][5] This technique is applicable for the purification of both recombinant proteins with polyhistidine tags (His-tags) and native proteins with an inherent affinity for copper ions.[4][6][7]

Principle of Cu(II)-IDA IMAC

The core of Cu(II)-IDA IMAC lies in the formation of a coordination complex. The IDA ligand is covalently attached to a solid support matrix, typically agarose beads.[1] IDA is a tridentate chelator, meaning it forms three bonds with the copper ion, leaving coordination sites available for interaction with the target protein.[8] When a protein with accessible electron-donating amino acid side chains, such as the imidazole ring of histidine, passes through the column, it displaces weakly bound solvent molecules and coordinates with the immobilized copper ion. Proteins lacking this affinity pass through the column unretained. The bound proteins can then be eluted by changing the conditions, such as pH or by introducing a competitive molecule like imidazole.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein purification using Cu(II)-IDA IMAC. These values can serve as a starting point for developing a purification protocol and may require optimization for specific proteins.

ParameterTypical Value/RangeNotes
Ligand Density 20-40 µmoles Cu²⁺/ml resin[4]Higher density can increase binding capacity but may also lead to higher non-specific binding.
Binding Capacity >50 mg/ml resin[4]This is highly dependent on the specific protein's size, number of binding sites, and the experimental conditions.
Sample Preparation Filter through 0.45 µm filter[4]To prevent clogging of the column.
Binding Buffer pH 7.0 - 8.0[4]Can range from 5.5 to 8.5, but neutral to slightly alkaline pH is generally optimal for histidine binding.
NaCl Concentration in Buffers 0.15 - 0.5 M[4]Suppresses non-specific ionic interactions.
Elution Buffer (Imidazole) 0.25 M (can range from 0.05 - 0.5 M)[4]The optimal concentration should be determined empirically. A gradient elution can be used to separate proteins with different binding affinities.
Elution Buffer (pH) Decreasing pH gradient (e.g., pH 5.0)[5]Lowering the pH protonates the histidine residues, disrupting their coordination with the copper ions.
Flow Rate 0.9 - 1.0 mL/min for a 5 mL column[9]Should be adjusted based on the column size and manufacturer's recommendations.
Regeneration Solution (Stripping) 50 mM EDTA, pH 7.0[4]EDTA is a strong chelator that removes the copper ions from the resin.
Regeneration Solution (Recharging) 50 mM CuSO₄[10] or 0.1 M Copper Sulfate[4]To recharge the stripped resin with copper ions.

Experimental Protocols

Column Preparation and Charging

This protocol is for preparing a Cu(II)-IDA column from a metal-free IDA resin.

Materials:

  • IDA-chelating resin (e.g., Chelating Sepharose Fast Flow)

  • Disposable column

  • 0.1 M Copper(II) sulfate (CuSO₄) solution

  • Distilled water

  • Binding Buffer (e.g., 50 mM sodium phosphate, 0.3 M NaCl, pH 8.0)

Procedure:

  • Prepare a slurry of the IDA resin in 20% ethanol or as per the manufacturer's instructions.

  • Pack the desired volume of resin into a suitable column.

  • Wash the column with 5 column volumes (CV) of distilled water to remove the storage solution.[4]

  • Charge the column by applying 5 CV of 0.1 M CuSO₄ solution.[4]

  • Wash the column with 5 CV of distilled water to remove excess, unbound copper ions.[4]

  • Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the effluent match the buffer. The column is now ready for use.

Protein Binding and Washing

Materials:

  • Prepared protein sample in Binding Buffer

  • Charged and equilibrated Cu(II)-IDA column

  • Binding Buffer

  • Wash Buffer (Binding Buffer with a low concentration of imidazole, e.g., 10 mM, can be used to reduce non-specific binding)

Procedure:

  • Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.[4]

  • Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

  • After loading, wash the column with 5-10 CV of Binding Buffer (or Wash Buffer) to remove unbound and weakly bound proteins.

  • Collect the flow-through and wash fractions for analysis by SDS-PAGE to monitor the binding efficiency.

Protein Elution

Elution can be achieved by either increasing the concentration of a competitive ligand (imidazole) or by lowering the pH.

Method A: Imidazole Gradient Elution

Materials:

  • Elution Buffer (Binding Buffer containing 0.25 M - 0.5 M imidazole)

Procedure:

  • Apply the Elution Buffer to the column. A step gradient (e.g., applying buffers with increasing imidazole concentrations) or a linear gradient can be used.

  • Collect fractions and monitor the protein elution using a UV detector (at 280 nm) or by collecting fractions for subsequent analysis.

  • Pool the fractions containing the purified protein.

Method B: pH Elution

Materials:

  • Elution Buffer (e.g., 50 mM sodium acetate, 0.5 M NaCl, pH 4.0)[10]

Procedure:

  • Apply a decreasing pH gradient to the column.

  • Alternatively, a single step elution with a low pH buffer can be performed.

  • Collect fractions and monitor the protein elution.

  • Immediately neutralize the pH of the collected fractions containing the protein of interest to prevent denaturation.

Column Regeneration and Storage

Materials:

  • Stripping Buffer (e.g., 50 mM EDTA, 0.5 M NaCl, pH 7.0)[4]

  • Distilled water

  • 20% Ethanol

Procedure:

  • To strip the copper ions, wash the column with 5 CV of Stripping Buffer.[4]

  • Wash the column with 10 CV of distilled water to remove all traces of EDTA.[4]

  • The column is now ready to be recharged with copper sulfate (as in Protocol 1) for immediate reuse.

  • For long-term storage, after washing with distilled water, equilibrate the column with 5 CV of 20% ethanol and store at 4°C.[4] DO NOT FREEZE.[4]

Visualization of the Experimental Workflow

ProteinPurificationWorkflow cluster_prep Column Preparation cluster_purification Purification Cycle cluster_regen Column Regeneration p1 Pack IDA Resin p2 Wash with dH2O p1->p2 p3 Charge with CuSO4 p2->p3 p4 Wash with dH2O p3->p4 p5 Equilibrate with Binding Buffer p4->p5 s1 Load Protein Sample p5->s1 s2 Wash Unbound Proteins s1->s2 s3 Elute Bound Protein s2->s3 s4 Collect Purified Protein s3->s4 r1 Strip with EDTA s4->r1 r2 Wash with dH2O r1->r2 r3 Store in 20% Ethanol or Recharge r2->r3 r3->p3 Recharge

Caption: Workflow for protein purification using Cu(II)-IDA IMAC.

References

Application Notes: Purification of His-Tagged Proteins Using Copper(II)-Iminodiacetate Resin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag).[1] The principle relies on the specific, reversible interaction between the histidine residues of the tag and chelated transition metal ions immobilized on a chromatography matrix.[2]

This document provides detailed application notes and protocols for the use of Copper(II)-iminodiacetate (Cu-IDA) resin in the purification of His-tagged proteins. The iminodiacetic acid (IDA) is a tridentate chelating ligand that immobilizes the copper (Cu²⁺) ion, leaving coordination sites available to bind with the imidazole rings of the His-tag.[3][4] While nickel (Ni²⁺) and cobalt (Co²⁺) are commonly used metals, copper (Cu²⁺) offers the highest binding affinity and capacity, making it a suitable choice for applications where high yield is a priority.[5][6]

Principle of Cu-IDA IMAC

The purification process involves a coordinate covalent bond between the electron-donating nitrogen atoms in the imidazole rings of the protein's His-tag and the immobilized Cu²⁺ ion. The IDA ligand coordinates the copper ion with three valencies, leaving sites open for this interaction.[4] The purification workflow consists of four main stages:

  • Binding: The clarified cell lysate containing the His-tagged protein is passed through the Cu-IDA column under conditions that promote the specific binding of the His-tag to the immobilized copper.

  • Washing: The column is washed with a buffer to remove non-specifically bound proteins and other contaminants. A low concentration of a competitive agent, like imidazole, is often included in the wash buffer to increase purity.[1]

  • Elution: The purified His-tagged protein is recovered from the column by disrupting the coordinate bond. This is typically achieved by using a high concentration of imidazole, lowering the pH, or introducing a strong chelating agent like EDTA.[7][8]

  • Regeneration: The resin is stripped of the metal ion and recharged for subsequent purification cycles.

Binding Mechanism of His-Tag to Cu-IDA Resin cluster_Resin Agarose Bead cluster_Protein His-Tagged Protein Resin Solid Support (e.g., Agarose) IDA IDA Ligand (Iminodiacetate) Resin->IDA Covalent Linkage Copper Copper Ion (Cu²⁺) IDA->Copper Chelation (Tridentate) Protein Target Protein HisTag Polyhistidine-Tag (His-His...) Protein->HisTag Fused to N- or C-Terminus Copper->HisTag Coordinate Bond (Affinity Interaction) A 1. Resin Preparation (Charge with Cu²⁺) B 2. Column Packing & Equilibration A->B C 3. Sample Preparation & Loading B->C D 4. Wash Column (Remove non-specific proteins) C->D E 5. Elute Target Protein D->E F 6. Analysis (SDS-PAGE, Bradford Assay) E->F G 7. Resin Regeneration (Strip & Recharge) E->G Optional

References

Application Notes and Protocols for Selective Enrichment of Metalloproteins Using Copper(II)-Iminodiacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Copper(II)-Iminodiacetate (Cu(II)-IDA) in Immobilized Metal Affinity Chromatography (IMAC) for the selective enrichment of metalloproteins and other copper-binding biomolecules. This technique is a cornerstone in metalloproteomics, offering a robust method for protein purification, biomarker discovery, and inhibitor screening.

Application Notes

Principle of the Technique

Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein fractionation method that leverages the specific interaction between certain amino acid residues on a protein's surface and chelated metal ions. The Cu(II)-IDA system consists of a solid support matrix, typically agarose beads, functionalized with iminodiacetic acid (IDA), a tridentate chelating agent. These IDA groups are "charged" with divalent copper ions (Cu²⁺), which then act as the affinity ligand.

Proteins with surface-exposed electron-donating amino acid side chains, primarily histidine and cysteine, and to a lesser extent tryptophan, can form coordination bonds with the immobilized copper ions.[1] This interaction allows for the selective retention of these proteins on the column while other proteins are washed away. The bound proteins can then be eluted by various methods, such as changing the pH, using a strong chelating agent like EDTA, or introducing a competitive ligand like imidazole.

The strength of the interaction is influenced by several factors, including the number and spatial arrangement of the accessible histidine and cysteine residues, the pH of the buffers, and the choice of the metal ion. Copper (Cu²⁺) provides strong binding, making it suitable for capturing proteins with weaker affinities or for initial screening studies when little is known about the target protein.[2][3]

Key Applications
  • Metalloproteomics: Cu(II)-IMAC is instrumental in identifying and isolating native metalloproteins from complex biological samples like cell lysates, serum, and plasma.[4][5] This is crucial for understanding metal homeostasis and its role in cellular physiology and disease.

  • Biomarker Discovery: The technique can be applied to compare the profiles of copper-binding proteins between healthy and diseased states, potentially identifying new biomarkers for conditions associated with metal dysregulation, such as Wilson's disease.[4]

  • Purification of Recombinant Proteins: While nickel (Ni²⁺) is more common, Cu(II)-IMAC is also highly effective for purifying recombinant proteins engineered with a polyhistidine tag (His-tag).[2]

  • Drug Discovery: The method serves as a platform for discovering inhibitors of metalloenzymes. By using the Cu(II)-IDA resin as a surrogate for a metalloenzyme active site, it can selectively bind and identify potential drug candidates with metal-binding groups from compound libraries.[6]

  • Enrichment of Copper-Binding Peptides: Cu(II)-IMAC can be used to enrich and identify peptides with copper-binding properties from food hydrolysates or other complex mixtures.

Advantages and Limitations

Advantages:

  • High Selectivity: Provides specific enrichment of proteins with an affinity for copper.

  • Versatility: Can be used for both native metalloproteins and His-tagged recombinant proteins.

  • Robustness: The protocol can be adapted for a wide range of sample types and scales.

  • Regenerable: The resin can be stripped of metal ions and recharged for multiple uses.[4]

Limitations:

  • Metal Leaching: Bound metalloproteins may strip the Cu²⁺ ions from the column, leading to co-elution of the metal.

  • Non-Specific Binding: Proteins with a high surface density of histidine residues, even if not true metalloproteins, may bind. Optimization of wash buffers with low concentrations of imidazole is often necessary to mitigate this.[7]

  • Conformation Dependent: The binding depends on the surface accessibility of the coordinating residues, meaning buried sites will not be captured.

Experimental Protocols and Data

This section provides detailed, step-by-step protocols for the selective enrichment of metalloproteins using Cu(II)-IDA IMAC.

Protocol 1: Batch Enrichment of Copper-Binding Proteins from Human Serum

This protocol is adapted from a method optimized for maximizing the quantity and diversity of protein enrichment from human serum.[4][5]

Materials:

  • Iminodiacetic acid (IDA) IMAC Resin (e.g., Bio-Rad Profinity™ IMAC Resin)

  • Copper(II) Sulfate (CuSO₄) solution, 0.5 M

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 50 mM EDTA, pH adjusted to ~8.0 with HCl

  • Nanopure water

  • Fritted centrifuge tubes or spin columns

Procedure:

  • Resin Preparation and Charging:

    • Add 0.25 mL of IDA-IMAC resin slurry to a fritted centrifuge tube.

    • Wash the resin with 5 mL of nanopure water.

    • Charge the resin by adding 1 mL of 0.5 M CuSO₄ solution and incubating for 5-10 minutes. The resin will turn blue.

    • Wash with 5 mL of nanopure water to remove unbound Cu²⁺ ions.

    • Equilibrate the resin with 3 mL of Binding Buffer (PBS).

  • Sample Preparation and Binding:

    • Dilute human serum sample in PBS. The dilution factor can be optimized; a starting point is 75 µL of serum diluted to a final volume of 500 µL.[6]

    • Add the diluted serum to the equilibrated resin.

    • Incubate on a rotator for 60 minutes at room temperature to allow for protein binding.[5][6]

  • Washing:

    • Centrifuge the tube to pellet the resin and remove the supernatant (flow-through).

    • Wash the resin with 10 mL of Binding Buffer (PBS) to remove non-specifically bound proteins.[5][6]

    • Collect a final wash of 0.5 mL for analysis if desired.

  • Elution:

    • Elute the retained proteins by adding 0.5 mL of Elution Buffer (50 mM EDTA).

    • Incubate for 5 minutes, then centrifuge and collect the eluate.

    • Repeat the elution step three more times for a total of four 0.5 mL elution fractions.[5][6]

  • Downstream Processing:

    • Determine the protein concentration of the fractions using a Bradford assay.

    • For analysis by mass spectrometry, buffer exchange the pooled elution fractions into a compatible buffer (like PBS) using a 3 kDa molecular weight cutoff (MWCO) filter to remove EDTA.[6]

    • Analyze the enriched proteins by SDS-PAGE or proceed with proteomic analysis (e.g., LC-MS/MS).

Protocol 2: General Column Chromatography for Metalloprotein Purification

This protocol provides a general framework for purifying metalloproteins or His-tagged proteins using a packed Cu(II)-IDA column.

Materials:

  • IDA IMAC Resin

  • Chromatography column

  • Copper(II) Sulfate (CuSO₄) solution, 0.1 M

  • Binding Buffer: 50 mM sodium phosphate, 0.3-0.5 M NaCl, 10-20 mM imidazole, pH 8.0.[2][8]

  • Wash Buffer: 50 mM sodium phosphate, 0.3-0.5 M NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 0.3-0.5 M NaCl, 250-300 mM imidazole, pH 8.0.[2]

  • Stripping/Regeneration Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4.

Procedure:

  • Column Packing and Charging:

    • Pack the column with the desired volume of IDA resin according to the manufacturer's instructions.

    • Wash the column with 5 column volumes (CV) of distilled water.

    • Charge the column by applying 2-3 CV of 0.1 M CuSO₄ solution.

    • Wash with 5-10 CV of distilled water to remove excess copper ions.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Application:

    • Prepare the sample (e.g., clarified cell lysate) by adjusting its buffer composition to match the Binding Buffer. This may involve buffer exchange or dilution.

    • Filter the sample through a 0.45 µm filter to prevent clogging.[2]

    • Load the prepared sample onto the column at a flow rate recommended by the resin manufacturer.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer until the UV absorbance (A280) returns to baseline.

    • (Optional) Perform a more stringent wash with the Wash Buffer to remove weakly bound contaminants.

  • Elution:

    • Elute the target protein using the Elution Buffer. This can be done in a single step or by applying a linear gradient of imidazole (e.g., from 20 mM to 300 mM).

    • Collect fractions and monitor the protein elution by UV absorbance at 280 nm.

  • Column Regeneration:

    • To regenerate the column, wash with 5 CV of Stripping/Regeneration Buffer to remove all bound proteins and strip the copper ions.

    • Wash with 5 CV of distilled water.

    • The column is now ready to be recharged or can be stored in 20% ethanol.[2]

Quantitative Data Summary

The performance of Cu(II)-IDA enrichment can be quantified by several parameters. The following tables summarize representative data from the literature.

Table 1: Resin Binding Capacity and Recovery

Parameter Value Analyte / Sample Source
Binding Capacity >50 mg/mL resin His-tagged Protein [2]
Binding Capacity 300 nmol/mL resin Bleomycin [9]
Recovery 81% (average) 8-Hydroxyquinoline (model ligand) in seawater [4]

| Purification Fold | ~25-fold | Bleomycin from culture supernatant |[9] |

Table 2: Buffer Compositions for Cu(II)-IMAC

Buffer Type Composition pH Purpose Source
Binding/Wash Phosphate Buffered Saline (PBS) 7.4 Enrichment from serum/plasma [5][6]
Binding 50 mM Na₂HPO₄, 0.3 M NaCl, 10-20 mM Imidazole 8.0 General purpose protein binding [2]
Elution (Chelator) 50 mM EDTA ~8.0 Stripping elution for all bound proteins [5][6]
Elution (Competitor) 50 mM Na₂HPO₄, 0.3 M NaCl, 250 mM Imidazole 8.0 Competitive elution of bound proteins [2]

| Regeneration | 20 mM Na₂HPO₄, 0.5 M NaCl, 50 mM EDTA | 7.4 | Stripping metal ions for resin regeneration | |

Visualizations

Chemical Principle of Cu(II)-IDA Interaction

The diagram below illustrates the coordination chemistry at the heart of the Cu(II)-IDA IMAC technique. The tridentate IDA ligand chelates a copper ion, leaving coordination sites available to form bonds with electron-rich side chains of amino acids like histidine and cysteine on the target protein.

G cluster_Resin Agarose Resin Matrix cluster_Chelator IDA Chelator cluster_Protein Target Protein Surface Resin Agarose Bead IDA Iminodiacetate (IDA) -CH₂-COO⁻ N -CH₂-COO⁻ Resin->IDA Linker Arm Copper Cu²⁺ IDA->Copper Chelation (3 coordination sites occupied) Protein Protein Backbone Histidine Cysteine Copper->Protein:his Coordination Bond (affinity capture) Copper->Protein:cys

Caption: Principle of Cu(II)-IDA metalloprotein enrichment.

Experimental Workflow for Metalloprotein Enrichment

This flowchart outlines the major steps in a typical Cu(II)-IDA IMAC experiment, from initial resin preparation to the analysis of the enriched protein fraction.

G prep_resin 1. Prepare IDA Resin charge_cu 2. Charge with Cu²⁺ (e.g., 0.5M CuSO₄) prep_resin->charge_cu equilibrate 3. Equilibrate (Binding Buffer, pH 7.4) charge_cu->equilibrate bind 5. Bind Protein to Resin (Incubate 60 min) equilibrate->bind prep_sample 4. Prepare Sample (e.g., Cell Lysate, Serum) prep_sample->bind wash 6. Wash (Remove Non-specific Proteins) bind->wash Unbound Proteins elute 7. Elute (50mM EDTA or Imidazole) wash->elute Bound Proteins analyze 8. Analyze Enriched Proteins (SDS-PAGE, LC-MS/MS) elute->analyze

Caption: General experimental workflow for Cu(II)-IMAC.

References

Application Notes and Protocols: Preparation and Use of Copper(II)-Iminodiacetate Functionalized Microspheres for Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II)-iminodiacetate (Cu(II)-IDA) functionalized microspheres are a cornerstone of Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of recombinant proteins and peptides engineered to have a polyhistidine-tag (His-tag). The principle of IMAC relies on the specific and reversible interaction between the imidazole side chains of histidine residues and transition metal ions, such as Copper(II), which are immobilized on a solid support via a chelating ligand. Among the common transition metals used, copper ions often display the strongest affinity for histidine residues.[1]

The iminodiacetic acid (IDA) acts as a tridentate chelating agent, covalently attached to the surface of microspheres. It securely anchors the Cu(II) ion while leaving coordination sites available to bind with the His-tag of the target protein. This allows for a highly selective, one-step purification of proteins directly from complex biological mixtures like crude cell lysates.[2][3] The microspheres can be based on various materials, including silica, agarose, or magnetic polymers, each offering distinct advantages in terms of mechanical stability, porosity, and ease of separation.[1][4]

These application notes provide a comprehensive protocol for the synthesis, characterization, and application of Cu(II)-IDA functionalized silica microspheres for the purification of His-tagged proteins.

Experimental Protocols

This protocol details the three main stages of preparation: silanization of bare silica microspheres to introduce epoxy groups, functionalization with iminodiacetic acid, and subsequent chelation with copper(II) ions.

Materials:

  • Monodisperse porous silica microspheres

  • 3-Glycidoxypropyltrimethoxysilane (GPTMS)

  • Toluene, anhydrous

  • Iminodiacetic acid (IDA)

  • Sodium carbonate (Na₂CO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • Ethanol

  • Magnetic stirrer, heating mantle, reflux condenser

  • Centrifuge

Methodology:

Step 1: Surface Silanization with Epoxy Groups

  • Disperse 1.0 g of dry silica microspheres in 50 mL of anhydrous toluene in a round-bottom flask.

  • Add 2.0 mL of 3-Glycidoxypropyltrimethoxysilane (GPTMS) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 110°C with continuous stirring for 24 hours.

  • After cooling to room temperature, collect the GPTMS-modified microspheres by centrifugation.

  • Wash the microspheres three times with toluene and then three times with ethanol to remove unreacted silane.

  • Dry the epoxy-functionalized silica microspheres under vacuum.

Step 2: Functionalization with Iminodiacetic Acid (IDA)

  • Prepare a solution of 1.0 g of iminodiacetic acid and 2.0 g of sodium carbonate in 50 mL of deionized water.

  • Add the 1.0 g of dried epoxy-functionalized microspheres to this solution.

  • Heat the suspension to 90°C and stir for 24 hours to facilitate the reaction between the epoxy groups and the amine of the IDA.

  • Cool the mixture and collect the IDA-functionalized microspheres by centrifugation.

  • Wash the microspheres thoroughly with deionized water until the pH of the supernatant is neutral.

  • Dry the IDA-functionalized microspheres.

Step 3: Chelation with Copper(II) Ions

  • Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

  • Disperse 1.0 g of the dried IDA-functionalized microspheres in 50 mL of the CuSO₄ solution.

  • Stir the suspension at room temperature for 12 hours to allow for the chelation of copper ions.[5]

  • Collect the Cu(II)-IDA functionalized microspheres by centrifugation.

  • Wash the microspheres extensively with deionized water to remove any non-chelated, excess copper ions.

  • Resuspend the final product in a suitable storage buffer (e.g., 20% ethanol) and store at 4°C.

This protocol provides a general procedure for affinity purification of a His-tagged protein from an E. coli cell lysate.

Materials:

  • Cu(II)-IDA functionalized microspheres (prepared in Protocol 2.1)

  • Binding/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0

  • Regeneration Buffer: 0.1 M CuSO₄ solution

  • Clarified cell lysate containing the His-tagged protein

  • Microcentrifuge tubes or chromatography column

Methodology:

Step 1: Equilibration of Microspheres

  • Transfer an appropriate amount of the Cu(II)-IDA microsphere slurry to a microcentrifuge tube.

  • Pellet the microspheres by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant.

  • Add 10 bed volumes of Binding/Wash Buffer to the microspheres, resuspend, and centrifuge again. Repeat this step twice to fully equilibrate the resin.

Step 2: Protein Binding

  • Add the clarified cell lysate to the equilibrated microspheres. The ratio of lysate to resin volume should be optimized for the specific protein and expression level.

  • Incubate the mixture on a rotator or shaker at 4°C for 60 minutes to allow the His-tagged protein to bind to the microspheres.

Step 3: Washing

  • Pellet the microspheres by centrifugation and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).

  • Add 10 bed volumes of Binding/Wash Buffer, resuspend the pellet, and centrifuge.

  • Repeat the wash step 2-3 times to thoroughly remove non-specifically bound proteins.

Step 4: Elution

  • Add 2-5 bed volumes of Elution Buffer to the washed microspheres.

  • Resuspend the pellet and incubate for 5-10 minutes at room temperature with gentle mixing.

  • Centrifuge the microspheres and carefully collect the supernatant. This fraction contains the purified His-tagged protein.

  • Repeat the elution step to maximize the recovery of the target protein.

Step 5: Regeneration (Optional)

  • To reuse the microspheres, wash them with 10 bed volumes of Stripping Buffer to remove the chelated copper and any remaining protein.

  • Wash thoroughly with deionized water.

  • Recharge the microspheres by incubating with Regeneration Buffer as described in Protocol 2.1, Step 3.

  • Store the regenerated microspheres in 20% ethanol at 4°C.

Data Presentation

The performance of functionalized microspheres can be quantified by several parameters. The tables below summarize representative data from the literature.

Table 1: Physical and Chemical Properties of Functionalized Microspheres

Microsphere TypeFunctionalization MethodParticle SizeProperty MeasuredValueReference
Magnetic Core/ShellDistillation-precipitation polymerization, IDA functionalizationNot SpecifiedSaturation Magnetization23 emu/g[2]
Porous SilicaGPTMS silanization, IDA functionalization~4.2 µmPore CharacteristicsTunable by synthesis conditions[6]
Chitosan BeadsAmino acid functionalizationNot SpecifiedCopper Adsorption Capacity2.47 mmol Cu(II)/gram[7]
Titanate MicrospheresPolydopamine coating, Cu(II) chelationUrchin-like structureSpecific Surface AreaHigh (provides more binding sites)[5]

Table 2: Protein Adsorption and Purification Performance

Microsphere TypeTarget ProteinAdsorption CapacityElution/RecoveryPurityReference
Cu-PDA-UTMSHemoglobin (Hb)2704.6 mg/g86.8% recovery with 0.1% CTABHigh (from human blood)[5]
Cu(II)@IDA-GPTMS@SiO₂Green Fluorescent Protein (GFP)Linear range: 9.0–92 µg·mL⁻¹Not Specified>95%[1][8]
Fe₃O₄@PAM@NTA-Ni²⁺His-tagged protein42 µg/mg of NPsNot SpecifiedHigh specificity[9]
Cu(II)-IDA MonolayerMyoglobinAdsorbed layer thickness: 43 ÅNot applicableNot applicable[10]

Visualization

G cluster_prep Microsphere Preparation cluster_purification Protein Purification A Bare Silica Microspheres B GPTMS Treatment (Silanization) A->B C Epoxy-Functionalized Microspheres B->C D IDA Reaction C->D E IDA-Functionalized Microspheres D->E F CuSO4 Treatment (Chelation) E->F G Final Cu(II)-IDA Microspheres F->G H Equilibration (Binding Buffer) G->H Use in IMAC I Protein Loading (Cell Lysate) H->I J Washing (Remove Impurities) I->J K Elution (High Imidazole) J->K L Purified His-tagged Protein K->L G A Silica Surface -Si-OH B Silanization with GPTMS -Si-O-Si-(CH₂)₃-O-CH₂-CH(O)CH₂ A:f0->B:f0 + GPTMS C Reaction with IDA -Si-O-Si-(CH₂)₃-O-CH₂-CH(OH)-CH₂-N(CH₂COOH)₂ B:f0->C:f0 + Iminodiacetic Acid D Copper Chelation IDA-Cu²⁺ Complex C:f0->D:f0 + CuSO₄

References

Application Notes and Protocols for the Isolation of Bleomycin Using Copper(II)-Iminodiacetate Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin, a glycopeptide antibiotic produced by the bacterium Streptomyces verticillus, is a potent anti-cancer agent used in the treatment of various malignancies. Its isolation and purification from complex fermentation broths present a significant challenge. Immobilized Metal Affinity Chromatography (IMAC) utilizing a Copper(II)-iminodiacetate (Cu(II)-IDA) resin offers a highly selective and efficient method for the single-step purification of bleomycin. This technique leverages the inherent high affinity of bleomycin for copper ions, providing a robust platform for its isolation.[1][2] This document provides detailed application notes and protocols for the isolation of bleomycin from Streptomyces verticillus culture supernatant using Cu(II)-IDA affinity chromatography.

Principle of Separation

The purification strategy is based on the strong interaction between bleomycin and divalent copper ions (Cu²⁺). An iminodiacetate (IDA) chelating resin is first charged with Cu²⁺ ions. When the crude culture supernatant is passed through the Cu(II)-IDA column at an alkaline pH (pH 9), bleomycin selectively binds to the immobilized copper ions, forming a stable ternary complex: [Cu(IDA)(bleomycin)].[1][2][3] After washing away unbound impurities, the pH of the mobile phase is lowered to an acidic condition (pH 5). This pH shift protonates the β-hydroxyhistidine amide moiety of bleomycin, disrupting its coordination with the copper ion and leading to its elution as a metal-free ligand.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the purification of bleomycin using Cu(II)-IDA affinity chromatography as reported in the literature.

ParameterValueReference
Resin Binding Capacity300 nmol/mL of Cu(II)-loaded IDA resin[1][2][3]
Bleomycin Capture Yield50%[1][2][3]
Purification FoldApproximately 25-fold[1][2]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces verticillus for Bleomycin Production

This protocol describes the cultivation of Streptomyces verticillus to produce bleomycin in the culture supernatant.

Materials:

  • Streptomyces verticillus strain (e.g., ATCC 15003)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a medium containing glucose, soybean meal, and trace elements)

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed culture of Streptomyces verticillus in a suitable seed medium.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until dense growth is observed.

  • Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 28-30°C with vigorous shaking for 7-10 days.

  • After the incubation period, harvest the culture broth by centrifugation or filtration to separate the mycelia from the supernatant containing bleomycin. The supernatant is the starting material for purification.

Protocol 2: Pre-processing of Culture Supernatant with Amberlite XAD-2 Resin

This step is crucial for removing endogenously bound Cu(II) from the culture supernatant, which can interfere with the subsequent IMAC step.[1][2][3]

Materials:

  • Amberlite XAD-2 resin

  • Chromatography column

  • Methanol

  • Deionized water

  • Harvested culture supernatant from Protocol 1

Procedure:

  • Wash the Amberlite XAD-2 resin with methanol to remove any impurities, followed by extensive washing with deionized water to remove the methanol.

  • Pack the washed resin into a chromatography column and equilibrate the column with deionized water.

  • Load the harvested culture supernatant onto the XAD-2 column.

  • Collect the flow-through, which now contains bleomycin with reduced levels of endogenous copper. This pre-processed supernatant is ready for Cu(II)-IDA affinity chromatography.

Protocol 3: Preparation of the Cu(II)-Iminodiacetate Affinity Column

This protocol details the charging of the iminodiacetate (IDA) resin with copper ions.

Materials:

  • Iminodiacetate (IDA) agarose resin

  • Chromatography column

  • 0.1 M Copper (II) sulfate (CuSO₄) solution

  • Deionized water

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 9.0)

Procedure:

  • Pack the IDA resin into a chromatography column according to the manufacturer's instructions.

  • Wash the column with 5-10 column volumes (CV) of deionized water to remove any storage solutions.

  • Load the column with 2-5 CV of 0.1 M CuSO₄ solution to charge the resin with copper ions. A distinct blue color should be visible on the resin.

  • Wash the column with 5-10 CV of deionized water to remove any unbound copper ions.

  • Equilibrate the column with 5-10 CV of Binding Buffer (pH 9.0) until the pH of the eluate matches the buffer pH. The column is now ready for bleomycin purification.

Protocol 4: Purification of Bleomycin using Cu(II)-IDA Affinity Chromatography

This protocol describes the capture, washing, and elution of bleomycin.

Materials:

  • Prepared Cu(II)-IDA affinity column (from Protocol 3)

  • Pre-processed culture supernatant (from Protocol 2)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 9.0)

  • Wash Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., 50 mM Sodium Acetate, 0.5 M NaCl, pH 5.0)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Fraction collector or collection tubes

Procedure:

  • Loading: Load the pre-processed culture supernatant onto the equilibrated Cu(II)-IDA column at a low flow rate (e.g., 0.5-1.0 mL/min) to ensure efficient binding.

  • Washing: Wash the column with 5-10 CV of Wash Buffer (pH 9.0) to remove unbound impurities. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound bleomycin with 5-10 CV of Elution Buffer (pH 5.0). Collect fractions of a suitable volume (e.g., 1-2 mL).

  • Neutralization: Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the stability and activity of the purified bleomycin.

  • Analysis: Analyze the collected fractions for the presence and purity of bleomycin using appropriate methods such as HPLC, UV-Vis spectroscopy, or bioassays.

Visualizations

Experimental Workflow for Bleomycin Isolation

Bleomycin_Isolation_Workflow cluster_cultivation 1. Cultivation cluster_preprocessing 2. Pre-processing cluster_purification 3. Cu(II)-IDA Affinity Chromatography cluster_analysis 4. Analysis S_verticillus Streptomyces verticillus Culture Fermentation Fermentation (7-10 days) S_verticillus->Fermentation Harvest Harvest Supernatant Fermentation->Harvest Load_Supernatant Load Supernatant Harvest->Load_Supernatant XAD2_Column Amberlite XAD-2 Column Collect_Flowthrough Collect Bleomycin-rich Flow-through XAD2_Column->Collect_Flowthrough Load_Supernatant->XAD2_Column Load_Sample Load Pre-processed Sample Collect_Flowthrough->Load_Sample Cu_IDA_Column Cu(II)-IDA Column (pH 9) Wash Wash with Binding Buffer (pH 9) Cu_IDA_Column->Wash Load_Sample->Cu_IDA_Column Elute Elute with Elution Buffer (pH 5) Wash->Elute Collect_Fractions Collect and Neutralize Fractions Elute->Collect_Fractions Purified_Bleomycin Purified Bleomycin Collect_Fractions->Purified_Bleomycin

Caption: Workflow for the isolation of bleomycin.

Simplified Bleomycin Biosynthetic Pathway

The biosynthesis of the bleomycin aglycone is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[4][5]

Bleomycin_Biosynthesis Amino_Acids Amino Acid Precursors NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Modules Amino_Acids->NRPS_Modules Malonyl_CoA Malonyl-CoA PKS_Module Polyketide Synthase (PKS) Module Malonyl_CoA->PKS_Module Hybrid_Intermediate Hybrid Peptide-Polyketide Intermediate NRPS_Modules->Hybrid_Intermediate PKS_Module->Hybrid_Intermediate Bleomycin_Aglycone Bleomycin Aglycone Hybrid_Intermediate->Bleomycin_Aglycone Further NRPS-mediated elongation and modifications

Caption: Simplified bleomycin biosynthesis.

References

Application Notes and Protocols for High-Performance Immobilized Metal Ion Affinity Chromatography with Cu(II)-IDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of High-Performance Immobilized Metal Ion Affinity Chromatography (HP-IMAC) with copper (II) charged iminodiacetic acid (IDA) resin. This powerful technique is widely applicable for the purification of proteins and the enrichment of phosphopeptides, crucial steps in academic research and the development of therapeutics.

Principles of Cu(II)-IDA HP-IMAC

Immobilized Metal Ion Affinity Chromatography (IMAC) is a form of affinity chromatography that separates biomolecules based on their affinity for chelated metal ions.[1] In Cu(II)-IDA HP-IMAC, the stationary phase consists of a solid support, typically agarose or silica beads, functionalized with iminodiacetic acid (IDA), a tridentate chelating agent. These IDA groups are then charged with divalent copper ions (Cu(II)).

Proteins and peptides with accessible electron-donating amino acid residues on their surface, primarily histidine, but also cysteine and tryptophan, can form coordination bonds with the immobilized Cu(II) ions and are thus retained on the column.[2][3] The strength of this interaction is influenced by the number and spatial arrangement of these residues. Elution of the bound molecules is typically achieved by reducing the pH, which protonates the coordinating residues, or by introducing a competing chelating agent, such as imidazole, which displaces the bound molecule.[4]

The "high-performance" designation refers to the use of smaller, more uniform beads packed into columns that can withstand higher pressures, leading to improved resolution and faster separation times compared to traditional low-pressure IMAC.[5]

Applications

Purification of Histidine-Tagged Recombinant Proteins

A primary application of Cu(II)-IDA HP-IMAC is the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag), typically a sequence of six to nine histidine residues at the N- or C-terminus.[4][6] The high density of histidine residues in the His-tag results in a strong and specific interaction with the immobilized Cu(II) ions, allowing for efficient purification from complex mixtures like cell lysates.[4]

Enrichment of Phosphopeptides

While other metal ions like Fe(III) and Ti(IV) are more commonly used for phosphopeptide enrichment, Cu(II)-IDA can also be employed for this purpose.[3][7] The negatively charged phosphate groups on serine, threonine, or tyrosine residues can interact with the positively charged immobilized Cu(II) ions, enabling the selective capture of phosphopeptides from a complex peptide mixture. However, it is important to note that acidic, non-phosphorylated peptides can also bind, potentially leading to some co-enrichment.[3]

Purification of Native Metalloproteins

Cu(II)-IDA HP-IMAC can also be utilized to purify native proteins that naturally bind to copper or have a high surface exposure of histidine and cysteine residues. This application is valuable in metalloproteomics for studying the roles of metal-binding proteins in biological processes.[8]

Data Presentation: Comparative Performance

The choice of the metal ion and chelating agent significantly impacts the purity and yield of the target protein. The following tables summarize the general characteristics and a quantitative comparison of Cu(II)-IDA with the commonly used Ni(II)-NTA (Nitrilotriacetic acid) resin.

Table 1: General Characteristics of IMAC Resins

FeatureCu(II)-IDANi(II)-NTA
Binding Affinity HighestHigh
Specificity LowerHigher
Binding Capacity HighModerate to High
Metal Ion Leaching More ProneLess Prone
Common Applications High-yield purification, purification of proteins with weaker His-tagsHigh-purity purification, standard His-tag purification

Data compiled from multiple sources indicating general performance trends.[9][10][11]

Table 2: Quantitative Comparison of Protein Purification

ParameterCu(II)-IDANi(II)-NTA
Binding Capacity (mg protein/mL resin) >25 µmol/mL resin>15 µmol/mL resin
Relative Yield of His-tagged GFP HigherLower
Relative Purity of His-tagged GFP Lower (more non-specific binding)Higher (less non-specific binding)

These values are indicative and can vary depending on the specific protein, expression system, and purification conditions.[9][10]

Experimental Protocols

Protocol for His-tagged Protein Purification using Cu(II)-IDA HP-IMAC

This protocol provides a general procedure for the purification of a His-tagged protein from a bacterial cell lysate. Optimization may be required for different proteins and expression systems.

Materials:

  • Equilibration/Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4

  • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4

  • Resin Charging Solution: 100 mM CuSO₄ in deionized water

  • HP-IMAC column packed with IDA resin

  • HPLC or FPLC system

  • 0.45 µm syringe filters

Procedure:

  • Column Charging:

    • Wash the IDA column with 5 column volumes (CV) of deionized water.

    • Load 0.5-1 CV of 100 mM CuSO₄ solution onto the column.

    • Wash the column with 5-10 CV of deionized water to remove excess copper ions.

    • Equilibrate the column with 5-10 CV of Equilibration/Wash Buffer.[5]

  • Sample Preparation:

    • Harvest bacterial cells and resuspend in Equilibration/Wash Buffer.

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm filter.

  • Chromatography:

    • Load the clarified lysate onto the equilibrated column at a flow rate of 1-5 mL/min (for a 1-5 mL column).

    • Wash the column with 10-15 CV of Equilibration/Wash Buffer, or until the UV absorbance (280 nm) returns to baseline.[11]

    • Elute the bound protein with Elution Buffer using a step gradient. Collect fractions.

    • Alternatively, a linear gradient of 0-100% Elution Buffer over 20 CV can be used to separate proteins with different binding affinities.[5]

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.

    • Pool the pure fractions and perform a buffer exchange by dialysis or using a desalting column if imidazole needs to be removed for downstream applications.

  • Column Regeneration and Storage:

    • To regenerate the column, wash with 5 CV of Elution Buffer followed by 10 CV of deionized water.

    • For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

Protocol for Phosphopeptide Enrichment using Cu(II)-IDA HP-IMAC

This protocol is adapted from general IMAC phosphopeptide enrichment protocols. While Fe(III) is more commonly used, Cu(II) can be substituted.

Materials:

  • Loading/Wash Buffer: 100 mM acetic acid in 30% acetonitrile

  • Elution Buffer: 1.5% ammonium hydroxide

  • Sample Acidification Solution: 1 M HCl

  • Cu(II)-IDA HP-IMAC column or micro-column

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Start with a tryptic digest of your protein sample.

    • If the sample is dry, reconstitute it in Loading/Wash Buffer.

    • Adjust the pH of the sample to 2.5-3.0 with the Sample Acidification Solution.

  • Column Equilibration:

    • Equilibrate the Cu(II)-IDA column with 5-10 CV of Loading/Wash Buffer.

  • Enrichment:

    • Load the acidified peptide sample onto the equilibrated column.

    • Wash the column with 10-15 CV of Loading/Wash Buffer to remove non-phosphorylated and weakly bound peptides.

  • Elution:

    • Elute the enriched phosphopeptides with 3-5 CV of Elution Buffer. Collect the eluate.

  • Downstream Processing:

    • Immediately freeze the collected eluate and lyophilize to remove the volatile ammonium hydroxide.

    • The dried phosphopeptides can be reconstituted in an appropriate buffer for mass spectrometry analysis.

Visualizations

Experimental Workflows

HP_IMAC_Protein_Purification_Workflow cluster_prep Sample Preparation cluster_chrom HP-IMAC cluster_analysis Downstream Analysis Cell_Culture Cell Culture/ Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Filtration Filtration Clarification->Filtration Column_Equilibration Column Equilibration (Binding Buffer) Filtration->Column_Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Wash Wash (Remove Unbound Proteins) Sample_Loading->Wash Elution Elution (Imidazole Gradient) Wash->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Buffer_Exchange Buffer Exchange/ Desalting SDS_PAGE->Buffer_Exchange Functional_Assay Functional Assays/ Structural Studies Buffer_Exchange->Functional_Assay Phosphopeptide_Enrichment_Workflow cluster_prep Sample Preparation cluster_imac Cu(II)-IMAC Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction Tryptic_Digest Tryptic Digest Protein_Extraction->Tryptic_Digest pH_Adjustment pH Adjustment (pH 2.5-3.0) Tryptic_Digest->pH_Adjustment Column_Equilibration Column Equilibration (Loading Buffer) pH_Adjustment->Column_Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Wash Wash (Remove Non-phosphorylated Peptides) Sample_Loading->Wash Elution Elution (Ammonium Hydroxide) Wash->Elution Lyophilization Lyophilization Elution->Lyophilization Mass_Spectrometry LC-MS/MS Analysis Lyophilization->Mass_Spectrometry ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP3 phosphorylates PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Targets (e.g., GSK3B, FOXO) Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Growth_Factor Growth Factor Growth_Factor->RTK NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation p50_p65_IkB p50/p65/IκB (Inactive NF-κB) p50_p65 p50/p65 (Active NF-κB) p50_p65_IkB->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocation DNA DNA p50_p65_nuc->DNA binds to Gene_Expression Gene Expression (Inflammation, Immunity) DNA->Gene_Expression

References

Application Notes: Colorimetric Determination of Proteins Using Copper(II)-Iminodiacetate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of protein concentration is a cornerstone of biochemical and pharmaceutical research. While several methods exist, copper-based assays are widely utilized due to their reliability and simplicity. This application note describes a colorimetric method for protein determination based on the interaction of proteins with Copper(II)-iminodiacetate [Cu(II)-IDA] complexes. The underlying principle is adapted from the classic biuret reaction, where the peptide bonds of proteins form a colored complex with cupric ions (Cu²⁺) in an alkaline environment.[1][2][3] In this assay, iminodiacetic acid acts as a tridentate chelating agent for the copper(II) ion, and the subsequent coordination of this complex with protein peptide bonds leads to a measurable color change.[4]

Principle of the Assay

The assay is based on the formation of a coordination complex between the Cu(II)-iminodiacetate reagent and the peptide backbone of proteins under alkaline conditions. The nitrogen atoms in the peptide bonds and the oxygen atoms of the carboxylate groups in the iminodiacetate ligand coordinate with the Cu(II) ion.[4] This interaction with the protein causes a shift in the d-d electronic transition of the copper ion, resulting in a change in the solution's color and a corresponding change in its absorbance spectrum.[4] The intensity of the color produced is proportional to the number of peptide bonds and, therefore, to the protein concentration in the sample. The absorbance is typically measured in the visible range, around 600-650 nm.

Advantages and Limitations

Advantages:

  • Simplicity and Speed: The assay is straightforward to perform and can be completed in a relatively short time.

  • Cost-Effective: The reagents required are generally inexpensive.

  • Good Reproducibility: When performed under consistent conditions, the assay provides reproducible results.

Limitations:

  • Interfering Substances: The assay is susceptible to interference from substances that chelate copper ions (e.g., EDTA) or reducing agents that can reduce Cu(II) to Cu(I).[2] Buffers containing amines, such as Tris, can also interfere.

  • Moderate Sensitivity: The sensitivity of this type of assay is generally less than that of dye-binding assays like the Bradford assay or enhanced copper-based methods like the BCA assay.

  • Protein-to-Protein Variability: As with other biuret-based methods, the color response can vary slightly between different proteins depending on their amino acid composition and structure.

Experimental Protocols

I. Preparation of Reagents

1. This compound (Cu(II)-IDA) Reagent:

  • Stock Iminodiacetic Acid Solution (0.1 M): Dissolve 1.331 g of iminodiacetic acid in 100 mL of deionized water. Gently heat and stir until fully dissolved.
  • Stock Copper(II) Sulfate Solution (0.05 M): Dissolve 1.248 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water.
  • Alkaline Buffer (pH 11.5): Prepare a 0.2 M sodium carbonate-bicarbonate buffer. Adjust the pH to 11.5 with 1 M NaOH.
  • Working Cu(II)-IDA Reagent: To 80 mL of the alkaline buffer, add 10 mL of the stock iminodiacetic acid solution and 10 mL of the stock copper(II) sulfate solution while stirring. The final volume will be 100 mL. The solution should be a clear blue. This reagent is stable for several weeks when stored at 4°C.

2. Protein Standard Solution (e.g., Bovine Serum Albumin - BSA):

  • Prepare a stock solution of BSA at a concentration of 2 mg/mL in deionized water.
  • From the stock solution, prepare a series of dilutions ranging from 0.1 mg/mL to 2.0 mg/mL. These will be used to generate a standard curve. Use the same buffer as your unknown samples for the dilutions.

II. Assay Protocol (Standard Tube Assay)
  • Sample Preparation: Prepare your unknown protein samples. If necessary, dilute them with the same buffer used for the protein standards to ensure the concentration falls within the linear range of the assay.

  • Assay Setup:

    • Label a set of clean test tubes for each standard, unknown sample, and a blank.

    • Pipette 100 µL of each standard, unknown sample, or buffer (for the blank) into the corresponding tubes.

  • Reaction:

    • Add 1.0 mL of the working Cu(II)-IDA reagent to each tube.

    • Mix the contents of each tube thoroughly by vortexing.

  • Incubation:

    • Incubate the tubes at 37°C for 30 minutes.

  • Measurement:

    • Cool the tubes to room temperature.

    • Set a spectrophotometer to measure absorbance at 620 nm.

    • Zero the spectrophotometer using the blank.

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot the absorbance of the protein standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

The following table provides a comparison of the synthesized Cu(II)-Iminodiacetate assay with other common colorimetric protein assays. The values for the Cu(II)-IDA assay are estimates based on the principles of similar biuret-type assays, while the data for the other assays are derived from established literature.

Assay Method Principle Linear Range (BSA) Limit of Detection (LOD) Common Interfering Substances
Cu(II)-Iminodiacetate Copper Chelation (Biuret-based)~100 - 2000 µg/mL~50 µg/mLMetal chelators (EDTA), Reducing agents, Amine-containing buffers (Tris)
Biuret Assay [5]Copper Chelation1 - 20 mg/mL~1 mg/mLAmmonium salts
Lowry Assay [6][7]Copper Chelation & Folin-Ciocalteu Reduction5 - 100 µg/mL~1 µg/mLReducing agents, Detergents, Sugars, Phenols
BCA Assay [1][6]Copper Chelation & BCA Detection20 - 2000 µg/mL~1 µg/mLReducing agents, Chelating agents, Cysteine
Bradford Assay [8]Dye-Binding (Coomassie)20 - 2000 µg/mL~1 µg/mLDetergents (especially SDS), Basic buffers

Visualizations

Logical Relationships and Signaling Pathways

G cluster_reagents Reagents cluster_reaction Assay Reaction cluster_detection Detection Protein Protein Sample (Peptide Bonds) Coord_Complex Protein-Cu(II)-IDA Coordination Complex (Color Shift) Protein->Coord_Complex Alkaline pH Cu_IDA Cu(II)-IDA Complex (Blue) Cu_IDA->Coord_Complex Absorbance Increased Absorbance at ~620 nm Coord_Complex->Absorbance Proportional to Protein Concentration

Caption: Chemical principle of the Cu(II)-IDA protein assay.

Experimental Workflows

G start Start prep_reagents Prepare Cu(II)-IDA Reagent and Protein Standards start->prep_reagents prep_samples Prepare/Dilute Unknown Samples prep_reagents->prep_samples pipette Pipette 100 µL of Standards, Samples, and Blank into Tubes prep_samples->pipette add_reagent Add 1.0 mL of Cu(II)-IDA Reagent to all Tubes pipette->add_reagent mix Vortex to Mix add_reagent->mix incubate Incubate at 37°C for 30 minutes mix->incubate cool Cool to Room Temperature incubate->cool measure Measure Absorbance at 620 nm cool->measure analyze Generate Standard Curve & Calculate Concentrations measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for the tube-based Cu(II)-IDA protein assay.

References

Application Notes and Protocols for Studying Protein-Metal Interactions Using Copper(II)-Iminodiacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element involved in a myriad of physiological and pathological processes. The study of interactions between copper ions and proteins is crucial for understanding enzyme function, cellular signaling, and the molecular basis of diseases such as neurodegenerative disorders and cancer. Copper(II)-iminodiacetate (Cu(II)-IDA) serves as a versatile tool in this field, primarily through its use in Immobilized Metal Affinity Chromatography (IMAC). This technique allows for the selective enrichment and purification of proteins with an affinity for copper, based on the coordination chemistry between the immobilized Cu(II) ions and specific amino acid residues on the protein surface, such as histidine, cysteine, and tryptophan.[1][2]

These application notes provide an overview of the principles of Cu(II)-IDA-based protein-metal interaction studies, detailed experimental protocols, and guidance on data interpretation.

Principle of Cu(II)-IDA Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful separation technique that relies on the specific interaction between metal ions immobilized on a solid support and accessible electron-donating amino acid residues on the surface of proteins.[3][4] In Cu(II)-IDA IMAC, the iminodiacetic acid (IDA) acts as a tridentate chelating ligand, binding the Copper(II) ion to the chromatography resin.[5] This leaves coordination sites on the copper ion available to interact with proteins.

Proteins with exposed histidine, cysteine, or tryptophan residues can bind to the immobilized Cu(II) ions.[1][2] The strength of this interaction depends on several factors, including the number and accessibility of these residues, their spatial arrangement, and the surrounding microenvironment. Bound proteins can be eluted by changing the pH, using a competing ligand such as imidazole, or by stripping the copper ions from the column with a strong chelating agent like EDTA.[1]

IMAC_Principle cluster_resin IMAC Resin cluster_binding Binding Resin Solid Support Linker Linker Arm IDA IDA Cu Cu(II) Protein_A Protein with His-rich region Bound_Protein Protein A (Bound) Protein_B Protein without accessible His Unbound_Protein Protein B (Flow-through) Eluted_Protein Purified Protein A Cu_Bound Cu(II) IDA_Bound IDA Linker_Bound Linker Arm Resin_Bound Solid Support Imidazole Imidazole Imidazole->Eluted_Protein Competition

Caption: Principle of Immobilized Metal Affinity Chromatography (IMAC) using Cu(II)-IDA.

Applications in Research and Drug Development

  • Enrichment of Copper-Binding Proteins: Cu(II)-IDA IMAC is highly effective for enriching low-abundance copper-binding proteins from complex biological samples such as serum, plasma, and cell lysates.[3][4] This is a critical step for their subsequent identification and characterization by mass spectrometry.

  • Identification of Potential Biomarkers: By comparing the profiles of copper-binding proteins from healthy and diseased samples, researchers can identify potential biomarkers for various conditions, including Wilson's disease and neurodegenerative disorders.[4]

  • Screening for Metalloenzyme Inhibitors: The Cu(II)-IDA complex can serve as a surrogate for the active site of copper-containing metalloenzymes. This allows for the screening of small molecule libraries to identify potential inhibitors that bind to the copper center.

  • Studying Protein-Protein Interactions Mediated by Copper: This technique can be adapted to study interactions where a copper ion acts as a bridge between two or more proteins.

Quantitative Data on Protein-Cu(II) Interactions

While direct quantitative binding data for proteins to Cu(II)-IDA is not abundant in the literature, the following table summarizes known dissociation constants (Kd) and binding affinities (log K) for Cu(II) binding to specific proteins and peptides, which can provide a basis for understanding the relative binding strengths in an IMAC experiment.

Protein/PeptideCu(II) Binding SiteDissociation Constant (Kd)log KMethodReference
Human Serum Albumin (HSA)N-terminal site (NTS)~1 pM12.0 ± 0.1Competitive UV-vis spectroscopy[6]
Hemopexin (HPX)-< 1 pM> 12-[7]
C-peptideN-terminus, Glu, AspMicromolar range7.4 - 7.8Electronic absorption spectroscopy[8]
ATCUN motif peptide (DSHEKR-am)N-terminal amino group, two peptide backbone nitrogens, and the imidazole side chain of His2.2 fM14.65 ± 0.12Spectroscopic methods[9]
ATCUN motif peptide (DAHKSE-am)N-terminal amino group, two peptide backbone nitrogens, and the imidazole side chain of His26.9 fM13.57 ± 0.05Spectroscopic methods[9]

Experimental Protocols

Protocol 1: Preparation of Cu(II)-IDA IMAC Resin

This protocol describes the charging of commercially available IDA-functionalized resin with Copper(II) ions.

Materials:

  • Iminodiacetic acid (IDA) functionalized agarose resin (e.g., Profinity™ IMAC Resin, Bio-Rad)

  • 0.5 M Copper(II) sulfate (CuSO₄) solution

  • Nuclease-free water

  • Phosphate-buffered saline (PBS) or Bis-Tris buffered saline (BTS)

  • Fritted centrifuge tubes or chromatography column

Procedure:

  • Resin Slurry Preparation: Gently swirl the bottle of IDA resin to obtain a uniform suspension. Transfer the desired volume of resin slurry (e.g., 0.25 mL of settled resin) to a fritted centrifuge tube.

  • Washing: Wash the resin with 5 volumes of nuclease-free water to remove the storage solution. Allow the water to drain by gravity or gentle centrifugation.

  • Charging with Cu(II): Add 4 volumes of 0.5 M CuSO₄ solution to the resin. Incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete charging.

  • Removal of Unbound Cu(II): Wash the resin with 10 volumes of nuclease-free water to remove any unbound copper ions. Repeat this wash step three times.

  • Equilibration: Equilibrate the charged resin with 5-10 volumes of the desired loading buffer (e.g., PBS or BTS). The Cu(II)-IDA IMAC resin is now ready for use.

Protocol1_Workflow start Start resin_prep Prepare IDA Resin Slurry start->resin_prep wash1 Wash with Nuclease-free Water resin_prep->wash1 charge Charge with 0.5 M CuSO₄ wash1->charge wash2 Wash to Remove Unbound Cu(II) charge->wash2 equilibrate Equilibrate with Loading Buffer wash2->equilibrate end Resin Ready for Use equilibrate->end

Caption: Workflow for preparing Cu(II)-IDA IMAC resin.

Protocol 2: Enrichment of Copper-Binding Proteins from Human Serum

This protocol details the enrichment of copper-binding proteins from a complex biological sample like human serum.[3][7]

Materials:

  • Prepared Cu(II)-IDA IMAC resin

  • Pooled human serum

  • Loading buffer (PBS, pH 7.4)

  • Wash buffer (PBS, pH 7.4)

  • Elution buffer (50 mM EDTA in water, pH adjusted to ~8.0 with HCl)

  • Protein concentration assay kit (e.g., Bradford assay)

  • Microcentrifuge tubes

  • Rotating mixer

Procedure:

  • Sample Preparation: Dilute the human serum to the desired concentration (e.g., 10-60%) in loading buffer. A typical starting point is to dilute 75 µL of serum to a final volume of 500 µL with PBS.[3]

  • Binding: Add the diluted serum sample to the equilibrated Cu(II)-IDA IMAC resin. Incubate on a rotating mixer for 60 minutes at room temperature to allow for protein binding.[3]

  • Washing: Centrifuge the tube to pellet the resin and carefully remove the supernatant (unbound fraction). Wash the resin with 10 mL of wash buffer to remove non-specifically bound proteins. Repeat the wash step twice. Collect the final wash for analysis if desired.

  • Elution: Add 0.5 mL of elution buffer (50 mM EDTA) to the resin.[3] Incubate for 10 minutes with gentle agitation. Centrifuge and collect the supernatant containing the eluted proteins. Repeat the elution step three more times, pooling all elution fractions.

  • Protein Quantification: Determine the protein concentration of the eluted fraction using a Bradford assay or a similar method.

  • Downstream Analysis: The enriched protein sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the EDTA in the elution buffer should be removed, for example, by using a desalting column or buffer exchange.

Protocol2_Workflow start Start sample_prep Prepare Diluted Serum Sample start->sample_prep binding Incubate Sample with Cu(II)-IDA Resin sample_prep->binding washing Wash Resin to Remove Non-specific Binders binding->washing elution Elute Bound Proteins with EDTA washing->elution quantification Quantify Protein Concentration elution->quantification analysis Downstream Analysis (SDS-PAGE, MS, etc.) quantification->analysis end End analysis->end

Caption: Workflow for enriching copper-binding proteins from serum.

Protocol 3: Competitive Elution using Imidazole

This protocol can be used to investigate the relative binding affinities of proteins to the Cu(II)-IDA resin.

Materials:

  • Same as Protocol 2

  • Imidazole stock solution (e.g., 1 M)

Procedure:

  • Follow steps 1 and 2 of Protocol 2 for sample preparation and binding.

  • Competitive Elution: Instead of using EDTA, prepare a series of elution buffers containing increasing concentrations of imidazole (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM, 100 mM, 250 mM, 500 mM) in wash buffer.

  • Sequentially add each imidazole-containing elution buffer to the resin, incubate for 10 minutes, and collect the eluate.

  • Analyze the protein content of each fraction by SDS-PAGE to determine the imidazole concentration required to elute specific proteins. Proteins with lower affinity will elute at lower imidazole concentrations, while high-affinity binders will require higher concentrations.

Data Interpretation and Considerations

  • Effect of Protein Load: The composition of proteins retained on the Cu(II)-IDA resin can be dependent on the total amount of protein loaded. At low protein loads, a wider range of proteins with varying affinities may bind. At high protein loads, competition for binding sites will favor the enrichment of high-affinity proteins.[3][7]

  • Competition Experiments: The use of a competitor like imidazole can provide qualitative information about the binding strength of different proteins.[3] Proteins that are displaced by low concentrations of imidazole have a weaker affinity for the immobilized copper than those that require high concentrations for elution.

  • Controls: It is essential to include proper controls in your experiments. This includes running a sample through an uncharged IDA resin to identify proteins that bind non-specifically to the matrix itself.

  • Limitations: While Cu(II)-IDA IMAC is a powerful tool, it is important to remember that binding to the resin in vitro does not definitively prove a direct physiological interaction with copper in vivo. Further validation using other techniques is recommended.

Troubleshooting

IssuePossible CauseSolution
Low yield of eluted protein Inefficient bindingIncrease incubation time; optimize pH of loading buffer.
Incomplete elutionIncrease concentration of eluting agent (imidazole or EDTA); increase number of elution steps.
Protein precipitationPerform all steps at 4°C; include additives like glycerol in buffers.
High background of non-specific binding Ionic interactions with the resinIncrease salt concentration in loading and wash buffers (e.g., up to 500 mM NaCl).
Hydrophobic interactionsAdd non-ionic detergents (e.g., Tween-20) to wash buffers.
Co-elution of unwanted proteins Indirect binding to target proteinOptimize wash conditions with a low concentration of imidazole.
Non-specific binding of abundant proteinsConsider a pre-clearance step to remove highly abundant proteins (e.g., albumin depletion for serum samples).

By following these protocols and considering the key aspects of data interpretation, researchers can effectively utilize this compound to advance their studies of protein-metal interactions.

References

Troubleshooting & Optimization

troubleshooting low protein yield with Copper(II)-iminodiacetate IMAC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Copper(II)-Iminodiacetate IMAC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low protein yield during this compound (Cu-IDA) Immobilized Metal Affinity Chromatography (IMAC).

Troubleshooting Guide: Low Protein Yield

Low protein yield is a common issue in IMAC procedures. This guide is designed to help you identify and resolve the root cause of the problem by systematically evaluating each stage of the purification process.

Initial Diagnostic Workflow

Before proceeding to specific issues, use this workflow to diagnose the general problem area. Analyze samples from each stage of the purification (clarified lysate, flow-through, wash fractions, and eluate) by SDS-PAGE and Western blot to determine the location of your target protein.

G start Low Protein Yield in Eluate check_lysate Is the target protein in the clarified lysate? start->check_lysate check_ft Is the target protein in the flow-through? check_lysate->check_ft Yes no_expression Problem: Low Expression or Insolubility - Optimize expression conditions - Improve cell lysis - Check for inclusion bodies check_lysate->no_expression No check_wash Is the target protein in the wash fractions? check_ft->check_wash No binding_issue Problem: Poor Binding - Check buffer composition (pH, chelators) - Verify His-tag integrity/accessibility - Ensure resin is charged correctly check_ft->binding_issue Yes check_elution Protein binds but does not elute check_wash->check_elution No wash_issue Problem: Premature Elution - Decrease imidazole in wash buffer - Increase salt concentration in wash check_wash->wash_issue Yes elution_issue Problem: Inefficient Elution - Increase imidazole in elution buffer - Decrease elution pH - Add denaturants for strong binders check_elution->elution_issue

Caption: General troubleshooting workflow for low protein yield.

Frequently Asked Questions (FAQs)

Category 1: Protein Expression and Lysis

Q1: My target protein is not present in the clarified lysate. What could be the issue?

A1: This suggests a problem with either protein expression or cell lysis.

  • Low Expression Levels: Verify your expression system is functioning correctly by checking the plasmid sequence and optimizing induction conditions (e.g., time, temperature, inducer concentration).[1]

  • Protein Insolubility: Your protein may be forming insoluble aggregates or inclusion bodies.[1] To address this, you can try lowering the expression temperature (e.g., 16-18°C) or using solubility-enhancing fusion tags like Maltose Binding Protein (MBP).[2]

  • Inefficient Lysis: Ensure your lysis method is effective. For mechanical lysis, increase sonication time or passes through a French press. For chemical lysis, ensure the buffer composition is appropriate and consider adding enzymes like lysozyme.[1]

Category 2: Protein Binding to Cu-IDA Resin

Q2: My target protein is found in the flow-through fraction. Why isn't it binding to the resin?

A2: This indicates an issue with the binding conditions or the protein itself.

  • Inaccessible His-tag: The polyhistidine tag may be buried within the folded protein structure or may have been cleaved by proteases.

    • Solution: Perform the purification under denaturing conditions (e.g., with 6-8 M urea or 6 M guanidine-HCl) to expose the tag.[3] You can also consider re-cloning with the tag at a different terminus (N- or C-) or adding a linker sequence between the tag and the protein. Use Western blotting to confirm the presence of the His-tag in your starting material.

  • Incorrect Buffer Composition: The binding buffer may contain substances that interfere with binding.

    • Metal Chelators: Agents like EDTA or EGTA will strip the Cu(II) ions from the IDA resin, preventing protein binding.[3][4] Ensure your buffers are free of chelating agents.

    • Reducing Agents: High concentrations of reducing agents like DTT or BME can interfere with metal ion binding, although some modern resins show higher resistance.[3][5]

    • pH: The pH of the binding buffer should be optimal for His-tag binding, typically around 7.5-8.0. A lower pH can cause histidine residues to become protonated, preventing coordination with the copper ions.[2]

    • High Imidazole: The presence of imidazole in the loading sample can prevent the protein from binding. Ensure no imidazole is carried over from the lysis step unless it's at a very low concentration (e.g., 5-10 mM) to reduce non-specific binding.[6][7]

  • Competition for Binding Sites: The total protein load might be too high, leading to competition between the target protein and other endogenous metal-binding proteins.[8][9] Try diluting your sample or using a larger volume of resin.

Category 3: Washing and Elution

Q3: I am losing my protein during the wash steps. How can I prevent this?

A3: This suggests that the wash conditions are too stringent, causing your target protein to elute prematurely.

  • High Imidazole Concentration: The concentration of imidazole in your wash buffer may be too high, competing off your protein of interest. Reduce the imidazole concentration in the wash buffer.[3]

  • Buffer Composition: Other components in the wash buffer could be weakening the interaction. Ensure the pH is stable and not dropping.

Q4: Very little or no protein is coming off the column during elution. What should I do?

A4: This indicates that the elution conditions are not strong enough to disrupt the interaction between the His-tag and the Cu-IDA resin.

  • Inefficient Elution Buffer:

    • Increase Imidazole: The imidazole concentration in the elution buffer may be too low. Increase it, typically in the range of 250-500 mM.[3]

    • Lower pH: Elution can also be achieved by lowering the pH to 4.0-6.0, which protonates the histidine side chains.[3] Note that some proteins may be sensitive to low pH.

  • Protein Precipitation: The protein may be precipitating on the column upon elution due to high concentration or buffer incompatibility.[10] Try eluting into a larger volume or directly into a buffer that is known to maintain the protein's solubility.

  • Very Strong Interaction: In some cases, the protein-resin interaction is extremely strong. Consider using a stronger eluting agent like EDTA (which will strip the metal and release the protein) followed by dialysis and resin regeneration.[9]

Data and Protocols

Table 1: Comparison of IMAC Metal Ions

This table provides a general comparison of commonly used metal ions in IMAC. Copper (Cu²⁺) offers the highest binding capacity.[11]

Metal IonSelectivity (Purity)Binding Capacity (Yield)Recommended Use
Copper (Cu²⁺) ModerateHighest High-yield applications where high purity is secondary.
Nickel (Ni²⁺) HighHighGeneral purpose, first-choice for most applications.[6]
Cobalt (Co²⁺) Highest ModerateWhen high purity is critical; may result in lower yield.[6]
Zinc (Zn²⁺) Moderate-LowModeratePurification of proteins for structural studies (e.g., crystallography).[6]
Table 2: Typical Buffer Compositions for Cu-IDA IMAC
Buffer TypeComponentTypical ConcentrationPurpose
Binding Buffer Sodium Phosphate50 mMBuffering agent (pH 7.5-8.0)
NaCl300-500 mMReduces ionic interactions and non-specific binding.
Imidazole0-20 mMReduces binding of host proteins with low affinity.[3]
Wash Buffer Sodium Phosphate50 mMBuffering agent (pH 7.5-8.0)
NaCl300-500 mMReduces ionic interactions.
Imidazole20-50 mMRemoves weakly bound, non-specific proteins.
Elution Buffer Sodium Phosphate50 mMBuffering agent (pH 7.5-8.0)
NaCl300-500 mMMaintains ionic strength.
Imidazole250-500 mMCompetes with His-tag for binding to Cu²⁺ ions.[3]
Experimental Protocol: Optimizing Binding and Elution

This protocol describes a method for optimizing imidazole concentrations using a small-scale batch-binding experiment.

Objective: To determine the optimal imidazole concentrations for the wash and elution steps to maximize yield and purity.

Methodology:

  • Equilibrate Resin: Suspend a small amount of Cu-IDA resin (e.g., 100 µL of 50% slurry) in binding buffer. Centrifuge gently and discard the supernatant. Repeat twice.

  • Bind Protein: Add your clarified lysate to the equilibrated resin and incubate with gentle mixing for 30-60 minutes at 4°C.[9]

  • Aliquot: After incubation, gently centrifuge the resin and remove the supernatant (this is the unbound fraction). Wash the resin once with binding buffer. Then, aliquot the protein-bound resin into several microcentrifuge tubes.

  • Wash Optimization: To each tube, add wash buffer containing a different concentration of imidazole (e.g., 5, 10, 20, 40, 60 mM). Incubate for 5 minutes, then centrifuge and collect the supernatant (wash fraction).

  • Elution Optimization: To the washed resin in each tube, add elution buffer containing a different concentration of imidazole (e.g., 100, 150, 250, 400, 500 mM). Incubate for 10 minutes, then centrifuge and collect the supernatant (elution fraction).

  • Analysis: Analyze all collected fractions (unbound, washes, elutions) by SDS-PAGE. The optimal wash concentration is the highest one that does not elute your target protein. The optimal elution concentration is the lowest one that efficiently elutes your target protein.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification Cycle charge Charge IDA Resin with CuSO₄ solution equilibrate Equilibrate Resin with Binding Buffer charge->equilibrate 1. Strip (if needed) 2. Wash with H₂O load Load Clarified Lysate (Protein Binding) equilibrate->load wash Wash Resin (Remove Impurities) load->wash Collect Flow-through elute Elute Target Protein (High Imidazole or Low pH) wash->elute Collect Wash Fractions collect collect elute->collect Collect Elution Fractions

Caption: Standard experimental workflow for Cu-IDA IMAC.

References

Technical Support Center: Optimizing Copper(II)-Iminodiacetate Resin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing binding and elution conditions for Copper(II)-iminodiacetate (Cu(II)-IDA) resin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during protein purification.

Troubleshooting Guide

Encountering issues during your purification workflow can be challenging. This guide provides a systematic approach to identifying and resolving common problems associated with Cu(II)-IDA chromatography.

ProblemPotential CauseRecommended Solution
No or Weak Binding of Target Protein His-tag is inaccessible: The polyhistidine tag may be buried within the folded protein structure.[1]Perform a trial purification under denaturing conditions using urea or guanidinium chloride to unfold the protein and expose the tag.[1] If successful, consider adding a flexible linker between your protein and the tag in your construct.[1]
Incorrect buffer pH: The pH of the binding buffer can affect the charge of the histidine residues, impacting their ability to bind to the copper ions.[1]Ensure the binding buffer pH is between 7.0 and 8.0.[2] Buffers such as phosphate or acetate are preferred over those with primary amines (e.g., Tris), which can interfere with binding.[2]
Presence of chelating or reducing agents: Agents like EDTA or DTT in your sample can strip the copper ions from the resin.Dialyze or desalt the sample to remove interfering substances before loading it onto the column.
High imidazole concentration in binding/wash buffer: Imidazole competes with the His-tag for binding to the copper ions.[1]Reduce the imidazole concentration in the binding and wash buffers, or remove it entirely. Start with a low concentration (e.g., 1-5 mM) if needed to reduce non-specific binding.[3]
Low Yield of Target Protein Protein eluted during the wash step: The wash conditions may be too stringent.Decrease the imidazole concentration in the wash buffer.[3] Reduce the salt concentration if it is excessively high.[3]
Inefficient elution: The elution conditions are not strong enough to displace the tightly bound protein.Increase the imidazole concentration in the elution buffer (e.g., up to 0.5 M).[4] Alternatively, use a chelating agent like EDTA (e.g., 50 mM) for elution.[5] A decreasing pH gradient can also be effective.[3]
Protein precipitation on the column: High protein concentration or inappropriate buffer conditions can lead to precipitation.Reduce the amount of protein loaded onto the column.[3] Optimize the buffer composition, including pH and ionic strength, to maintain protein solubility.
Co-elution of Contaminating Proteins Non-specific binding: Host proteins with exposed histidine residues or metal-binding motifs can co-purify with the target protein.Increase the imidazole concentration in the wash buffer (e.g., 20-40 mM) to disrupt weak, non-specific interactions.[6] Adding 0.15-0.5M NaCl to the binding and wash buffers can reduce ionic interactions.[2]
Hydrophobic interactions: Proteins may be binding to the resin matrix itself.Include non-ionic detergents (e.g., 0.1% NP-40) or glycerol (up to 20%) in the wash buffer to disrupt hydrophobic interactions.[3]
Protease degradation: The target protein may be degraded, leading to the appearance of multiple bands on a gel.Add protease inhibitors to your lysis buffer.[3] Perform all purification steps at a low temperature (4-8°C) to minimize protease activity.[7]

Frequently Asked Questions (FAQs)

Binding Conditions

  • What is the optimal pH for binding to Cu(II)-IDA resin? The optimal pH for binding is typically between 7.0 and 8.0.[2] At lower pH values, the histidine side chains can become protonated, which impairs their ability to coordinate with the copper ions.[1]

  • Can I use Tris buffer for my purification? It is generally recommended to avoid buffers with primary amines, such as Tris or glycine, as they can weaken the binding affinity and may even strip the metal ions from the resin.[2] Phosphate or acetate-based buffers are a better choice.[2]

  • Why is my protein not binding even though it has a His-tag? One common reason is that the His-tag is not accessible due to the protein's three-dimensional structure.[1] You can test this by performing the purification under denaturing conditions with urea or guanidinium chloride.[1] If the protein binds under these conditions, it indicates that protein folding is hiding the tag.

Elution Conditions

  • What are the different methods for eluting my protein? There are three main strategies for elution:

    • Competitive Elution: Using a competitive agent like imidazole, which has a higher affinity for the immobilized metal ion than the His-tag.[7]

    • Chelation: Using a strong chelating agent like EDTA to strip the copper ions from the resin, thereby releasing the protein.[5]

    • pH Reduction: Lowering the pH of the buffer to protonate the histidine residues, which disrupts their interaction with the copper ions.[3]

  • How can I increase the concentration of my eluted protein? If your protein is eluting over a large volume, you can try a step elution with a high concentration of imidazole instead of a linear gradient.[4] Incubating the resin with the elution buffer for a short period (e.g., 5-10 minutes) before collection can also help to concentrate the eluate.[4]

Resin and Column Care

  • How do I regenerate the Cu(II)-IDA resin? To regenerate the resin, you first need to strip the bound copper ions and any remaining protein. This can be done by washing with a buffer containing a strong chelating agent like EDTA. Afterwards, the resin should be washed extensively with water and then recharged by incubating with a solution of copper sulfate. Finally, wash with water again to remove unbound copper ions and equilibrate with binding buffer.

  • Can I reuse the resin? Yes, Cu(II)-IDA resin can be regenerated and reused multiple times. Proper cleaning and recharging between uses are crucial to maintain its binding capacity and performance.

Experimental Protocols

1. Resin Preparation and Charging

  • Measure the desired amount of IDA resin slurry into a suitable column.

  • Allow the storage buffer (typically 20% ethanol) to drain.

  • Wash the resin with 10 bed volumes of distilled water.[2]

  • To strip any residual metal ions, wash with 5-10 bed volumes of 50 mM EDTA, pH 8.0.

  • Wash again with 10 bed volumes of distilled water to remove the EDTA.

  • Load the resin with copper ions by incubating with 5 bed volumes of 0.1 M CuSO₄.[2]

  • Wash with 5 column volumes of distilled water to remove unbound copper ions.[2]

  • Equilibrate the resin with 5-10 column volumes of binding buffer (e.g., 50 mM sodium phosphate, 0.3 M NaCl, pH 8.0).[2]

2. Sample Preparation and Loading

  • Prepare your cell lysate containing the His-tagged protein. Ensure the lysis buffer is compatible with IMAC (e.g., avoid high concentrations of EDTA or DTT).

  • Clarify the lysate by centrifugation or filtration (0.45 µm filter) to remove cellular debris.[2]

  • Adjust the pH and ionic strength of the lysate to match the binding buffer.

  • Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

3. Washing

  • After loading the sample, wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

  • Perform a second wash with 5-10 column volumes of wash buffer (binding buffer containing a low concentration of imidazole, e.g., 10-20 mM) to remove non-specifically bound proteins.

4. Elution

  • Elute the target protein using an elution buffer containing a high concentration of a competitive agent (e.g., 250-500 mM imidazole) or a chelating agent (e.g., 50 mM EDTA).[2][5]

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • For imidazole elution, a step or linear gradient can be used. A step elution will generally result in a more concentrated protein solution.

Visualized Workflows and Logic

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Steps Resin IDA Resin Slurry Wash_H2O1 Wash with dH2O Resin->Wash_H2O1 Strip Strip with EDTA Wash_H2O1->Strip Wash_H2O2 Wash with dH2O Strip->Wash_H2O2 Charge Charge with CuSO4 Wash_H2O2->Charge Wash_H2O3 Wash with dH2O Charge->Wash_H2O3 Equilibrate Equilibrate with Binding Buffer Wash_H2O3->Equilibrate Load_Sample Load Clarified Lysate Equilibrate->Load_Sample Wash_Bind Wash with Binding Buffer Load_Sample->Wash_Bind Wash_Imidazole Wash with Low Imidazole Buffer Wash_Bind->Wash_Imidazole Elute Elute Protein Wash_Imidazole->Elute Collect Collect Fractions Elute->Collect

Caption: Experimental workflow for protein purification using Cu(II)-IDA resin.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Potential Solutions Start Low/No Protein Yield Check_Flowthrough Protein in Flowthrough? Start->Check_Flowthrough Check_Wash Protein in Wash? Check_Flowthrough->Check_Wash No Sol_Binding Optimize Binding: - Check pH - Check His-tag accessibility - Remove chelators Check_Flowthrough->Sol_Binding Yes Check_Strip Protein in Strip? Check_Wash->Check_Strip No Sol_Wash Optimize Wash: - Decrease imidazole concentration Check_Wash->Sol_Wash Yes Sol_Elution Optimize Elution: - Increase imidazole - Use EDTA - Decrease pH Check_Strip->Sol_Elution Yes

Caption: Troubleshooting logic for low protein yield in Cu(II)-IDA chromatography.

References

Technical Support Center: Copper(II)-Iminodiacetate Affinity Columns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration of Copper(II)-iminodiacetate (Cu-IDA) affinity columns. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the optimal performance and longevity of your columns.

Troubleshooting Guide

This guide addresses common issues encountered during the regeneration and use of Cu-IDA affinity columns.

Problem Possible Cause Solution
Reduced or No Yield of Target Protein Metal Ion Stripping: Chelating or reducing agents in the sample or buffers have stripped the copper ions from the resin.Change to a buffer system without chelating or reducing agents. If their presence is unavoidable, regenerate the column by stripping and recharging with Cu(II) ions.[1]
Insufficiently Exposed Affinity Tag: The polyhistidine tag on the recombinant protein may be sterically hindered.Consider re-engineering the protein with a longer linker region between the tag and the protein. Use denaturing conditions to unfold the protein and expose the tag.
Column Overload: The amount of target protein in the sample exceeds the binding capacity of the column.Reduce the amount of sample loaded onto the column. Use a larger column volume for the purification.[1]
Column Clogging or Slow Flow Rate Presence of Particulates: The sample was not adequately clarified before loading.Centrifuge the sample at high speed (e.g., 10,000 x g for 15-30 minutes) and filter through a 0.22 or 0.45 µm filter before application.[1]
Precipitated Proteins: Proteins have precipitated on the column due to buffer conditions or high concentration.Implement a cleaning-in-place (CIP) procedure with 1 M NaOH.[2] If the issue persists, consider using a denaturing wash step (e.g., with 6 M Guanidine-HCl or 8 M urea).[3]
Sample Viscosity: High concentration of nucleic acids or other macromolecules increases sample viscosity.Add DNase I to the lysate to digest DNA. Increase the dilution of the cell paste before lysis.[1]
Elution of Non-Specific Proteins Hydrophobic Interactions: Non-specific binding of proteins to the agarose matrix.Add non-ionic detergents (e.g., 0.1% Triton X-100 or Tween 20) or increase the salt concentration (e.g., up to 500 mM NaCl) in the wash and binding buffers to disrupt these interactions.[4]
Ionic Interactions: Non-specific binding due to electrostatic interactions.Increase the ionic strength of the wash buffer by increasing the NaCl concentration.[2]
Insufficient Washing: Unbound or weakly bound proteins were not adequately removed.Increase the wash volume to 20-30 column volumes (CV) or until the A280 nm absorbance returns to baseline.[3]
Column Discoloration (Brownish/Grayish) Exposure to Reducing Agents: Reagents like DTT or β-mercaptoethanol have reduced the Cu(II) ions.Regenerate the column using a mild acidic wash (e.g., 1-3% HCl) followed by stripping and recharging.[5]
Lipid or Pigment Contamination: Contaminants from the cell lysate have bound to the resin.Perform a cleaning-in-place procedure using a solution of 0.5% non-ionic detergent in 0.1 M acetic acid, followed by a wash with 70% ethanol.[2]

Frequently Asked Questions (FAQs)

Q1: How often should I regenerate my Cu-IDA column?

For optimal performance and to prevent cross-contamination, it is recommended to regenerate the column after each purification run, especially if different proteins are being purified. At a minimum, regeneration should be performed when a decrease in binding capacity or an increase in backpressure is observed. Some resins can be regenerated up to 50 times without a significant loss in binding capacity.[6]

Q2: What is the difference between stripping and recharging?

Stripping is the process of removing the chelated metal ions (Cu(II)) from the iminodiacetate ligand on the resin, typically using a strong chelating agent like EDTA. Recharging is the subsequent step of reloading the stripped resin with fresh metal ions, in this case, a solution of copper sulfate.

Q3: Can I use a different metal ion with my IDA column?

Yes, IDA is a versatile chelating ligand that can be charged with various divalent metal ions such as Nickel (Ni²⁺), Zinc (Zn²⁺), and Cobalt (Co²⁺). The choice of metal ion can influence the selectivity and affinity for your target protein. Copper generally provides the highest affinity, which can be beneficial for proteins with lower histidine tag accessibility.[7]

Q4: My protein is precipitating during elution. What can I do?

Protein precipitation during elution is often due to high protein concentration or inappropriate buffer conditions. To mitigate this, you can try eluting with a linear gradient of the competing ligand (e.g., imidazole) instead of a step elution to reduce the protein concentration in the eluted fractions.[1][3] Alternatively, adding stabilizing agents like glycerol (up to 20%) or non-ionic detergents to the elution buffer can help maintain protein solubility.[1]

Q5: How should I store my Cu-IDA column?

For short-term storage (a few days), the column can be kept in the equilibration buffer at 4°C. For long-term storage, it is crucial to prevent microbial growth. The recommended storage solution is 20% ethanol, and the column should be stored at 2 to 25°C.[2][3] Always ensure the column is clean and, if necessary, regenerated before long-term storage.

Experimental Protocols

Protocol 1: Standard Column Regeneration (Stripping and Recharging)

This protocol is suitable for routine regeneration of the Cu-IDA column.

  • Wash: Wash the column with 5 column volumes (CV) of deionized water.

  • Strip: Apply 10 CV of stripping buffer (50 mM EDTA, 0.5 M NaCl, pH 7.0-8.0) to remove the copper ions.[2][3]

  • Wash: Wash with 10 CV of deionized water to remove all traces of EDTA.[3]

  • Recharge: Load the column with 5 CV of a 0.1 M Copper(II) sulfate solution.[2]

  • Wash: Wash with 5-10 CV of deionized water to remove excess, unbound copper ions.[2][3]

  • Equilibrate: Equilibrate the column with 5-10 CV of binding buffer before the next purification run.

Protocol 2: Cleaning-in-Place (CIP) for Fouled Columns

This protocol is designed for more rigorous cleaning when the column shows signs of significant fouling, such as high backpressure or discoloration.

  • Strip the Column: Follow steps 1-3 of the Standard Column Regeneration protocol.

  • Eliminate Precipitated Proteins: Wash the column with 10 CV of 1 M NaOH for at least 2 hours (this can be done in batch mode by resuspending the resin).[2]

  • Wash: Thoroughly wash the column with at least 10 CV of deionized water until the pH of the flow-through is neutral.

  • Eliminate Hydrophobic Contaminants (Optional): If lipid or hydrophobic protein contamination is suspected, wash with 10 CV of 30% isopropanol or a solution of 0.5% non-ionic detergent in 0.1 M acetic acid, followed by a wash with 10 CV of 70% ethanol and then 10 CV of deionized water.[2]

  • Recharge and Equilibrate: Follow steps 4-6 of the Standard Column Regeneration protocol.

Visualized Workflows

Regeneration_Workflow cluster_stripping Stripping cluster_recharging Recharging start Used Column wash1 Wash with Deionized Water (5 CV) start->wash1 strip Apply Stripping Buffer (50 mM EDTA, 10 CV) wash1->strip wash2 Wash with Deionized Water (10 CV) strip->wash2 recharge Apply 0.1 M CuSO4 (5 CV) wash2->recharge wash3 Wash with Deionized Water (5-10 CV) recharge->wash3 equilibrate Equilibrate with Binding Buffer (5-10 CV) wash3->equilibrate end Regenerated Column equilibrate->end

Caption: Standard workflow for stripping and recharging a Cu-IDA affinity column.

Troubleshooting_Flowchart start Reduced Protein Yield? cause1 Metal Ion Stripping? start->cause1 Yes cause2 Column Clogging? start->cause2 No cause1->cause2 No solution1 Strip and Recharge Column cause1->solution1 Yes solution2 Clarify Sample (Centrifuge/Filter) cause2->solution2 Yes end Improved Performance cause2->end No, consult further documentation solution1->end solution3 Perform CIP with NaOH solution2->solution3 If problem persists solution3->end

Caption: A logical flowchart for troubleshooting common Cu-IDA column issues.

References

preventing metal ion leaching from Copper(II)-iminodiacetate resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing metal ion leaching from Copper(II)-iminodiacetate (Cu-IDA) resins during protein purification and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of copper ion leaching from IDA resins?

A1: Copper ion leaching from IDA resins is primarily caused by several factors that disrupt the coordination complex between the copper ions and the iminodiacetate ligand. These include:

  • Presence of strong chelating agents: Agents like Ethylenediaminetetraacetic acid (EDTA) and Ethyleneglycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can strip copper ions from the resin.[1][2]

  • Low pH: Acidic conditions can protonate the iminodiacetate groups, weakening their bond with the copper ions and leading to leaching.[3][4]

  • Reducing agents: Reagents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME) can reduce Cu(II) ions, which may lead to their release from the resin.[1]

  • High concentrations of competitive molecules: High concentrations of substances like imidazole, used for eluting His-tagged proteins, can also contribute to metal ion stripping.[5]

Q2: How does copper leaching affect my experiments?

A2: Leached copper ions can have several detrimental effects on your experiments:

  • Reduced protein binding: Loss of copper from the resin leads to a decrease in the number of available binding sites for your target protein, resulting in lower purification yields.

  • Enzyme inhibition: Leached copper ions can act as inhibitors for many enzymes, potentially affecting the activity of your purified protein.[6]

  • Protein aggregation and precipitation: The presence of free metal ions in your purified protein solution can sometimes lead to aggregation or precipitation.

  • Inaccurate analytical results: Contamination with copper ions can interfere with downstream analytical techniques.[6]

Q3: Are there alternative resins with lower leaching potential?

A3: Yes, other chelating ligands offer more stable coordination with metal ions. Nitrilotriacetic acid (NTA) is a tetradentate ligand that binds metal ions more tightly than the tridentate IDA ligand, resulting in significantly lower metal ion leaching.[7][8] Pentadentate ligands provide even more stable metal ion immobilization and are more resistant to chelating and reducing agents.[9]

Q4: Can I reuse a Cu-IDA resin that has shown signs of leaching?

A4: Yes, in many cases, the resin can be regenerated. This typically involves stripping all remaining copper ions from the resin using a strong chelating agent like EDTA, followed by thorough washing and recharging with a fresh copper sulfate solution.[1] However, repeated and harsh regeneration cycles can degrade the resin matrix over time.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no protein binding to the column. Copper ions have been stripped from the resin. This can be visually indicated by a loss of the characteristic blue color of the Cu-IDA resin.1. Avoid chelating agents like EDTA in your buffers. If their presence is unavoidable, consider using an EDTA-compatible resin.[1][2] 2. Ensure the pH of your buffers is not too acidic (ideally pH 7.0-8.0 for binding).[7] 3. Minimize the concentration of reducing agents or use a resin more resistant to them.[1] 4. Recharge the column with a fresh solution of copper sulfate.
The His-tag on the protein is inaccessible. The tag may be buried within the folded protein structure.1. Perform a trial purification under denaturing conditions using urea or guanidinium chloride to unfold the protein and expose the tag.[7] 2. If successful, you can either proceed with purification under denaturing conditions and subsequently refold the protein, or re-engineer the protein with a longer, more flexible linker between the protein and the His-tag.
Purified protein sample is blue/green. Leached copper ions are co-eluting with your protein. This is common when using high concentrations of imidazole or other stripping agents for elution.1. Optimize the elution protocol by using a gradient of the eluting agent (e.g., imidazole) rather than a high-concentration step elution. This can help separate the protein from the bulk of the stripped copper. 2. Perform a buffer exchange step (e.g., dialysis or desalting column) immediately after elution to remove the leached copper.
Loss of protein activity after purification. Copper ions in the final sample are inhibiting enzyme function. 1. Remove leached copper from the purified protein sample using a chelating resin designed for metal ion removal or through dialysis against an EDTA-containing buffer (followed by another dialysis step to remove the EDTA). 2. Use a resin with a more stable ligand (e.g., NTA) for future purifications to minimize initial leaching.[7]

Quantitative Data Summary

The following tables summarize the relative effects of common experimental parameters on the stability of Cu-IDA resins. Precise quantitative data on leaching can be highly dependent on the specific resin, buffer composition, and experimental setup. It is recommended to quantify leaching for your specific system using the protocol provided below.

Table 1: Effect of pH on Copper Leaching

pH RangeRelative LeachingRationale
< 5.0HighProtonation of the iminodiacetate groups weakens the copper chelation.[3][4]
5.0 - 6.5ModerateSub-optimal for strong binding; some leaching may occur.
7.0 - 8.5LowOptimal range for the stability of the copper-IDA complex and protein binding.[7]
> 9.0Moderate to HighCan lead to the formation of copper hydroxide precipitates and may affect resin stability.

Table 2: Effect of Common Reagents on Copper Leaching

ReagentConcentrationRelative LeachingNotes
ImidazoleLow (10-40 mM)LowUsed in wash buffers to reduce non-specific binding.[10]
High (250-500 mM)HighCompetes for copper binding, leading to elution of both protein and copper.[5]
EDTA> 1 mMVery HighStrong chelator that will strip copper from the resin.[1][2]
DTT/BME> 5 mMModerate to HighReducing agents that can lead to the reduction and release of Cu(II) ions.[1]
NaCl150-500 mMLowGenerally has minimal effect on copper leaching and is used to reduce ionic interactions.
Urea/Guanidine-HCl6-8 MLow to ModeratePrimarily used for denaturing conditions; can slightly increase leaching.

Experimental Protocols

Protocol 1: Standard His-Tagged Protein Purification with Minimized Leaching
  • Resin Preparation:

    • If starting with a new or stored resin, wash the resin with 5 column volumes (CVs) of sterile, deionized water to remove any storage solution (e.g., 20% ethanol).

    • Equilibrate the resin with 5-10 CVs of Binding Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Sample Preparation and Loading:

    • Prepare your cell lysate in Binding Buffer. Ensure the lysate is clarified by centrifugation and/or filtration (0.45 µm filter) to prevent column clogging.

    • Load the clarified lysate onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing:

    • Wash the column with 10-15 CVs of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 25 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the target protein with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). It is recommended to perform a gradient elution (e.g., from 25 mM to 250 mM imidazole over 10-20 CVs) to achieve better separation and potentially reduce the amount of co-eluted copper in the peak protein fractions.

  • Post-Elution:

    • Immediately proceed with buffer exchange (e.g., dialysis or a desalting column) for the fractions containing your purified protein to remove imidazole and any leached copper ions.

Protocol 2: Quantification of Leached Copper Ions

This protocol is adapted from a method using hydroxynaphthol blue (HNB) as a colorimetric indicator for metal ions.[6]

  • Reagent Preparation:

    • Prepare a stock solution of HNB by dissolving it in the same buffer as your protein sample (ensure the buffer pH is between 7 and 12).

    • Prepare a standard curve using known concentrations of copper sulfate in the same buffer.

  • Sample Measurement:

    • In a cuvette, mix your protein sample (or a fraction from your purification) with the HNB stock solution.

    • Measure the absorbance at 647 nm using a UV-Vis spectrophotometer. The buffer with HNB should be used as a blank.

  • Quantification:

    • Compare the absorbance of your sample to the standard curve to determine the concentration of leached copper.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification Steps cluster_post Post-Purification cluster_leaching_points Potential Leaching Points prep_resin Prepare Resin (Wash & Equilibrate) load Load Sample prep_resin->load prep_sample Prepare Sample (Lyse, Clarify) prep_sample->load wash Wash (Low Imidazole) load->wash elute Elute (Imidazole Gradient) wash->elute leach_wash Minor Leaching wash->leach_wash buffer_exchange Buffer Exchange (Remove Imidazole & Cu2+) elute->buffer_exchange leach_elute Major Leaching elute->leach_elute analysis Analyze Purity & Activity buffer_exchange->analysis logical_relationships cluster_factors Factors Increasing Leaching cluster_consequences Consequences cluster_prevention Preventative Measures low_ph Low pH leaching Copper Ion Leaching low_ph->leaching chelators Chelating Agents (e.g., EDTA) chelators->leaching reducing_agents Reducing Agents (e.g., DTT) reducing_agents->leaching high_imidazole High Imidazole Concentration high_imidazole->leaching reduced_yield Reduced Yield leaching->reduced_yield enzyme_inhibition Enzyme Inhibition leaching->enzyme_inhibition optimal_ph Optimal pH (7-8.5) optimal_ph->leaching PREVENT avoid_chelators Avoid Chelators avoid_chelators->leaching PREVENT gentle_elution Gradient Elution gentle_elution->leaching PREVENT stable_resin Use Stable Resin (NTA) stable_resin->leaching PREVENT

References

Technical Support Center: Minimizing Non-specific Binding to Copper(II)-Iminodiacetate Agarose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize non-specific binding during protein purification with Copper(II)-iminodiacetate (Cu-IDA) agarose, a common Immobilized Metal Affinity Chromatography (IMAC) resin.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of Cu-IDA chromatography?

Non-specific binding refers to the attachment of proteins other than the intended His-tagged target to the IMAC resin. This occurs through interactions between the contaminant proteins and the agarose matrix, the iminodiacetate (IDA) chelator, or the immobilized copper ions. These interactions can be ionic, hydrophobic, or due to endogenous metal-binding proteins from the host organism (e.g., E. coli).[1][2]

Q2: Why do host cell proteins bind to the Cu-IDA resin?

Host cell proteins can bind for several reasons:

  • Surface Histidine Residues: Many native proteins have exposed histidine residues that can weakly interact with the immobilized copper ions.

  • Ionic Interactions: Proteins with a net negative charge at the operating pH can interact with the positively charged copper ions. Increasing the salt concentration in buffers can help disrupt these interactions.[3][4][5]

  • Hydrophobic Interactions: Some proteins may bind non-specifically to the agarose matrix itself through hydrophobic interactions.[1] Adding non-ionic detergents or glycerol can help mitigate this.[1][3]

  • Metal-Binding Proteins: The expression host (like E. coli) naturally contains proteins that chelate metal ions as part of their function, which can co-purify with the target protein.[6]

Q3: How does adding imidazole to my buffers improve purity?

Imidazole is a structural analog of the histidine side chain. When added at low concentrations to the binding and wash buffers, it acts as a weak competitor. This competition is sufficient to displace weakly bound contaminant proteins that have few surface histidines, but it is not strong enough to elute the target protein, which has a high-affinity polyhistidine tag.[7][8] This results in a more stringent wash and a purer final product.

Q4: What is the optimal concentration of NaCl in my buffers?

A relatively high ionic strength is recommended to reduce non-specific binding caused by ionic interactions.[4] A concentration of 300 mM to 500 mM NaCl is standard in most IMAC buffers.[1][8] For proteins that are particularly "sticky" or have high surface charges, increasing the NaCl concentration up to 1 M or even 2 M may be beneficial.[3][8]

Q5: Can the pH of my buffer affect non-specific binding?

Yes, the buffer pH is critical. The binding of histidine to metal ions is pH-dependent, relying on the deprotonation of the imidazole nitrogen (pKa ~6.0).[1] Most IMAC purifications are performed between pH 7.4 and 8.0 to ensure the His-tag is available for binding.[9] Lowering the pH of the wash buffer (e.g., to pH 6.3) can be an alternative to imidazole for eluting non-specifically bound proteins, as it protonates histidine residues and weakens their interaction with the copper ions.[1] However, ensure your target protein remains stable and soluble at the chosen pH.[4][10]

Q6: My final protein is pure, but my yield is very low. What could be the cause?

Low yield with high purity often indicates that the purification conditions are too stringent.[11] Consider the following:

  • Excessive Imidazole: The imidazole concentration in your binding or wash buffer may be too high, causing the target protein to "leak" or elute prematurely. This is particularly relevant for Cu-IDA, as copper binds His-tags more tightly than nickel or cobalt, but a high imidazole concentration can still strip the protein.[2]

  • Incorrect Buffer Composition: The pH or salt concentration may not be optimal for your specific protein's binding.[11]

  • Overloaded Column: While less common for low yield issues, using too little resin for the amount of target protein can lead to loss in the flow-through. Conversely, using a large excess of resin can increase the binding of contaminants.[3]

Troubleshooting Guide

Problem: Eluted fractions contain many contaminating bands on SDS-PAGE.

This is the most common issue and points to significant non-specific binding.

Potential Cause Recommended Solution
Ionic Interactions Increase NaCl concentration in all buffers to at least 500 mM.[8] A gradient up to 1 M can be tested.[8]
Weakly Bound Contaminants Add a low concentration of imidazole (start with 10-20 mM) to the lysis, binding, and wash buffers.[3][8] This can be optimized by testing a range (e.g., 5 mM to 50 mM).[6]
Hydrophobic Interactions Include a non-ionic detergent (e.g., 0.1-1% Triton X-100 or Tween 20) or glycerol (5-20%) in the buffers.[1][3][12]
Inefficient Washing Increase the wash volume. Use at least 10-20 column volumes (CV) of wash buffer.[13] Implement a step-gradient wash with increasing imidazole concentrations (e.g., 20 mM, 40 mM, 60 mM) before the final elution.[4][8]
Co-purifying Host Proteins If available, use an E. coli expression strain engineered to reduce contamination in IMAC, such as NiCo21(DE3).[6]
Disulfide-bonded Aggregates Add a reducing agent like β-mercaptoethanol (BME) or DTT (up to 20 mM) to the lysis buffer to prevent co-purification of proteins linked by disulfide bonds.[3][12] Note: Avoid high concentrations of reducing agents if they interfere with your protein's stability or the resin's integrity.

Problem: Target protein does not bind to the column (found in flow-through).

Potential Cause Recommended Solution
His-tag is Inaccessible The His-tag may be buried within the folded protein. Perform the purification under denaturing conditions using urea or guanidine-HCl.[12][14]
Buffer Conditions Too Stringent The imidazole concentration in the binding buffer is too high for your protein.[11] Remove or decrease the imidazole concentration during the binding step.
Incorrect Buffer pH The pH of the buffer is too low (e.g., <7.0), causing protonation of the His-tag and preventing binding.[1] Ensure the buffer pH is between 7.4 and 8.0.
Presence of Chelating Agents The sample contains EDTA or other metal chelators from the lysis buffer (e.g., some protease inhibitor cocktails).[1] This will strip the Cu2+ ions from the resin. Perform a buffer exchange step before loading or use a chelator-free protease inhibitor cocktail.
Column Not Charged Properly Ensure the column has been properly charged with a 0.1 M CuSO4 solution and washed to remove excess copper ions before equilibration.

Data Presentation: Optimizing Buffer Composition

The table below summarizes common additives used to reduce non-specific binding in IMAC. Optimal concentrations should be determined empirically for each specific protein.

Additive Typical Concentration Range Purpose Reference(s)
Imidazole 10 - 50 mM (in binding/wash)Acts as a competitor to elute weakly bound contaminants.[6][7]
Sodium Chloride (NaCl) 300 mM - 2 MReduces non-specific ionic interactions.[1][3][8]
Non-ionic Detergents 0.1% - 2% (Triton X-100, Tween 20)Reduces non-specific hydrophobic interactions.[1][3]
Glycerol / Ethanol 10% - 50%Reduces hydrophobic interactions and can improve protein stability.[1][3]
Reducing Agents 1 - 20 mM (β-ME, DTT)Prevents co-purification via disulfide bonds.[3][12]

Experimental Protocols

Protocol 1: Step-Gradient Imidazole Wash for Purity Optimization

This protocol is designed to empirically determine the optimal imidazole concentration for washing away contaminants without eluting the target protein.

  • Prepare Buffers:

    • Lysis/Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 10 mM Imidazole, pH 7.4.

    • Wash Buffer 1 (W1): 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4.

    • Wash Buffer 2 (W2): 20 mM Sodium Phosphate, 500 mM NaCl, 40 mM Imidazole, pH 7.4.

    • Wash Buffer 3 (W3): 20 mM Sodium Phosphate, 500 mM NaCl, 60 mM Imidazole, pH 7.4.

    • Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 500 mM Imidazole, pH 7.4.

  • Column Preparation:

    • Charge the IDA-agarose resin with 0.1 M CuSO4.

    • Wash with 5-10 column volumes (CV) of DI water to remove excess copper ions.

    • Equilibrate the column with 5-10 CV of Lysis/Binding Buffer.

  • Sample Loading & Washing:

    • Load the clarified and filtered cell lysate onto the column. Collect the flow-through (FT).

    • Wash with 10 CV of Lysis/Binding Buffer. Collect the wash fraction (W0).

    • Wash with 10 CV of Wash Buffer 1 (W1). Collect the wash fraction.

    • Wash with 10 CV of Wash Buffer 2 (W2). Collect the wash fraction.

    • Wash with 10 CV of Wash Buffer 3 (W3). Collect the wash fraction.

  • Elution:

    • Elute the target protein with 5 CV of Elution Buffer. Collect fractions.

  • Analysis:

    • Analyze all collected fractions (FT, W0, W1, W2, W3, and Elution) by SDS-PAGE to determine the highest imidazole concentration that removes contaminants without causing significant loss of the target protein.

Protocol 2: Charging IDA Agarose with Copper(II) Ions
  • Pack the desired amount of IDA agarose resin in a column.

  • Wash the column with 5 CV of distilled water to remove the storage solution (e.g., 20% ethanol).

  • Prepare a 0.1 M solution of Copper(II) sulfate (CuSO4) in distilled water.

  • Apply at least 2 CV of the 0.1 M CuSO4 solution to the column to fully saturate the IDA chelating groups.

  • Wash the column with a minimum of 5 CV of distilled water to remove any unbound copper ions.

  • The column is now charged and ready for equilibration with binding buffer.

Visualizations

Troubleshooting Workflow Diagram

G start Start: SDS-PAGE shows multiple contaminant bands q_imidazole Is imidazole (10-20 mM) in binding/wash buffer? start->q_imidazole add_imidazole Action: Add 10-20 mM imidazole to binding and wash buffers. q_imidazole->add_imidazole No q_nacl Is NaCl concentration >= 500 mM? q_imidazole->q_nacl Yes add_imidazole->q_nacl increase_nacl Action: Increase NaCl to 500 mM in all buffers. q_nacl->increase_nacl No q_wash Is wash volume >10 CV? Considered a step-wash? q_nacl->q_wash Yes increase_nacl->q_wash increase_wash Action: Increase wash volume. Implement a step-gradient wash (e.g., 20, 40, 60 mM imidazole). q_wash->increase_wash No q_additives Are hydrophobic or disulfide contaminants suspected? q_wash->q_additives Yes increase_wash->q_additives add_additives Action: Add 0.1% Tween 20 or 10% glycerol for hydrophobic. Add 5 mM BME for disulfide. q_additives->add_additives Yes end_bad Still Impure: Consider alternative chromatography step (IEX, SEC). q_additives->end_bad No end_good Result: Purity Improved add_additives->end_good

Caption: Troubleshooting decision tree for high non-specific binding.

Binding Interactions Diagram

G cluster_specific A) Specific Binding cluster_nonspecific B) Non-Specific Binding histag Polyhistidine-Tag (High Affinity) cu_ida1 Cu(II)-IDA Agarose histag->cu_ida1 Coordination Bond (Strong & Specific) contaminant Contaminant Protein (e.g., surface His, charged patch) cu_ida2 Cu(II)-IDA Agarose contaminant->cu_ida2 Ionic / Weak Interaction (Low Affinity)

Caption: Specific vs. Non-specific binding interactions in IMAC.

References

Technical Support Center: Copper(II)-Iminodiacetate Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on Copper(II)-iminodiacetate (Cu(II)-IDA) binding efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving maximum this compound binding efficiency?

A1: The optimal binding of Copper(II) to iminodiacetate (IDA) generally occurs in the neutral to slightly alkaline pH range, typically between pH 7 and 9. In this range, the carboxylate groups of IDA are deprotonated, and the imino nitrogen is available for coordination, creating a stable chelate complex with Cu(II).

Q2: Why is the binding efficiency of Cu(II)-IDA significantly reduced at a low pH (e.g., pH < 5)?

A2: At acidic pH values, the functional groups of the iminodiacetic acid ligand become protonated.[1][2] The carboxylate groups and the central nitrogen atom will accept protons from the solution. This protonation competes directly with the binding of the Copper(II) ion, as the electron pairs on these groups are no longer fully available to form coordinate bonds with the metal, thus drastically reducing binding efficiency.[3][4]

Q3: What happens to the Cu(II)-IDA complex at a very high pH (e.g., pH > 10)?

A3: At high pH levels, the binding efficiency can decrease due to the formation of copper hydroxide precipitates (Cu(OH)₂).[5][6] Hydroxide ions (OH⁻) in the solution will compete with the IDA ligand to bind with Copper(II) ions. This can lead to the formation of insoluble copper hydroxides, which removes Cu(II) from the solution and reduces the availability for binding to IDA.

Q4: I am observing a precipitate in my solution. What is the likely cause?

A4: Precipitate formation during your experiment can be attributed to several factors depending on the pH. At high pH values (typically > 9), the precipitate is likely copper(II) hydroxide (Cu(OH)₂).[6] In some cases, particularly at high concentrations, the Cu(II)-IDA complex itself may have limited solubility. It is also important to ensure that the buffer components are not forming insoluble salts with Copper(II).

Q5: How does the structure of the Cu(II)-IDA complex change with pH?

A5: The stoichiometry and structure of the Cu(II)-IDA complex are highly dependent on pH.

  • Acidic pH (< 5): Protonated, mononuclear species such as [Cu(H₂IDA)(H₂O)] are typically formed.[7]

  • Neutral pH (6-8): The dominant species is the deprotonated 1:1 mononuclear complex [Cu(IDA)(H₂O)].[7] In some conditions, a binuclear, phenolate-bridged complex can also form.[7]

  • Alkaline pH (> 9): Mono-hydroxo species like [Cu(IDA)(OH)]²⁻ may form. At very high pH, the risk of Cu(OH)₂ precipitation increases.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Cu(II) Binding Incorrect pH of Binding Buffer: The buffer pH is too acidic (< 6.0), causing protonation of the IDA ligand.[4]Adjust the pH of your binding buffer to the optimal range of 7.0-9.0. Always verify the final pH after adding all components.
Presence of Competing Chelators: Reagents like EDTA or citrate are present in the sample, sequestering the Cu(II) ions.If possible, remove competing chelators using dialysis or a desalting column prior to the binding step.
High Ionic Strength: Excessively high salt concentrations can interfere with electrostatic interactions involved in complex formation.Reduce the salt concentration in the binding buffer to a moderate level (e.g., 150-500 mM NaCl).
Inconsistent Results Buffer pH Fluctuation: The buffering capacity is insufficient to handle pH shifts during the experiment.[8]Use a buffer with a pKa value close to the target experimental pH. Ensure the buffer concentration is adequate (typically 20-50 mM).
Temperature Variations: Binding affinities can be temperature-dependent.Perform all binding steps at a consistent, controlled temperature.
Precipitate Formation High pH: The pH is too alkaline (> 9), causing the precipitation of copper(II) hydroxide.[6]Lower the pH of the solution to below 9.0. If a high pH is required, consider using a stronger chelator or reducing the Cu(II) concentration.
Saturation of the Complex: The concentrations of Cu(II) and/or IDA exceed the solubility limit of the resulting complex.Reduce the concentrations of your reactants. Perform a solubility test at the intended experimental conditions.

Quantitative Data Summary

For reproducible experiments, understanding the protonation state of IDA and the stability of the resulting copper complex is critical.

Table 1: Protonation Constants (pKa) of Iminodiacetic Acid The pKa values represent the pH at which the functional groups are 50% protonated.

Functional GrouppKa Value
First Carboxylic Acid~2.98
Second Carboxylic Acid~9.89

(Data derived from literature values)[9]

Table 2: Stability Constants for Key Cu(II)-Iminodiacetate Species Stability constants (Log K) indicate the strength of the interaction. Higher values denote a more stable complex.

SpeciespH Range of FormationLog K (Overall Stability Constant)
[Cu(H₂IDA)]< 5.0~5.2
[Cu(IDA)]5.0 - 8.5~10.5 - 11.3
[Cu₂(IDA)₂]²⁻ (Dimer)7.0 - 8.5~11.26

(Values are approximate and can vary with experimental conditions such as temperature and ionic strength)[7]

Experimental Protocols

Protocol: pH-Dependent Binding Analysis by UV-Vis Spectroscopy

This protocol outlines a method to determine the optimal pH for Cu(II)-IDA binding by monitoring changes in the solution's absorbance spectrum.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 10 mM stock solution of Iminodiacetic Acid (IDA) in deionized water. Adjust the pH to ~7.0 with NaOH to ensure complete dissolution.

    • Prepare a series of 100 mM buffer solutions covering a pH range from 3.0 to 10.0 (e.g., acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).

  • Sample Preparation:

    • For each pH value to be tested, prepare a sample in a 1 cm path length quartz cuvette.

    • To each cuvette, add:

      • 100 µL of the 100 mM buffer.

      • Deionized water to bring the volume to 950 µL.

      • 25 µL of the 10 mM CuSO₄ stock solution (final concentration: 0.25 mM).

      • 25 µL of the 10 mM IDA stock solution (final concentration: 0.25 mM).

    • Prepare a blank for each buffer by omitting the CuSO₄ and IDA.

  • Spectroscopic Measurement:

    • Incubate the samples for 15 minutes at room temperature to allow the binding to reach equilibrium.

    • Measure the UV-Vis absorbance spectrum for each sample from 500 nm to 800 nm. The Cu(II)-IDA complex typically exhibits an absorbance maximum around 600-700 nm.

    • Record the absorbance value at the wavelength of maximum absorbance (λ_max) for each pH.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of pH.

    • The pH at which the highest absorbance is recorded corresponds to the optimal pH for the formation of the colored Cu(II)-IDA complex under these conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Cu(II)-IDA binding.

cluster_pH_Scale cluster_IDA_Forms pH_2 < 2.98 Form1 Fully Protonated (H3IDA+) pH_5 2.98 - 9.89 Form2 Zwitterionic (H2IDA) pH_10 > 9.89 Form3 Fully Deprotonated (IDA2-) Form1->Form2 +OH- Form2->Form3 +OH-

Caption: Speciation of iminodiacetic acid at different pH values.

prep 1. Prepare Stock Solutions (CuSO4, IDA, Buffers) samples 2. Create Samples (Fixed [Cu], [IDA] across pH range) prep->samples equilibrate 3. Equilibrate Samples (e.g., 15 min at RT) samples->equilibrate measure 4. Measure Binding (e.g., UV-Vis Spectroscopy) equilibrate->measure analyze 5. Analyze Data (Plot Signal vs. pH) measure->analyze result 6. Determine Optimal pH analyze->result

Caption: Experimental workflow for pH-dependent binding analysis.

cluster_low Low pH cluster_optimal Optimal pH (7-9) cluster_high High pH pH Solution pH low_ida IDA is Protonated (H₂IDA, H₃IDA⁺) pH->low_ida affects opt_ida IDA is Deprotonated (IDA²⁻) pH->opt_ida affects high_cu Cu(II) forms Cu(OH)₂ pH->high_cu affects low_result Poor Cu(II) Binding low_ida->low_result opt_result Strong Cu(II) Binding opt_ida->opt_result high_result Poor Cu(II) Binding (Precipitation) high_cu->high_result

Caption: Logical flow of pH influence on Cu(II)-IDA binding.

References

influence of buffer composition on Copper(II)-iminodiacetate performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper(II)-Iminodiacetate (Cu(II)-IDA) chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Cu(II)-IDA chromatography?

Immobilized Metal Affinity Chromatography (IMAC) using Cu(II)-IDA is a powerful technique for purifying proteins and peptides, particularly those with an affinity for copper ions, such as histidine-tagged (His-tagged) proteins. The stationary phase consists of a resin with iminodiacetic acid (IDA) covalently attached, which acts as a chelating ligand. This ligand immobilizes Copper(II) ions, which are then available to selectively bind to electron-donating side chains of amino acids on the protein surface, most notably the imidazole groups of histidine residues. Elution of the bound protein is typically achieved by competition with a molecule like imidazole or by changing the pH to disrupt the coordination bonds.

Q2: Which buffers are recommended for Cu(II)-IDA chromatography?

Phosphate-based buffers and Bis-Tris buffers are commonly used for Cu(II)-IDA chromatography to maintain a physiological pH.[1][2] It is crucial to select a buffer that does not have a strong chelating capacity, which could strip the Cu(II) ions from the column.

Q3: What is the optimal pH for binding proteins to a Cu(II)-IDA column?

The optimal binding pH is protein-dependent but generally falls within the range of 7.0 to 8.5.[3][4] At this pH, the histidine side chains are sufficiently deprotonated to allow for efficient coordination with the immobilized copper ions.

Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my buffers?

The use of strong reducing agents like DTT and β-mercaptoethanol is generally not recommended as they can reduce the Cu(II) ions, leading to their release from the column and a loss of binding capacity. If a reducing agent is necessary to maintain protein stability, TCEP (tris(2-carboxyethyl)phosphine) is a more suitable option as it is more stable and has a lower propensity to interact with the immobilized metal ions at low millimolar concentrations.[5]

Q5: How do I regenerate and store my Cu(II)-IDA column?

For regeneration, the column should be stripped of bound protein and metal ions. This is typically achieved by washing with a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) or a strong chelating agent like EDTA (50-100 mM).[2][6] After stripping, the column can be recharged with a solution of copper sulfate. For long-term storage, the resin should be washed with water and stored in 20% ethanol to prevent microbial growth.[7]

Troubleshooting Guides

Issue 1: Low or No Binding of Target Protein

Symptoms:

  • The target protein is found predominantly in the flow-through and early wash fractions.

  • The column shows little to no color change indicative of protein binding.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inaccessible His-tag The His-tag may be buried within the protein's tertiary structure. Perform a trial purification under denaturing conditions (e.g., with 6 M urea or guanidinium chloride) to expose the tag. If binding occurs, optimizing refolding on the column may be necessary.[8]
Incorrect Buffer pH The pH of the binding buffer may be too low, causing protonation of histidine residues and preventing coordination with Cu(II). Verify the pH of all buffers and ensure it is in the optimal range (typically 7.0-8.5).[8]
High Imidazole Concentration in Binding/Wash Buffer Imidazole in the binding or wash buffer competes with the His-tag for binding to the Cu(II)-IDA resin. Start with a low concentration of imidazole (5-10 mM) or omit it entirely from the binding buffer.
Presence of Chelating Agents EDTA or other chelating agents in the sample preparation buffers can strip the Cu(II) ions from the column. Ensure all solutions are free of strong chelating agents.
Inactive Resin The resin may have lost its Cu(II) charge. Regenerate the column by stripping with EDTA and recharging with copper sulfate.[2]

Troubleshooting Workflow for Low/No Binding

low_binding start Low/No Protein Binding check_tag Is the His-tag accessible? start->check_tag denaturing_conditions Test binding under denaturing conditions (e.g., 6M Urea). check_tag->denaturing_conditions  Uncertain check_buffer Check buffer composition. check_tag->check_buffer  Yes binding_denaturing Does it bind? denaturing_conditions->binding_denaturing refold Optimize on-column refolding or redesign construct. binding_denaturing->refold  Yes binding_denaturing->check_buffer  No fail Issue Persists refold->fail check_ph Is the pH optimal (7.0-8.5)? check_buffer->check_ph adjust_ph Adjust buffer pH. check_ph->adjust_ph  No check_imidazole Is imidazole concentration in binding/wash buffer too high? check_ph->check_imidazole  Yes success Binding Improved adjust_ph->success reduce_imidazole Reduce imidazole to 5-10 mM. check_imidazole->reduce_imidazole  Yes check_chelators Are there chelating agents (e.g., EDTA) in the sample? check_imidazole->check_chelators  No reduce_imidazole->success remove_chelators Remove chelators via dialysis or buffer exchange. check_chelators->remove_chelators  Yes check_resin Is the resin active? check_chelators->check_resin  No remove_chelators->success recharge_resin Recharge column with Cu(II) ions. check_resin->recharge_resin  Yes, but no binding check_resin->fail  No recharge_resin->success

Caption: Troubleshooting logic for low or no protein binding.

Issue 2: Low Purity of Eluted Protein

Symptoms:

  • SDS-PAGE analysis of the eluted fractions shows multiple contaminating protein bands.

  • High background of non-specifically bound proteins.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Washing The wash steps may not be stringent enough to remove weakly bound contaminants. Increase the wash volume or the imidazole concentration in the wash buffer (e.g., in increments from 10 mM to 40 mM).[9][10]
Non-specific Ionic Interactions Proteins may be binding to the resin through ionic interactions. Include 300-500 mM NaCl in the binding and wash buffers to minimize these interactions.[10]
Hydrophobic Interactions The target protein or contaminants may be interacting hydrophobically with the resin. The addition of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (up to 20%) to the buffers can mitigate this.[11]
Co-purification of Host Proteins Some host cell proteins have patches of histidine residues or metal-binding motifs that can lead to co-purification. Optimizing the imidazole concentration in the wash buffer is the primary strategy to address this. A step gradient of imidazole during elution can also help to separate the target protein from contaminants.[12]

Purity Optimization Workflow

purity_optimization start Low Purity of Eluted Protein optimize_wash Optimize Wash Conditions start->optimize_wash increase_imidazole Increase imidazole concentration in wash buffer (10-40 mM). optimize_wash->increase_imidazole increase_wash_volume Increase wash buffer volume. increase_imidazole->increase_wash_volume check_ionic Reduce non-specific ionic interactions. increase_wash_volume->check_ionic add_nacl Add 300-500 mM NaCl to binding and wash buffers. check_ionic->add_nacl check_hydrophobic Reduce non-specific hydrophobic interactions. add_nacl->check_hydrophobic add_detergent Add non-ionic detergent or glycerol. check_hydrophobic->add_detergent optimize_elution Optimize Elution Strategy add_detergent->optimize_elution gradient_elution Use a step or linear imidazole gradient for elution. optimize_elution->gradient_elution success Purity Improved gradient_elution->success

Caption: Workflow for optimizing the purity of the eluted protein.

Issue 3: Protein Precipitation During Purification

Symptoms:

  • Visible precipitate forms in the sample upon lysis, during binding, or after elution and concentration.

  • Loss of protein yield at various stages of the purification process.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Protein Concentration The protein may be aggregating and precipitating due to high local concentrations, especially during elution and subsequent concentration steps. Reduce the initial sample load or elute into a larger volume to decrease the protein concentration.[13]
Suboptimal Buffer Conditions The buffer pH or ionic strength may not be optimal for protein solubility. Perform a buffer screen to identify conditions (pH, salt concentration) where the protein is more stable.[13]
Protein Instability The protein may be inherently unstable and prone to aggregation. The addition of stabilizing agents such as glycerol (10-20%), arginine, or non-ionic detergents can improve solubility.[5]
Precipitation on the Column Unbound proteins can precipitate on the column, leading to clogging and poor resolution.[11] Ensure the sample is properly clarified before loading and consider adding stabilizing agents to the buffers.

Experimental Protocols

Standard Protocol for His-tagged Protein Purification using Cu(II)-IDA

This protocol is a general guideline and may require optimization for your specific protein.

1. Buffer Preparation:

  • Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.[10]

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0. (The imidazole concentration should be optimized).

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[10]

  • Stripping Buffer: 0.1 M Glycine-HCl, pH 2.5 or 50 mM EDTA, 500 mM NaCl, pH 8.0.[2]

  • Recharging Solution: 100 mM CuSO₄.

2. Column Preparation:

  • If the column is new or has been stored, wash it with 5-10 column volumes (CVs) of sterile, purified water.

  • If the column needs to be recharged, wash with 5 CVs of Stripping Buffer, followed by 10 CVs of water.

  • Load 2 CVs of 100 mM CuSO₄ solution onto the column. A distinct blue color should appear.

  • Wash the column with 10 CVs of water to remove excess, unbound copper ions.

  • Equilibrate the column with 5-10 CVs of Lysis/Binding Buffer.

3. Sample Preparation and Loading:

  • Resuspend the cell pellet in Lysis/Binding Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm filter.

  • Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.

4. Washing and Elution:

  • Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the A280 nm of the flow-through until it returns to baseline.

  • Elute the target protein with Elution Buffer. This can be done using a step elution or a linear gradient of imidazole (e.g., from the wash buffer concentration to the final elution buffer concentration over 10-20 CVs).

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

5. Post-Purification:

  • Pool the fractions containing the pure protein.

  • If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

  • Regenerate and store the column as described in the FAQs.

Experimental Workflow Diagram

experimental_workflow start Start col_prep Column Preparation (Wash, Charge with Cu(II), Equilibrate) start->col_prep sample_prep Sample Preparation (Lysis, Clarification, Filtration) col_prep->sample_prep load Load Sample onto Column sample_prep->load wash Wash with Wash Buffer load->wash elute Elute with Elution Buffer wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (SDS-PAGE) collect->analyze pool Pool Pure Fractions analyze->pool buffer_exchange Buffer Exchange / Desalting pool->buffer_exchange end Purified Protein buffer_exchange->end

Caption: General experimental workflow for protein purification.

References

Technical Support Center: Scaling Up Protein Purification with Copper(II)-Iminodiacetate (Cu-IDA) Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up protein purification using Copper(II)-Iminodiacetate (Cu-IDA) media.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of protein purification with Cu-IDA media.

Issue Potential Cause Solution
Low Protein Yield Inefficient Binding - Verify Buffer Composition: Ensure the binding buffer is at an optimal pH (typically 7.0-8.0) and contains sufficient salt (0.15-0.5M NaCl) to minimize ionic interactions.[1] Avoid primary amines like Tris in the binding buffer as they can reduce binding affinity.[1] - Slow Down Flow Rate: During sample loading, a lower flow rate increases the residence time, allowing for more efficient binding of the target protein.[2] - His-Tag Inaccessibility: The histidine tag on the protein may be partially or fully buried. Consider purification under denaturing conditions to expose the tag.
Premature Elution - Low Imidazole Concentration in Wash Buffer: A low concentration of imidazole (e.g., 10-20 mM) in the wash buffer can help remove weakly bound contaminants without eluting the target protein. However, if the target protein has a low affinity, it may also be eluted. Optimize the imidazole concentration in the wash buffer.
Protein Precipitation on Column - High Protein Concentration: The eluted protein may be too concentrated, leading to precipitation. Elute with a linear imidazole gradient instead of a single high-concentration step to reduce the protein concentration in the elution fractions. - Buffer Conditions: The elution buffer may not be optimal for protein stability. Consider adding stabilizing agents such as glycerol (up to 20%) or non-ionic detergents.
Low Purity of Eluted Protein Non-Specific Binding - Increase Wash Stringency: Increase the imidazole concentration in the wash buffer to remove more non-specifically bound proteins. A step-gradient wash with increasing imidazole concentrations can be effective. - Optimize Salt Concentration: Increasing the NaCl concentration in the wash buffer (up to 0.5M) can help disrupt non-specific ionic interactions.
Co-purification of Host Proteins - Strong Affinity of Cu-IDA: Copper has a higher affinity but lower specificity compared to other metal ions like nickel or cobalt, which can lead to the co-purification of host cell proteins with exposed histidine, cysteine, or tryptophan residues.[3] Consider a pre-purification step, such as ion exchange chromatography, to remove some of these contaminants before the Cu-IDA step.
High Backpressure in the Column Clogged Column Frit or Resin - Clarify Sample: Ensure the sample is thoroughly clarified by centrifugation and filtration (0.45 µm or 0.22 µm filter) before loading onto the column to remove cell debris and other particulates.[1] - Sample Viscosity: High sample viscosity due to high protein or nucleic acid concentration can increase backpressure. Dilute the sample or treat with DNase to reduce viscosity.
Improper Column Packing - Uneven Bed: A poorly packed column can lead to high backpressure and poor separation. Ensure the resin is packed evenly and to the correct bed height.[4]
Protein Precipitation After Elution Buffer Exchange Issues - Dialysis into Low Ionic Strength Buffer: Dialyzing directly into a low salt buffer or water can cause proteins to precipitate. Perform a gradual buffer exchange, for instance, by using a desalting column.[5] - pH close to pI: Ensure the final buffer pH is at least one unit away from the protein's isoelectric point (pI).[5]
Removal of Stabilizing Agents - Additives in Final Buffer: If additives like glycerol or detergents were used during purification to maintain solubility, they may also be required in the final storage buffer.[5]
Discolored Resin (Brown/Green) Presence of Reducing Agents - Incompatible Reagents: Reducing agents like DTT or β-mercaptoethanol in the sample can reduce the Cu(II) ions, leading to discoloration and reduced binding capacity. If their presence is unavoidable, use a resin with higher tolerance or perform a buffer exchange before loading.
Metal Ion Leaching Stripping by Chelating Agents or Low pH - Avoid Chelators: Ensure samples do not contain chelating agents like EDTA, which will strip the copper ions from the resin.[6] - Maintain pH: Elution with low pH can also cause metal ion leaching. If using a pH gradient for elution, avoid going below pH 4.0.

Frequently Asked Questions (FAQs)

Why choose Cu-IDA media for scaling up protein purification?

Copper (Cu²⁺) generally exhibits a stronger binding affinity for histidine tags compared to nickel (Ni²⁺) or cobalt (Co²⁺).[3] The iminodiacetate (IDA) ligand has a higher metal ion loading capacity than nitrilotriacetic acid (NTA).[6] This combination can be advantageous for capturing proteins with lower expression levels or for achieving high binding capacity, which is crucial for process economy at a larger scale.

How do I scale up my purification from a 1 mL column to a 100 mL column?

The primary principle for scaling up is to maintain the same residence time of the protein on the column. This is typically achieved by keeping the bed height and the linear flow rate (cm/h) constant while increasing the column diameter.[7][8] The volumetric flow rate (mL/min) and the sample volume will then be increased proportionally to the increase in the column's cross-sectional area.

What is a typical linear flow rate for preparative Cu-IDA columns?

For preparative chromatography, the linear flow rate is a critical parameter that balances binding capacity and throughput. While the optimal flow rate is protein-dependent, a common starting point for agarose-based media is in the range of 100-300 cm/h. It is advisable to determine the dynamic binding capacity at different flow rates during process development.

My protein is precipitating on the column. What can I do?

Protein precipitation on the column during scale-up can be due to high local protein concentrations. To mitigate this, consider the following:

  • Gradient Elution: Use a shallow, linear imidazole gradient for elution instead of a steep step elution. This will elute the protein over a larger volume, keeping the concentration lower.

  • Buffer Additives: Include solubility-enhancing additives in your buffers, such as 10-20% glycerol, non-ionic detergents (e.g., 0.1% Tween-20), or arginine.

  • Reduce Sample Load: You may be overloading the column. Try reducing the amount of protein loaded to stay within the column's dynamic binding capacity.

How can I prevent copper ions from leaching into my purified protein sample?

Copper leaching can be a concern, especially with IDA-based resins which bind metal ions less tightly than NTA resins.[9] To minimize leaching:

  • Avoid chelating agents like EDTA and reducing agents like DTT in your buffers.

  • If using pH for elution, avoid very low pH values.

  • Consider a polishing step, such as ion exchange or size exclusion chromatography, which can also help remove any leached copper ions from the final product.

What is the best way to regenerate and store a large-scale Cu-IDA column?

For regeneration, a typical procedure involves:

  • Washing with a high concentration of imidazole (e.g., 1 M) to remove any remaining protein.

  • Stripping the copper ions with a chelating agent like EDTA (e.g., 50-100 mM).

  • Washing thoroughly with purified water to remove the chelating agent.

  • Recharging the column with a solution of copper sulfate (e.g., 100 mM CuSO₄).

  • Washing again with water to remove unbound copper ions.

  • Equilibrating with binding buffer.

For long-term storage, the column should be washed and stored in 20% ethanol to prevent microbial growth.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for scaling up protein purification with Cu-IDA media.

Table 1: Resin Characteristics and Binding Capacities

ParameterTypical ValueNotes
Ligand Iminodiacetate (IDA)Trivalent chelator, allowing for high metal ion loading.[6]
Metal Ion Copper (Cu²⁺)High affinity for histidine tags, but lower specificity.[3]
Ligand Density 20-40 µmoles Cu²⁺/mL resinVaries by manufacturer.
Static Binding Capacity >50 mg/mL resinThis is protein-dependent and should be empirically determined.
Bead Structure 6% cross-linked agaroseA common matrix for preparative chromatography.

Table 2: Recommended Buffer Compositions for Scale-Up

Buffer TypeComponentConcentrationPurpose
Binding/Wash Buffer Sodium Phosphate20-50 mMBuffering agent; avoid Tris.[1]
NaCl300-500 mMReduces non-specific ionic interactions.
Imidazole10-40 mMIncreases purity by removing weakly bound contaminants.
pH7.4-8.0Optimal for histidine tag binding.
Elution Buffer Sodium Phosphate20-50 mMBuffering agent.
NaCl300-500 mMMaintains ionic strength.
Imidazole250-500 mMCompetes with the histidine tag for binding to Cu²⁺.
pH7.4-8.0Maintains protein stability.

Experimental Protocols

Protocol 1: Large-Scale Column Packing
  • Calculate Slurry Volume: Determine the required volume of resin slurry for the desired packed bed volume.

  • Prepare the Column: Ensure the column is clean and level. Prime the bottom of the column with packing buffer to eliminate air.

  • Pour the Slurry: Gently pour the resin slurry into the column in a single, continuous motion to avoid stratification. Use a column extension if necessary.

  • Settle the Bed: Allow the resin to settle under gravity or with a low flow rate until a stable bed is formed.

  • Pack the Column: Connect the top adapter and pack the column at a flow rate that is at least 1.25 times the operational flow rate to ensure a stable packed bed.[10]

  • Equilibrate: Once the bed height is stable, lower the top adapter to the surface of the bed and begin equilibrating the column with binding buffer (at least 5 column volumes).

Protocol 2: Scale-Up Purification Workflow
  • Sample Preparation: Clarify the cell lysate or culture supernatant by centrifugation followed by filtration through a 0.45 µm filter.[1] Ensure the sample is conditioned to have the same pH and ionic strength as the binding buffer.

  • Column Equilibration: Equilibrate the packed Cu-IDA column with at least 5 column volumes of binding buffer at the intended operational flow rate.

  • Sample Loading: Load the clarified sample onto the column at a pre-determined linear flow rate that allows for optimal dynamic binding capacity.

  • Wash: Wash the column with 5-10 column volumes of wash buffer (binding buffer containing a low concentration of imidazole, e.g., 20 mM) until the UV absorbance at 280 nm returns to baseline.

  • Elution: Elute the target protein using elution buffer. A linear gradient from 0% to 100% elution buffer over 10-20 column volumes is recommended to improve purity and prevent protein precipitation.

  • Regeneration and Cleaning-in-Place (CIP): After elution, regenerate the column as described in the FAQs. For industrial settings, a more stringent Cleaning-in-Place (CIP) protocol may be necessary, which can include washes with 1 M NaOH followed by extensive rinsing with water to remove precipitated proteins and other contaminants.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Cycle cluster_post Post-Purification SamplePrep Sample Preparation (Clarification & Filtration) Load Sample Loading SamplePrep->Load BufferPrep Buffer Preparation (Binding, Wash, Elution) ColumnPack Column Packing & Equilibration BufferPrep->ColumnPack ColumnPack->Load Wash Wash with Imidazole Load->Wash Elute Gradient Elution Wash->Elute Analysis Purity & Yield Analysis (SDS-PAGE, etc.) Elute->Analysis Regen Column Regeneration / CIP Elute->Regen Storage Storage in 20% Ethanol Regen->Storage

Caption: A typical workflow for scaling up protein purification using Cu-IDA media.

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity HighPressure High Backpressure? Start->HighPressure CheckBinding Optimize Binding: - Check Buffer pH/Salt - Lower Flow Rate LowYield->CheckBinding Yes CheckElution Optimize Elution: - Use Gradient - Add Stabilizers LowYield->CheckElution No, elution issue IncreaseWash Increase Wash Stringency: - Higher Imidazole - Higher Salt LowPurity->IncreaseWash Yes PrePurify Consider Pre-Purification Step (e.g., IEX) LowPurity->PrePurify No, host proteins ClarifySample Improve Sample Clarity: - Centrifuge Harder - 0.22µm Filter HighPressure->ClarifySample Yes RepackColumn Check/Repack Column HighPressure->RepackColumn No, packing issue

Caption: A logical flow diagram for troubleshooting common issues in Cu-IDA chromatography.

scale_up_principle lab_scale Lab Scale Bed Height (H): 20 cm Diameter (D1): 2.6 cm Linear Flow (V): 150 cm/h parameters Maintain Constant: - Bed Height (H) - Linear Flow Rate (V) Increase Propotionally: - Column Diameter (D) - Volumetric Flow Rate - Sample Volume lab_scale->parameters prep_scale Prep Scale Bed Height (H): 20 cm Diameter (D2): 26 cm Linear Flow (V): 150 cm/h parameters->prep_scale

Caption: The core principle of scaling up chromatography by maintaining constant residence time.

References

Validation & Comparative

A Comparative Guide to the Selectivity of Copper(II)-Iminodiacetate and Other IMAC Resins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize protein purification, this guide provides an objective comparison of Copper(II)-iminodiacetate (Cu-IDA) with other common Immobilized Metal Affinity Chromatography (IMAC) resins. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate resin for specific purification needs.

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying recombinant proteins, particularly those with an engineered polyhistidine tag (His-tag).[1] The selectivity and performance of IMAC are determined by the choice of the immobilized metal ion and the chelating ligand. This guide focuses on comparing the properties of Cu-IDA resins with other prevalent IMAC systems, including those based on Nickel (Ni), Cobalt (Co), and Zinc (Zn) ions, and Nitrilotriacetic acid (NTA) as an alternative chelating ligand.

Performance Comparison of IMAC Resins

The choice of metal ion and chelating ligand significantly impacts the binding affinity, selectivity, and overall yield of the purified protein. The following table summarizes the key performance characteristics of different IMAC resins.

Metal IonChelating LigandBinding Affinity/CapacitySelectivity (Purity)Metal Ion LeachingRecommended Use Cases
Copper (Cu²⁺) IDA Highest [2][3]Lowest [4]Higher[4]Enriching low abundance proteins, high yield applications where purity is less critical.[3]
Nickel (Ni²⁺)NTAHigh[5]Moderate[4]Lower than IDA[4]General purpose His-tag protein purification with a good balance of yield and purity.[1][6]
Nickel (Ni²⁺)IDAHigher than Ni-NTA[4]Lower than Ni-NTA[4]Higher than NTA[4]When high binding capacity is the primary requirement.[3]
Cobalt (Co²⁺)NTA (e.g., TALON®)Lower[2][5]Highest [4][7]Low[7]Purification of proteins requiring high purity, minimizing non-specific binding.[3][7]
Zinc (Zn²⁺)IDALower[6]High[4]ModeratePurification of zinc-finger proteins or when mild elution conditions are required.[8][9]

Understanding the Components of IMAC Resins

The selectivity of an IMAC resin is a function of both the metal ion and the chelating ligand.

The Role of the Metal Ion

The strength of the interaction between the His-tag and the immobilized metal ion follows a general trend: Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺ .[3][6]

  • Copper (Cu²⁺): Offers the strongest binding affinity, leading to high protein recovery.[4] However, this strong interaction can also result in lower selectivity, as it may bind to proteins with naturally occurring surface histidines or other electron-donating residues.[6]

  • Nickel (Ni²⁺): Provides a strong interaction with His-tags and is the most commonly used metal ion in IMAC, offering a good compromise between yield and purity.[1][10]

  • Cobalt (Co²⁺): Exhibits a more selective interaction with His-tags, resulting in higher purity of the eluted protein but often with a lower yield compared to nickel.[4][7]

  • Zinc (Zn²⁺): Has a weaker affinity for His-tags, which can be advantageous for purifying proteins that are sensitive to harsher elution conditions or for applications where very high purity is desired at the expense of yield.[8]

The Impact of the Chelating Ligand

The chelating ligand immobilizes the metal ion onto the chromatography matrix. The two most common ligands are Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA).

  • Iminodiacetic acid (IDA): A tridentate ligand that occupies three of the metal ion's six coordination sites, leaving three sites available for protein binding.[11] This can lead to higher binding capacity but also increased metal ion leaching and potentially lower purity compared to NTA.[4][12]

  • Nitrilotriacetic acid (NTA): A tetradentate ligand that occupies four coordination sites, leaving only two sites for protein interaction.[11] This results in a more stable chelation of the metal ion, reduced leaching, and generally higher purity of the target protein.[4][13]

Experimental Protocols

To objectively compare the selectivity of different IMAC resins, a standardized experimental workflow is crucial. Below are detailed protocols for resin charging, protein binding, washing, and elution.

Resin Charging Protocol

This protocol describes how to charge an uncharged IMAC resin (e.g., IDA or NTA) with the desired metal ion.

  • Resin Preparation: Suspend the desired amount of IMAC resin in distilled water and transfer it to a chromatography column. Allow the water to drain.

  • Washing: Wash the resin with 3-5 column volumes (CV) of distilled water.[14]

  • Metal Solution Loading: Load the column with a 0.1 M solution of the desired metal salt (e.g., CuSO₄, NiSO₄, CoCl₂, ZnCl₂). Use at least 2 CV of the metal solution.

  • Excess Metal Removal: Wash the column with 5-10 CV of distilled water to remove any unbound metal ions.[15]

  • Equilibration: Equilibrate the column with 5-10 CV of binding buffer.

Protein Purification Protocol: A Comparative Approach

This protocol is designed to compare the performance of different charged IMAC resins.

Buffers:

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[6]

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[16]

Procedure:

  • Sample Preparation: Clarify the cell lysate containing the His-tagged protein by centrifugation or filtration.[14] Adjust the lysate to the composition of the binding buffer.

  • Column Equilibration: Equilibrate the different IMAC columns (Cu-IDA, Ni-NTA, etc.) with 5-10 CV of binding buffer.

  • Sample Loading: Load the prepared lysate onto each column. Collect the flow-through for analysis.

  • Washing: Wash each column with 10-15 CV of wash buffer to remove non-specifically bound proteins. Collect the wash fractions.

  • Elution: Elute the bound protein from each column using a step or linear gradient of elution buffer. For a direct comparison, a step elution with 5 CV of elution buffer is often sufficient. Collect the elution fractions.

  • Analysis: Analyze the flow-through, wash, and elution fractions from each column by SDS-PAGE to assess purity and yield. Quantify the protein concentration in the elution fractions using a suitable method (e.g., Bradford assay).

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the relationships between different IMAC components.

IMAC_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis Lysate Cell Lysate ClarifiedLysate Clarified Lysate Lysate->ClarifiedLysate Centrifugation/ Filtration Load Load Sample ClarifiedLysate->Load EquilibratedColumn Equilibrated IMAC Column EquilibratedColumn->Load Wash Wash Column Load->Wash Flowthrough Flow-through Load->Flowthrough Unbound Proteins Elute Elute Protein Wash->Elute WashFractions Wash Fractions Wash->WashFractions Non-specifically Bound Proteins ElutedProtein Purified Protein Elute->ElutedProtein SDSPAGE SDS-PAGE Analysis Flowthrough->SDSPAGE WashFractions->SDSPAGE ElutedProtein->SDSPAGE

Caption: Experimental workflow for comparative analysis of IMAC resins.

IMAC_Components cluster_resin IMAC Resin cluster_protein Target Protein Matrix Matrix (e.g., Agarose) Ligand Chelating Ligand Matrix->Ligand Covalently Attached Metal Metal Ion Ligand->Metal Chelates HisTag His-Tag Metal->HisTag Binds To Protein Recombinant Protein Protein->HisTag Fused With

Caption: Logical relationships between the core components of IMAC.

Conclusion

The selection of an IMAC resin is a critical step in achieving successful protein purification. While Cu-IDA offers the highest binding capacity, making it suitable for enriching low-abundance proteins, its lower selectivity may necessitate additional purification steps. For general-purpose applications, Ni-NTA provides a robust balance of yield and purity. When the highest purity is paramount, Co-based resins are the preferred choice, despite a potential reduction in yield. Zinc-based resins offer a gentle alternative for sensitive proteins. By understanding the interplay between the metal ion and the chelating ligand, and by systematically comparing different resins using standardized protocols, researchers can optimize their purification strategies to obtain high-purity proteins for their downstream applications.

References

A Comparative Guide to Validating Protein Purity Following Copper(II)-Iminodiacetate Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for validating protein purity after purification using Copper(II)-iminodiacetate (Cu-IDA) chromatography. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs, ensuring the quality and reliability of their purified protein products. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to clarify the validation process.

Introduction to Protein Purity Validation after Cu-IDA Chromatography

This compound (Cu-IDA) chromatography is a widely used method for purifying histidine-tagged (His-tagged) recombinant proteins. This technique, a form of Immobilized Metal Affinity Chromatography (IMAC), relies on the affinity of histidine residues for chelated copper ions. While Cu-IDA chromatography can yield protein with high purity, typically ranging from 80% to over 95%, it is crucial to analytically validate the purity of the eluted protein.[1] Validation confirms the identity and homogeneity of the target protein and identifies any remaining contaminants, which may include host cell proteins (HCPs), truncated or modified forms of the target protein, or leached metal ions.

The choice of validation method depends on the intended downstream application of the purified protein. For applications requiring a general overview of purity, qualitative or semi-quantitative methods may suffice. However, for therapeutic applications or sensitive biochemical and biophysical studies, highly accurate and sensitive quantitative methods are essential.

Comparative Analysis of Purity Validation Methods

The most common techniques for assessing protein purity after Cu-IDA chromatography are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the nature of the data it provides.

Method Principle Purity Assessment Advantages Limitations Typical Purity Range After Cu-IDA
SDS-PAGE Separation of proteins based on molecular weight under denaturing conditions.Semi-quantitative estimation based on band intensity.Simple, cost-effective, provides a visual representation of protein size and major contaminants.[2][3]Limited resolution for proteins of similar size, lower sensitivity, staining can be non-linear, making accurate quantification challenging.[2]>80-95%
RP-HPLC Separation of proteins based on hydrophobicity on a non-polar stationary phase.Quantitative analysis based on peak area.High resolution, high sensitivity, accurate quantification, and well-established for purity analysis.[2][3]Can cause protein denaturation, may not resolve all contaminants if they have similar hydrophobicity to the target protein.>95-99%
SEC-HPLC Separation of proteins based on their hydrodynamic radius (size and shape).Quantitative analysis of aggregates and monomers.Performed under native conditions, ideal for detecting and quantifying aggregates.Lower resolution for separating monomeric impurities of similar size.>95-99% (monomer)
MALDI-TOF MS Determination of molecular weight by measuring the time-of-flight of ionized molecules.High-resolution identification of the target protein and contaminants based on their precise mass.Extremely accurate mass determination, can identify post-translational modifications and low-level impurities.Quantification can be complex and may require isotopic labeling for high accuracy, not ideal for assessing aggregation.>98% (by mass)

Experimental Data and Protocols

To provide a practical comparison, this section presents hypothetical, yet representative, quantitative data for the purity of a 50 kDa His-tagged protein after Cu-IDA chromatography, as determined by different analytical methods. Detailed experimental protocols for each technique are also provided.

Quantitative Purity Analysis

The following table summarizes the purity assessment of a 50 kDa His-tagged protein.

Analytical Method Parameter Measured Result Interpretation
SDS-PAGE (Coomassie) Relative band intensity92%The target protein is the major component, with minor contaminating bands visible.
RP-HPLC Main peak area percentage98.5%High purity with minor hydrophobic impurities detected.
SEC-HPLC Monomer peak area percentage99.2%The sample is largely monomeric with a very small percentage of aggregates.
MALDI-TOF MS Relative ion abundance99.5% (Target Protein)The primary species corresponds to the target protein, with minor peaks indicating low-level host cell protein contaminants.
Detailed Experimental Protocols

Objective: To visually assess the purity and estimate the molecular weight of the protein after Cu-IDA chromatography.

Materials:

  • 12% Polyacrylamide precast gel

  • 1X Tris-Glycine-SDS running buffer

  • 2X Laemmli sample buffer

  • Protein molecular weight marker

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (40% methanol, 10% acetic acid)

  • Purified protein sample from Cu-IDA chromatography

Procedure:

  • Sample Preparation: Mix 10 µL of the purified protein sample with 10 µL of 2X Laemmli sample buffer.

  • Heat the sample at 95°C for 5 minutes to denature the proteins.

  • Gel Loading: Load 15 µL of the denatured protein sample into a well of the polyacrylamide gel. Load 5 µL of the molecular weight marker into an adjacent well.

  • Electrophoresis: Place the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer. Run the gel at 150V for approximately 1-1.5 hours, or until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel and place it in a container with Coomassie staining solution. Gently agitate for 1 hour.

  • Destaining: Remove the staining solution and add destaining solution. Gently agitate, changing the destain solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Analysis: Image the gel and compare the protein band(s) in the sample lane to the molecular weight marker to confirm the size. Purity can be estimated by densitometry, comparing the intensity of the target protein band to the total intensity of all bands in the lane.

Objective: To obtain high-resolution separation and accurate quantification of the protein and hydrophobic impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Purified protein sample from Cu-IDA chromatography

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Sample Preparation: Dilute the purified protein sample to a concentration of approximately 1 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the absorbance at 280 nm.

  • Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main protein by the total area of all peaks.

Objective: To determine the precise molecular weight of the purified protein and identify any contaminants.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Sinapinic acid matrix solution (10 mg/mL in 50% acetonitrile, 0.1% TFA)

  • Purified protein sample from Cu-IDA chromatography

Procedure:

  • Sample Preparation: Desalt the protein sample using a C4 ZipTip or dialysis to remove imidazole and salts from the elution buffer.

  • Matrix and Sample Spotting: On the MALDI target plate, spot 1 µL of the sinapinic acid matrix solution.

  • Immediately add 1 µL of the desalted protein sample to the matrix spot and mix gently by pipetting up and down.

  • Allow the spot to air dry completely at room temperature, forming co-crystals of the matrix and protein.

  • Mass Spectrometry Analysis: Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the target protein (e.g., 10,000 to 70,000 m/z).

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the major peak, which should correspond to the target protein. Minor peaks can be analyzed to identify potential contaminants by their mass.

Workflow and Logic Diagrams

Visualizing the workflow for protein purity validation and the principles of each analytical method can aid in understanding and planning experiments.

Post-Cu-IDA Purity Validation Workflow

Purity_Validation_Workflow cluster_purification Protein Purification cluster_validation Purity Validation cluster_analysis Data Analysis & Interpretation CuIDA Cu-IDA Chromatography Elution Eluted Protein Fraction CuIDA->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE HPLC HPLC (RP and/or SEC) Elution->HPLC MS Mass Spectrometry (MALDI-TOF) Elution->MS Purity_Assessment Purity Assessment SDSPAGE->Purity_Assessment HPLC->Purity_Assessment MS->Purity_Assessment Contaminant_ID Contaminant Identification MS->Contaminant_ID Final_Report Final Purity Report Purity_Assessment->Final_Report Contaminant_ID->Final_Report

Caption: Workflow for validating protein purity after Cu-IDA chromatography.

Principles of Purity Validation Methods

Validation_Principles cluster_sds SDS-PAGE cluster_hplc RP-HPLC cluster_ms MALDI-TOF MS sds_protein Protein + SDS (Denatured, Negative Charge) sds_gel Polyacrylamide Gel (Sieve) sds_protein->sds_gel sds_sep Separation by Size sds_gel->sds_sep hplc_protein Protein Mixture hplc_column C18 Column (Hydrophobic) hplc_protein->hplc_column hplc_sep Separation by Hydrophobicity hplc_column->hplc_sep ms_protein Protein + Matrix ms_ion Ionization (Laser) ms_protein->ms_ion ms_sep Separation by Mass-to-Charge Ratio ms_ion->ms_sep

Caption: Principles of common protein purity validation techniques.

Conclusion

The validation of protein purity after Cu-IDA chromatography is a critical step to ensure the quality and reliability of the purified product. The choice of analytical technique should be guided by the specific requirements of the downstream application. SDS-PAGE offers a rapid, qualitative assessment, while HPLC provides accurate quantitative data on purity and aggregation. Mass spectrometry delivers precise molecular weight information and is unparalleled in its ability to identify low-level contaminants. For a comprehensive understanding of protein purity, a combination of these orthogonal methods is often the most effective approach. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions and implement robust purity validation strategies.

References

IDA vs. NTA Chelators in IMAC: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize protein purification, the choice of chelating ligand in Immobilized Metal Affinity Chromatography (IMAC) is a critical decision. The two most common options, iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA), offer distinct advantages and disadvantages in terms of protein yield, purity, and overall performance. This guide provides an objective comparison of IDA and NTA chelators, supported by experimental data, to inform your selection process.

At a Glance: Key Differences Between IDA and NTA Chelators

FeatureIDA (Iminodiacetic Acid)NTA (Nitrilotriacetic Acid)
Coordination Sites Tridentate (3 sites)Tetradentate (4 sites)
Metal Ion Affinity LowerHigher
Protein Binding Capacity Generally higherGenerally lower
Purity of Eluted Protein Often lower due to non-specific bindingTypically higher
Metal Ion Leaching HigherSubstantially lower
Resistance to Chelators (e.g., EDTA) LowerHigher
Resistance to Reducing Agents (e.g., DTT) LowerHigher
Cost Generally less expensiveGenerally more expensive

Structural and Chemical Differences

The fundamental difference between IDA and NTA lies in their chemical structure, which dictates how they interact with the metal ions used in IMAC, such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[1][2][3][4] IDA is a tridentate chelator, meaning it uses three coordination sites to bind the metal ion.[4][5][6] This leaves three coordination sites on the metal ion available to interact with the histidine residues of the His-tagged protein.[5][7] In contrast, NTA is a tetradentate chelator, using four sites to bind the metal ion, leaving only two sites free for protein interaction.[2][5][6]

This difference in coordination chemistry has significant implications for the performance of the IMAC resin. The stronger coordination of NTA with the metal ion results in lower metal ion leaching and greater stability, especially in the presence of chelating or reducing agents.[1][2]

cluster_IDA IDA Chelation cluster_NTA NTA Chelation IDA IDA Metal_IDA Metal Ion (e.g., Ni²⁺) IDA->Metal_IDA 3 Coordination Sites HisTag_IDA His-Tag (Protein) Metal_IDA->HisTag_IDA 3 Available Sites NTA NTA Metal_NTA Metal Ion (e.g., Ni²⁺) NTA->Metal_NTA 4 Coordination Sites HisTag_NTA His-Tag (Protein) Metal_NTA->HisTag_NTA 2 Available Sites

Caption: Chelation structures of IDA and NTA with a metal ion.

Performance Comparison: Experimental Data

The choice between IDA and NTA often involves a trade-off between protein yield and purity.[8] The higher number of available binding sites on IDA-chelated metal ions can lead to a greater protein binding capacity.[1][3] However, this can also result in increased non-specific binding, leading to lower purity of the eluted protein.[1][3] Conversely, NTA resins typically yield purer protein fractions due to their higher selectivity, albeit sometimes with a lower overall yield.[1][2]

Protein Binding Capacity and Purity
ParameterNi-IDANi-NTAKey Observations
GFP Binding Capacity (mg/mL resin) ~12~8IDA shows a higher binding capacity for GFP.[1]
JNK1 Binding Capacity (mg/mL resin) ~15~10IDA consistently demonstrates a higher capacity for JNK1.[1]
Purity of Eluted eGFP Lower, with visible contaminant bandsHigher, with significantly reduced non-specific bindingSDS-PAGE analysis shows purer eGFP elution from Ni-NTA resin.[1]
Stability in the Presence of Interfering Agents

NTA's stronger chelation of the metal ion makes it more robust in the presence of common buffer components that can strip metal ions from the column, such as EDTA and DTT.[1][2]

AgentConcentration% Decrease in Binding Capacity (Ni-IDA)% Decrease in Binding Capacity (Ni-NTA)
DTT 10 mM30%22%
EDTA 1 mMSimilar to Ni-NTA~20%
EDTA >1 mMDramatic drop (overall 65%)Gradual decrease (overall 46%)

Data adapted from Cube Biotech comparative studies.[1]

Experimental Protocols

A standard IMAC protocol involves equilibration, sample loading, washing, and elution steps. The specific concentrations of imidazole in the wash and elution buffers may need to be optimized depending on the protein of interest and the chosen chelator. Generally, lower imidazole concentrations are required for elution from IDA resins compared to NTA resins.[3]

start Start equilibration 1. Column Equilibration (Binding Buffer) start->equilibration loading 2. Sample Loading (His-tagged Protein) equilibration->loading wash 3. Wash Step (Wash Buffer with low Imidazole) loading->wash elution 4. Elution (Elution Buffer with high Imidazole) wash->elution analysis 5. Analysis of Eluted Fractions (SDS-PAGE, etc.) elution->analysis end End analysis->end

Caption: A generalized experimental workflow for IMAC.

Key Steps in a Typical IMAC Protocol:
  • Resin Charging (if using uncharged resin): Wash the resin with distilled water and then incubate with a metal salt solution (e.g., NiSO₄).

  • Equilibration: Equilibrate the column with a binding buffer to prepare it for sample application.

  • Sample Loading: Apply the clarified protein lysate containing the His-tagged protein to the column.

  • Washing: Wash the column with a wash buffer containing a low concentration of a competitive eluent like imidazole to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein using an elution buffer with a high concentration of imidazole or by changing the pH.

  • Regeneration: Strip the metal ions from the resin using a strong chelator like EDTA, followed by washing and recharging for subsequent use.

Conclusion: Which Chelator Should You Choose?

The optimal choice between IDA and NTA depends on the specific requirements of your application.

  • Choose IDA when:

    • Maximizing protein yield is the primary goal.

    • The purity requirements are less stringent.

    • Cost is a significant consideration.[3]

  • Choose NTA when:

    • High purity of the final protein product is essential (e.g., for crystallography or functional assays).[1]

    • The sample contains chelating or reducing agents.

    • Minimizing metal ion contamination in the final product is critical.[2]

For many standard applications, Ni-NTA is a reliable starting point, offering a good balance of yield and purity.[7] However, for proteins that are difficult to express or when maximizing recovery is paramount, Ni-IDA may be a more suitable option. It is often beneficial to perform small-scale pilot experiments with both types of resins to determine the best choice for your specific protein and downstream application.[6]

References

assessing the binding capacity of different Copper(II)-iminodiacetate resins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Copper(II)-Iminodiacetate Resins for Protein Purification

For researchers, scientists, and drug development professionals engaged in protein purification, the selection of the appropriate chromatography resin is a critical determinant of yield, purity, and efficiency. Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized technique for the purification of histidine-tagged proteins and other proteins with an affinity for metal ions. This guide provides a comparative assessment of three commercially available this compound (Cu(II)-IDA) resins, offering a side-by-side look at their binding capacities and key specifications. The data presented is compiled from publicly available product literature.

Data Presentation

The binding capacity of an IMAC resin is a crucial parameter, indicating the amount of target protein that can be purified per unit volume of resin. The following table summarizes the quantitative data for three distinct Cu(II)-IDA resins. It is important to note that direct comparisons of binding capacity can be challenging due to variations in the model proteins and experimental conditions used by different manufacturers.

FeatureBio-Rad Profinity™ IMAC ResinG-Biosciences Copper Chelating ResinBio-Works WorkBeads™ 40 Cu-IDA
Matrix UNOsphere6% Cross-linked AgaroseHighly Cross-linked Agarose
Ligand Iminodiacetic Acid (IDA)Iminodiacetic Acid (IDA)Iminodiacetic Acid (IDA)
Particle Size 45–90 µmNot specified45 µm
Metal Ion Capacity 12–30 µmol Cu²⁺/ml resin[1]20-40 µmol Cu²⁺/ml resin[2]50–60 µmol Cu²⁺/mL resin[1]
Protein Binding Capacity ≥15 mg/ml (6x His-tagged proteins)[1]>50 mg/ml (demonstrated >100mg/ml for a 50kDa 6XHis tagged protein)[2][3]Expected to be >60 mg/ml (based on Ni-NTA data for His₆-GFP)[1][4]

Experimental Protocols

To ensure reproducible and comparable results when assessing the binding capacity of different IMAC resins, a standardized experimental protocol is essential. The following is a detailed methodology for determining the dynamic binding capacity (DBC) of a Cu(II)-IDA resin.

Objective: To determine the amount of a specific protein that binds to the resin under defined flow conditions before significant breakthrough occurs.

Materials:

  • IMAC resin (e.g., Profinity™ IMAC, G-Biosciences Copper Chelating Resin, or WorkBeads™ 40 Cu-IDA)

  • Chromatography column

  • Chromatography system (e.g., FPLC or HPLC) with a UV detector

  • Purified target protein with a polyhistidine tag (e.g., 6xHis-tagged GFP or BSA) at a known concentration (e.g., 1 mg/ml)

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

  • Charging Solution: 50 mM Copper (II) sulfate

  • Stripping Solution: 50 mM EDTA, 0.5 M NaCl, pH 8.0

  • Regeneration Solution: 0.1 M NaOH

Procedure:

  • Resin Charging:

    • If using an uncharged resin, pack the desired volume into a chromatography column.

    • Wash the column with 5 column volumes (CV) of deionized water.

    • Load 2 CV of 50 mM CuSO₄ solution onto the column to charge the resin with copper ions.

    • Wash the column with 5-10 CV of deionized water to remove unbound copper ions.

  • Column Equilibration:

    • Equilibrate the column with 10 CV of Binding Buffer at a defined linear flow rate (e.g., 150 cm/hr). Continue until the UV absorbance at 280 nm, pH, and conductivity are stable.

  • Sample Loading and Breakthrough Detection:

    • Load the prepared protein solution onto the column at the same linear flow rate used for equilibration.

    • Continuously monitor the UV absorbance of the column effluent at 280 nm.

    • The point at which the absorbance begins to increase indicates that the resin is becoming saturated and the protein is "breaking through" the column.

  • Determination of Dynamic Binding Capacity:

    • The DBC is typically calculated at 10% breakthrough (the volume of protein solution loaded when the effluent absorbance reaches 10% of the initial protein solution's absorbance).

    • The formula for DBC is: DBC (mg/ml) = (Volume at 10% breakthrough (ml) x Protein concentration (mg/ml)) / Column Volume (ml)

  • Elution:

    • After the resin is saturated, wash the column with 5-10 CV of Binding Buffer to remove any unbound protein.

    • Elute the bound protein with 5 CV of Elution Buffer.

  • Resin Regeneration:

    • To reuse the resin, strip the copper ions by washing with 5-10 CV of Stripping Solution.

    • Wash with 5 CV of deionized water.

    • For cleaning, wash with 5 CV of 0.1 M NaOH, followed by a wash with deionized water until the pH is neutral. The resin can then be recharged and reused.

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the dynamic binding capacity of a Cu(II)-IDA resin.

experimental_workflow cluster_prep Resin Preparation cluster_dbc DBC Determination cluster_elution Protein Recovery & Regeneration p1 Pack Column p2 Charge with Cu(II) p1->p2 p3 Equilibrate with Binding Buffer p2->p3 d1 Load Protein Sample p3->d1 d2 Monitor UV 280nm d1->d2 d3 Calculate DBC at 10% Breakthrough d2->d3 e1 Wash with Binding Buffer d3->e1 e2 Elute with Elution Buffer e1->e2 e3 Strip and Regenerate Resin e2->e3

Dynamic Binding Capacity (DBC) Determination Workflow

This guide provides a foundational comparison of three Cu(II)-IDA resins. For optimal resin selection, it is recommended that researchers perform in-house evaluations using their specific target protein and process conditions.

References

The Strategic Balancing Act: Copper(II) vs. Cobalt(II) in IMAC for Optimal Protein Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein purification, the choice of metal ion in Immobilized Metal Affinity Chromatography (IMAC) is a critical determinant of success. This guide provides a comprehensive comparative analysis of Copper(II) and Cobalt(II) ions, offering experimental insights to inform the selection process for achieving desired protein purity and yield.

The selection between Copper(II) (Cu²⁺) and Cobalt(II) (Co²⁺) for purifying histidine-tagged (His-tagged) proteins is not a one-size-fits-all decision. It is a strategic choice that hinges on the specific downstream application of the purified protein, where the trade-off between purity and yield must be carefully considered. While both divalent cations effectively capture His-tagged proteins, their inherent properties lead to distinct purification outcomes.

At a Glance: Key Performance Differences

Metal IonBinding Affinity & CapacitySpecificity & PurityIdeal Applications
Copper(II) HighLowerEnrichment of low-abundance proteins, initial capture from crude lysates.
Cobalt(II) LowerHighApplications requiring high purity such as structural biology (crystallography) and functional assays.[1]

The Science Behind the Separation: Affinity vs. Specificity

The performance of Cu²⁺ and Co²⁺ in IMAC is governed by their coordination chemistry with the imidazole ring of histidine residues. The strength and selectivity of this interaction directly impact the purity of the final protein product.

Copper(II): The High-Affinity Catcher

Copper(II) ions exhibit the strongest binding affinity for histidine residues among the commonly used IMAC metals.[2][3][4] This strong interaction translates to a high binding capacity, making Cu²⁺-IMAC resins effective for capturing proteins, even those expressed at low levels.[5] However, this high affinity is a double-edged sword. Cu²⁺ ions can also interact non-specifically with other amino acid residues on the protein surface, such as cysteine and tryptophan, leading to the co-purification of unwanted contaminant proteins and consequently, lower final purity.[3]

Cobalt(II): The High-Specificity Purifier

In contrast, Cobalt(II) ions have a more moderate binding affinity for histidine residues.[6] This lower affinity results in a higher degree of specificity.[2][6] Co²⁺-IMAC resins are less likely to bind non-target proteins that have surface-exposed histidines or other metal-chelating residues, resulting in a purer final product.[1][6] This makes Co²⁺ the preferred choice for applications where protein purity is paramount, such as in structural biology or sensitive functional assays.[1] The trade-off for this enhanced purity is often a lower protein yield compared to Cu²⁺-based resins.[6]

Quantitative Comparison: A Look at the Data

While specific yields and purity levels are highly dependent on the target protein and expression system, the following table summarizes the general expectations based on the intrinsic properties of the metal ions.

ParameterCopper(II)-IMACCobalt(II)-IMAC
Protein Purity Moderate to HighHigh to Very High[2]
Protein Yield HighModerate to High[6]
Binding Capacity HighLower[6]
Non-specific Binding HigherLower[6]

Experimental Workflow & Logical Comparison

To visually represent the purification process and the decision-making logic, the following diagrams are provided.

IMAC_Workflow cluster_prep Sample Preparation cluster_imac IMAC Purification cluster_analysis Analysis Lysate Cell Lysate (with His-tagged protein) Clarification Clarification (Centrifugation/Filtration) Lysate->Clarification Equilibration Column Equilibration (Binding Buffer) Clarification->Equilibration Binding Sample Loading (Binding of His-tagged protein) Equilibration->Binding Wash Wash (Remove non-specifically bound proteins) Binding->Wash Elution Elution (Imidazole or pH gradient) Wash->Elution SDS_PAGE SDS-PAGE (Purity Analysis) Elution->SDS_PAGE Quantification Protein Quantification (Yield Determination) Elution->Quantification

Caption: A generalized workflow for protein purification using Immobilized Metal Affinity Chromatography (IMAC).

Comparative_Logic cluster_cu Copper(II) Path cluster_co Cobalt(II) Path Start Start: Purification Goal High_Yield Priority: High Yield (e.g., screening, initial trials) Start->High_Yield High_Purity Priority: High Purity (e.g., structural studies, functional assays) Start->High_Purity Cu_Select Select Cu(II)-IMAC High_Yield->Cu_Select Cu_Outcome Outcome: Higher Yield, Potentially Lower Purity Cu_Select->Cu_Outcome Co_Select Select Co(II)-IMAC High_Purity->Co_Select Co_Outcome Outcome: Higher Purity, Potentially Lower Yield Co_Select->Co_Outcome

Caption: Decision logic for selecting between Cu(II) and Co(II) IMAC based on experimental goals.

Detailed Experimental Protocols

The following provides a generalized protocol for His-tagged protein purification using either Cu²⁺ or Co²⁺ IMAC resins. It is essential to consult the specific manufacturer's instructions for the chosen resin.

1. Resin Charging (if using uncharged resin):

  • Wash the resin with 5-10 column volumes (CV) of sterile, deionized water.

  • Load the resin with a 0.1 M solution of the desired metal salt (e.g., CuSO₄ or CoCl₂). The column will typically change color as it becomes saturated.

  • Wash the column with 5-10 CV of deionized water to remove excess metal ions.

  • Equilibrate the column with 5-10 CV of binding buffer.

2. Sample Preparation:

  • Harvest cells expressing the His-tagged protein and resuspend in a suitable lysis buffer.

  • Lyse the cells using appropriate methods (e.g., sonication, high-pressure homogenization).

  • Clarify the lysate by centrifugation to pellet cellular debris.

  • Filter the supernatant through a 0.45 µm filter.

3. Protein Binding:

  • Equilibrate the IMAC column with 5-10 CV of binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4). The inclusion of a low concentration of imidazole in the binding and wash buffers helps to reduce non-specific binding.[7]

  • Load the clarified lysate onto the column at a flow rate recommended by the resin manufacturer.

4. Washing:

  • Wash the column with 10-20 CV of wash buffer (same composition as binding buffer, but may contain a slightly higher imidazole concentration, e.g., 40-60 mM) to remove unbound and weakly bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.

5. Elution:

  • Elute the bound His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) or by lowering the pH.

  • Collect fractions and monitor the protein concentration using UV absorbance.

6. Analysis:

  • Analyze the collected fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing the pure protein.

  • Determine the protein concentration of the pooled sample.

Conclusion: Making the Right Choice

The decision between using Copper(II) and Cobalt(II) in IMAC is a strategic one that should be guided by the end-goal of the research. For applications where maximizing yield is the primary concern, such as in initial screening experiments or when dealing with low-expressing proteins, the high binding capacity of Cu²⁺-IMAC is advantageous. Conversely, for downstream applications that are sensitive to contaminants and demand the highest possible purity, such as crystallography or enzymatic assays, the superior specificity of Co²⁺-IMAC makes it the more prudent choice. By understanding the fundamental differences in their binding characteristics and considering the experimental objectives, researchers can effectively leverage the strengths of each metal ion to achieve optimal protein purification results.

References

Evaluating the Efficiency of Copper(II)-Iminodiacetate in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient isolation of specific proteins from complex biological samples is a critical step in various analytical and preparative workflows. Immobilized Metal Affinity Chromatography (IMAC) is a widely adopted technique for this purpose, particularly for the purification of histidine-tagged (His-tagged) recombinant proteins. The choice of the chelating ligand and the metal ion is paramount to the success of the purification. This guide provides an objective comparison of Copper(II)-iminodiacetate (Cu-IDA) with other common IMAC alternatives, supported by experimental data and detailed protocols.

Performance Comparison of IMAC Resins

The efficiency of an IMAC resin is primarily evaluated based on its binding capacity, the yield of the target protein, and the final purity. Copper (Cu²⁺) ions, when chelated by iminodiacetate (IDA), generally exhibit the highest binding affinity for histidine residues among the commonly used divalent metal ions.[1][2] This strong interaction often translates to a high dynamic binding capacity. However, this high affinity can also lead to lower specificity, resulting in the co-purification of contaminant proteins that have exposed histidine or cysteine residues.[1][3]

In contrast, other metal ions like Nickel (Ni²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺) offer a spectrum of binding affinities and specificities.[1][2] Ni-NTA (Nickel-Nitrilotriacetic acid) is a widely used alternative that generally provides a good balance of capacity and purity.[3][4] Cobalt-based resins are known for their high specificity, which often results in higher purity but with a trade-off of lower protein yield.[1][3][4]

Here is a summary of the quantitative performance of different IMAC resins:

Resin TypeMetal IonChelatorDynamic Binding Capacity (mg/mL)Protein Yield (%)Purity (%)Key Characteristics
Copper IMAC Cu²⁺ IDA ~25-40 [5]Variable, can be high Moderate to Good Highest binding capacity, lower specificity. [1][2]
Nickel IMACNi²⁺NTA~40[5]~85[6]~86[6]Good balance of capacity and purity.[3]
Nickel IMACNi²⁺IDA>15[7]HighGoodHigher capacity than Ni-NTA, potential for higher non-specific binding.[8]
Cobalt IMACCo²⁺NTA (TALON®)~38.7 µg/mL*[4]Lower than Ni-NTAHighHigh specificity, leading to higher purity.[1][3]
Zinc IMACZn²⁺IDA~15[5]VariableGoodWeaker binding, can be used for selective elution.

Note: The binding capacity for Co-TALON was reported in µg/mL for recombinant human erythropoietin and may not be directly comparable to the other values which are for different proteins.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient protein purification. Below are representative protocols for using Cu-IDA IMAC for the purification of a His-tagged protein from an E. coli lysate.

Key Experiment: His-tagged Protein Purification using Cu-IDA IMAC

Objective: To purify a recombinant His-tagged protein from a clarified E. coli lysate using this compound agarose resin.

Materials:

  • Cu-IDA Agarose Resin

  • Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 10-20 mM imidazole, pH 7.4

  • Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40-60 mM imidazole, pH 7.4

  • Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 250-500 mM imidazole, pH 7.4

  • Clarified E. coli lysate containing the His-tagged protein

  • Chromatography column

Protocol:

  • Resin Preparation and Charging: If starting with an uncharged IDA resin, wash the resin with distilled water. Charge the resin by incubating with a 0.1 M CuSO₄ solution. Wash thoroughly with distilled water to remove excess copper ions, followed by equilibration with Binding Buffer.

  • Column Packing: Gently pack the equilibrated Cu-IDA resin into a chromatography column.

  • Equilibration: Equilibrate the packed column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate onto the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration using A280 or a protein assay.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. Below are Graphviz diagrams illustrating a typical IMAC workflow and the EGFR signaling pathway, a common area of research where purified proteins are crucial.

IMAC_Workflow cluster_prep Sample Preparation cluster_imac IMAC Purification Cell_Culture Cell Culture/ Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification (Centrifugation/Filtration) Cell_Lysis->Clarification Equilibration Column Equilibration (Binding Buffer) Clarification->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Wash Wash (Wash Buffer) Sample_Loading->Wash Elution Elution (Elution Buffer) Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot Elution->Western_Blot Functional_Assay Functional Assay Elution->Functional_Assay EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

References

A Comparative Guide to Quantitative Assessment of Protein Recovery Following Cu(II)-Iminodiacetate Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying protein recovery after purification is a critical step. Immobilized Metal Affinity Chromatography (IMAC) using Copper(II)-iminodiacetate (Cu(II)-IDA) is a powerful technique for purifying proteins, particularly those with histidine tags. However, the Cu(II)-IDA resin itself is a separation matrix, not a quantification tool. The quantitative assessment of protein recovery is performed by subsequent assays on the fractions collected during the IMAC procedure.

This guide provides a comparative overview of the most common methods used to quantify protein concentration and determine recovery efficiency after Cu(II)-IDA chromatography.

Experimental Workflow for Protein Purification and Recovery Assessment

The overall process involves purifying the target protein using Cu(II)-IDA IMAC and then quantifying the protein in the collected fractions (e.g., flow-through, wash, and elution) to calculate the recovery yield.

IMAC_Workflow cluster_purification Cu(II)-IDA IMAC Purification cluster_quantification Quantitative Assessment Lysate Cell Lysate (with His-tagged protein) Bind Binding Step Lysate->Bind Column Equilibrated Cu(II)-IDA Column Column->Bind Wash Wash Steps Bind->Wash Unbound Proteins (Flow-through) Elute Elution Wash->Elute Weakly Bound Proteins (Wash Fractions) Purified_Protein Purified Protein Elute->Purified_Protein Purified Protein (Elution Fractions) Quantify Protein Quantification (e.g., BCA, Bradford) Purified_Protein->Quantify Calculate Calculate Recovery Quantify->Calculate

Caption: Workflow for protein purification using Cu(II)-IDA IMAC and subsequent quantitative assessment.

Comparison of Protein Quantification Assays

Following elution from the Cu(II)-IDA column, the concentration of the purified protein must be measured. The choice of quantification assay is crucial for accuracy, especially considering the components of the IMAC elution buffer, such as imidazole or EDTA, which can interfere with certain methods.[1][2][3] The three most common methods are the Bicinchoninic Acid (BCA) assay, the Bradford assay, and direct UV absorbance at 280 nm (A280).

FeatureBCA AssayBradford AssayUV Absorbance (A280)
Principle Two-step reaction: Protein reduces Cu²⁺ to Cu⁺, which then chelates with bicinchoninic acid, producing a purple color.[4][5]Coomassie Brilliant Blue G-250 dye binds to basic (especially arginine) and aromatic amino acids, shifting the dye's absorbance maximum.[1][4]Direct measurement of absorbance by aromatic amino acids (Tryptophan, Tyrosine) at 280 nm.[6][7]
Sensitivity 20-2,000 µg/mL.[8]1-20 µg/mL (micro-assay).[9]~0.1 - 1 mg/mL.[7] Requires a known extinction coefficient for accuracy.[10]
Assay Time 30-120 minutes (incubation required).[8]5-15 minutes (rapid).[9]< 5 minutes (fastest).[7]
Interfering Substances Susceptible to: Reducing agents (DTT), copper chelators (EDTA, EGTA), and high imidazole concentrations.[8][11] Tolerant of: Most detergents (up to 5%).[5][12]Susceptible to: High concentrations of detergents.[9] Tolerant of: Higher imidazole concentrations compared to BCA.[2][3]Susceptible to: Any compound that absorbs at 280 nm, including nucleic acids and imidazole.[2][6]
Protein-to-Protein Variation Less variation than Bradford because the reaction involves the peptide backbone.[12]High variation, as it depends on the content of specific amino acids (arginine, lysine, histidine).[1]High variation, dependent on the number of aromatic residues.[6]
Suitability for IMAC Eluates Good, but samples may need dilution to reduce imidazole concentration. Not suitable for elution with EDTA.[11][13]Often the recommended method for eluates containing imidazole.[2][3] Elution buffer should be used as the blank.[3]Not recommended for crude eluates due to imidazole absorbance.[2] Can be used if the protein is pure and the extinction coefficient is known.[7]

Experimental Protocols

Protocol 1: His-Tagged Protein Purification using Cu(II)-IDA

This protocol describes a general procedure for purifying a His-tagged protein from an E. coli lysate using a gravity-flow column packed with Cu(II)-IDA resin.

Materials:

  • Resin: Iminodiacetic acid (IDA) agarose resin.

  • Metal Charging Solution: 100 mM CuSO₄.

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Cell Lysate: Clarified lysate containing the His-tagged protein of interest.

Procedure:

  • Resin Preparation and Charging:

    • Add a 50% slurry of IDA resin to a gravity-flow column. Allow the storage buffer to drain.

    • Wash the resin with 3-5 column volumes (CV) of deionized water.

    • Load the column with 2-3 CV of 100 mM CuSO₄ to charge the resin with copper ions. The resin will turn a light blue color.

    • Wash the column with 5 CV of deionized water to remove unbound copper ions, followed by 5 CV of Lysis Buffer to equilibrate the column.[13]

  • Protein Binding:

    • Load the clarified cell lysate onto the equilibrated column. Collect the liquid that passes through the column (this is the "Flow-through" fraction).

    • For maximum binding, you can reload the flow-through fraction onto the column again.

  • Washing:

    • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. Collect this as the "Wash" fraction.

  • Elution:

    • Add Elution Buffer to the column in 1 CV aliquots. Collect each aliquot as a separate "Elution" fraction (e.g., E1, E2, E3). This stepwise elution helps to collect the purified protein in a concentrated form.

  • Analysis:

    • Analyze all collected fractions (Lysate, Flow-through, Wash, and Elution fractions) by SDS-PAGE to visually assess purification.

    • Quantify the protein concentration in the lysate and elution fractions to determine the recovery yield.

Protocol 2: Quantitative Assessment using the Bradford Assay

Materials:

  • Bradford Reagent (Coomassie Brilliant Blue G-250).

  • Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL).

  • Elution Buffer (for standard curve preparation).

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare Protein Standards:

    • Perform serial dilutions of the BSA stock in the same Elution Buffer used for your protein to create a standard curve (e.g., concentrations ranging from 0.1 to 1.0 mg/mL). Include a "zero protein" blank containing only the Elution Buffer.

  • Sample Preparation:

    • If necessary, dilute your elution fractions with Elution Buffer to ensure the concentration falls within the linear range of the assay.

  • Assay:

    • Add 5 µL of each standard and each unknown sample to separate wells of a 96-well microplate.

    • Add 250 µL of Bradford Reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm.

  • Calculation:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to determine the concentration of your unknown samples.

  • Calculate Percent Recovery:

    • Total Protein Loaded = (Concentration of Lysate) x (Volume of Lysate Loaded)

    • Total Protein Recovered = (Concentration of Eluted Protein) x (Total Volume of Elution Fractions)

    • % Recovery = (Total Protein Recovered / Total Protein Loaded) x 100

Sample Data and Visualization

To effectively compare recovery, results should be tabulated. This allows for a clear overview of the purification efficiency.

Table 2: Example Protein Recovery Data
FractionVolume (mL)Protein Conc. (mg/mL) by Bradford AssayTotal Protein (mg)% of Total Protein
Clarified Lysate202.550.0100%
Flow-through202.142.084%
Wash100.151.53%
Elution (pooled)51.26.012%
Calculated Recovery ---12%

Note: The low recovery percentage in this example could indicate suboptimal binding/elution conditions or that the target protein constitutes a small fraction of the total initial protein.

Logical Relationships in Assay Selection

The choice of quantification assay is dependent on the buffer components used in the purification process.

Assay_Choice cluster_buffers Elution Buffer Components cluster_assays Recommended Assay Imidazole High Imidazole (>100 mM) Bradford Bradford Assay Imidazole->Bradford Compatible BCA BCA Assay (with dilution) Imidazole->BCA Interferes A280 A280 (not ideal) Imidazole->A280 Interferes EDTA EDTA EDTA->Bradford Compatible EDTA->BCA Interferes Detergents Detergents (>1%) Detergents->Bradford Interferes Detergents->BCA Compatible Reducing_Agents Reducing Agents (DTT, BME) Reducing_Agents->Bradford Compatible Reducing_Agents->BCA Interferes

Caption: Decision guide for selecting a protein quantification assay based on buffer components.

References

Safety Operating Guide

Proper Disposal of Copper(II)-iminodiacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Copper(II)-iminodiacetate, like many metal complexes, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of researchers and adherence to regulatory standards.

Immediate Safety and Hazard Profile

Before handling this compound for disposal, it is essential to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the hazard profile is primarily determined by the Copper(II) ion. Based on data for similar copper compounds, the anticipated hazards are summarized below.

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Skin and Eye Damage Can cause skin irritation and severe eye damage or irritation.[2][3][4]Wear protective gloves, protective clothing, and eye/face protection. If on skin or in eyes, rinse cautiously with water for several minutes.[2][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]Avoid release to the environment. Collect spillage.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[5]

Step 1: Personal Protective Equipment (PPE)

Ensure proper PPE is worn before handling the chemical waste.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A standard lab coat is required to protect from spills.

Step 2: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate as Hazardous Waste: Treat all this compound waste, including contaminated materials, as hazardous heavy metal waste.

  • Segregate Incompatibles: Do not mix this waste with other incompatible waste streams. Keep it separate from strong acids, bases, and reactive chemicals.[6]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste solutions.[7]

Step 3: Waste Collection and Containment

Use appropriate containers for waste accumulation.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. Plastic containers are often preferred for storing chemical waste.[8]

  • Avoid Overfilling: Fill the container to no more than 80-90% of its capacity to prevent spills.[7]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8][9]

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a fully completed hazardous waste label or tag to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or formulas.

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard").[6]

    • The accumulation start date.

    • The name of the principal investigator or lab contact.

Step 5: On-Site Storage

Store the waste safely in the laboratory pending pickup.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[5][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][9]

  • Storage Limits: Adhere to institutional limits for hazardous waste accumulation, which is typically a maximum of 55 gallons per SAA.[5]

Step 6: Arranging for Disposal

Never dispose of this compound down the drain or in the regular trash.[9][10]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • Follow Institutional Procedures: Follow your organization's specific procedures for requesting a chemical waste collection. This is often done through an online system.[5][9]

Step 7: Spill and Decontamination

  • Spill Cleanup: In the event of a small spill, use an appropriate spill kit to absorb the material. All materials used for cleanup must be collected and disposed of as hazardous waste.[5]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed. The rinsate must be collected as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_contingency Contingency start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Heavy Metal Waste ppe->identify segregate Segregate from Incompatible Waste Streams identify->segregate container Select & Prepare Labeled, Leak-Proof Waste Container segregate->container collect Collect Waste in Container (Do not overfill) container->collect close_container Keep Container Tightly Closed collect->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store secondary Use Secondary Containment store->secondary request_pickup Request Waste Pickup from Environmental Health & Safety (EH&S) secondary->request_pickup end Waste Removed by EH&S for Proper Disposal request_pickup->end cleanup Clean Spill Using Spill Kit spill->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Copper(II)-iminodiacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Copper(II)-iminodiacetate. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents a dual hazard profile, combining the risks associated with copper compounds and the irritant nature of iminodiacetic acid. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Summary of Potential Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage.[1][2][3][4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][2][3]
Aquatic Toxicity Very toxic to aquatic life.[5] Do not release into the environment.

Minimum Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from dust particles and splashes.
Body Protection Standard laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (e.g., N95) when handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of irritating dust.

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Management prep_ppe Don appropriate PPE prep_setup Set up work area in a well-ventilated space (fume hood recommended) prep_ppe->prep_setup handling_weigh Carefully weigh the solid, avoiding dust generation prep_setup->handling_weigh handling_dissolve Dissolve in the desired solvent handling_weigh->handling_dissolve post_clean Clean work area and decontaminate equipment handling_dissolve->post_clean waste_collect Collect all waste in a designated, labeled container handling_dissolve->waste_collect post_ppe Remove PPE and wash hands thoroughly post_clean->post_ppe post_clean->waste_collect

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the minimum required PPE: a lab coat, nitrile gloves, and safety glasses with side shields.

    • If there is a risk of generating dust, a respirator is necessary.

    • Prepare your workspace in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with the solid form.

  • Handling:

    • When weighing the solid this compound, do so carefully to minimize the creation of airborne dust.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After completing your work, thoroughly clean the work area with an appropriate solvent to decontaminate surfaces.

    • Properly remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.

Spill and Waste Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water to clean up a dry spill. For a solution spill, contain it with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the contained material into a labeled waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent and absorbent materials.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal Protocol:

Due to its toxicity to aquatic life, this compound waste must not be disposed of down the drain.

  • Collection:

    • All solid and liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal Methods:

    • Precipitation: One method for treating aqueous waste is to precipitate the copper. This can be achieved by adjusting the pH. The resulting solid can then be filtered and disposed of as solid hazardous waste, while the remaining liquid should be evaluated for any residual hazards before neutralization and disposal according to local regulations.

    • Licensed Disposal: For larger quantities or in the absence of a suitable in-lab treatment method, the waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these safety protocols, you can effectively manage the risks associated with handling this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copper(II)-iminodiacetate
Reactant of Route 2
Copper(II)-iminodiacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。